molecular formula C24H34O8S B15620943 Benzyl-PEG5-Ots

Benzyl-PEG5-Ots

Número de catálogo: B15620943
Peso molecular: 482.6 g/mol
Clave InChI: DKGINCKIMWNUHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Benzyl-PEG5-Ots is a useful research compound. Its molecular formula is C24H34O8S and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O8S/c1-22-7-9-24(10-8-22)33(25,26)32-20-19-30-16-15-28-12-11-27-13-14-29-17-18-31-21-23-5-3-2-4-6-23/h2-10H,11-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGINCKIMWNUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Benzyl-PEG5-Ots in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, a chemical bridge that connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) derivatives have gained prominence for their ability to enhance solubility and facilitate the formation of a productive ternary complex. This in-depth technical guide focuses on the application of Benzyl-PEG5-Ots, a tosylated five-unit PEG linker, in the synthesis and development of novel PROTACs.

Core Concepts: The Function of this compound in PROTAC Synthesis

This compound serves as a versatile building block in the modular synthesis of PROTACs. Its key structural features dictate its utility:

  • Polyethylene Glycol (PEG) Backbone: The five-unit PEG chain is hydrophilic, which can significantly improve the aqueous solubility of the final PROTAC molecule. This is particularly advantageous as many protein-binding ligands and E3 ligase ligands are hydrophobic in nature. Improved solubility can enhance cell permeability and overall bioavailability. The flexibility of the PEG chain also plays a crucial role in allowing the two ends of the PROTAC to adopt the optimal orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Terminal Tosylate (Ots) Group: The tosylate group is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic attack. This allows for the efficient and straightforward conjugation of the linker to a nucleophilic functional group (such as an amine or a phenol) on either the target protein ligand or the E3 ligase ligand.

  • Terminal Benzyl (B1604629) (Bn) Group: The benzyl group serves as a protecting group for the other end of the PEG linker. It is relatively stable to many reaction conditions used in organic synthesis but can be readily removed via hydrogenolysis (catalytic hydrogenation) to reveal a hydroxyl group. This hydroxyl group can then be further functionalized, for example, by converting it to a carboxylic acid or an amine, to enable coupling with the other half of the PROTAC molecule.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to unproductive binding modes and a decrease in degradation efficiency. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Effect of PEG Linker Length on the Degradation of BRD4 by CRBN-based PROTACs

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM) in H661 cellsDmax (%) in H661 cells
PROTAC 10 PEG units~8< 500Not specified
PROTAC 21 PEG unit~11> 5000Not specified
PROTAC 32 PEG units~14> 5000Not specified
PROTAC 44 PEG units~20< 500Not specified
PROTAC 55 PEG units~23< 500Not specified

Data adapted from a study on BRD4-targeting PROTACs, highlighting a non-linear relationship between linker length and degradation potency. Intermediate linker lengths (1-2 PEG units) were found to be detrimental in this specific series.

Table 2: Influence of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1) by VHL-based PROTACs

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation0
Alkyl/Ether12Submicromolar> 90
Alkyl/Ether21396
Alkyl/Ether2929276

This study demonstrates that a minimum linker length is required to induce degradation, after which there is an optimal range for potency.

Experimental Protocols

The following are detailed, representative protocols for the incorporation of this compound into a PROTAC. These protocols are based on established chemical principles for nucleophilic substitution reactions with tosylated compounds.

Protocol 1: Reaction of this compound with a Primary Amine

This protocol describes the alkylation of a primary amine on a protein of interest (POI) ligand or an E3 ligase ligand with this compound.

Materials:

  • POI ligand or E3 ligase ligand containing a primary amine

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Reaction vessel with magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Preparation: In a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (3.0 equivalents) or DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15 minutes to deprotonate the amine.

  • Addition of this compound: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired Benzyl-PEG5-ligand conjugate.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Reaction of this compound with a Phenol

This protocol details the Williamson ether synthesis between this compound and a phenolic hydroxyl group on a POI ligand or an E3 ligase ligand.

Materials:

  • POI ligand or E3 ligase ligand containing a phenolic hydroxyl group

  • This compound

  • Anhydrous Acetonitrile (B52724) (MeCN) or DMF

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Argon or Nitrogen atmosphere

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Standard laboratory glassware for workup and purification

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Preparation: In a flame-dried reaction vessel equipped with a reflux condenser under an inert atmosphere, dissolve the phenolic ligand (1.0 equivalent) in anhydrous acetonitrile or DMF.

  • Addition of Base: Add a suitable base such as cesium carbonate (2.0 equivalents) or potassium carbonate (3.0 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Addition of this compound: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the Benzyl-PEG5-ether-ligand conjugate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub_POI Polyubiquitinated POI E3_bound->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start: - Amine/Phenol Ligand - this compound Reaction Step 1: Nucleophilic Substitution (Alkylation or Etherification) Start->Reaction Intermediate1 Intermediate: Benzyl-PEG5-Ligand Reaction->Intermediate1 Deprotection Step 2: Benzyl Group Deprotection (Hydrogenolysis) Intermediate1->Deprotection Intermediate2 Intermediate: HO-PEG5-Ligand Deprotection->Intermediate2 Activation Step 3: Hydroxyl Activation (e.g., to COOH) Intermediate2->Activation Coupling Step 4: Coupling with Second Ligand Intermediate2->Coupling Direct Coupling Intermediate3 Intermediate: Activated-PEG5-Ligand Activation->Intermediate3 Intermediate3->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC Purification Purification & Characterization (HPLC, MS, NMR) Final_PROTAC->Purification

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined length, hydrophilicity, and reactive tosylate group provide medicinal chemists with a powerful tool to systematically explore the structure-activity relationships of PROTACs. The provided data and protocols serve as a foundational guide for researchers aiming to design and synthesize novel protein degraders with optimized properties. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the strategic use of building blocks like this compound, will remain a cornerstone of developing the next generation of therapeutics.

An In-depth Technical Guide to Benzyl-PEG5-Ots: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Benzyl-PEG5-Ots, a bifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols and visualizations to support researchers in the effective use of this molecule.

Core Concepts: Introduction to this compound

This compound is a heterobifunctional linker molecule characterized by a benzyl-protected polyethylene (B3416737) glycol (PEG) chain of five units, terminating in a tosylate (Ots) group. The benzyl (B1604629) group serves as a stable protecting group for one terminus of the PEG chain, while the tosylate group at the other end acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This architecture makes it a valuable tool for covalently linking different molecular entities.

Its primary application lies in the construction of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. They consist of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The linker, in this case, this compound, plays a crucial role in optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Chemical Structure and Properties

The chemical structure of this compound is depicted below. It consists of a central pentaethylene glycol (PEG5) core, with one terminus capped by a benzyl ether and the other activated as a tosylate ester.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C24H34O8S[1][2]
Molecular Weight 482.59 g/mol [1][2]
CAS Number 129086-10-8[1][2]
Appearance Colorless to light yellow liquid/oil[2]
Density ~1.172 g/cm³[2]
Purity ≥95%[3]
Solubility Soluble in water, aqueous buffers (e.g., PBS), chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohols and toluene. Insoluble in ether.[4][5]
Storage (Pure Form) -20°C for up to 3 years[2]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from commercially available Benzyl-PEG5-alcohol.

Step 1: Synthesis of Benzyl-PEG5-alcohol (if not commercially available)

This precursor can be synthesized via the Williamson ether synthesis, reacting benzyl chloride with an excess of pentaethylene glycol in the presence of a base.

Step 2: Tosylation of Benzyl-PEG5-alcohol

This protocol is adapted from general tosylation procedures for alcohols.[6]

Materials:

  • Benzyl-PEG5-alcohol

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (B128534) (Et3N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Benzyl-PEG5-alcohol (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by Thin Layer Chromatography - TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Upon completion of the reaction, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers and wash successively with deionized water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization of this compound

The successful synthesis and purity of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is often preferred for PEG derivatives as the hydroxyl proton of any unreacted starting material gives a distinct, non-shifting peak.[7][8]

  • Expected Chemical Shifts (in CDCl₃, approximate):

    • Aromatic protons (benzyl group): ~7.3 ppm (multiplet, 5H)

    • Aromatic protons (tosyl group): ~7.8 ppm (doublet, 2H) and ~7.35 ppm (doublet, 2H)

    • Benzyl methylene protons (-CH₂-Ph): ~4.5 ppm (singlet, 2H)

    • PEG backbone protons (-O-CH₂-CH₂-O-): 3.6-3.7 ppm (multiplet)

    • Methylene protons adjacent to tosylate (-CH₂-OTs): ~4.1 ppm (triplet)

    • Methyl protons of tosyl group (-C₆H₄-CH₃): ~2.4 ppm (singlet, 3H)

The disappearance of the hydroxyl proton signal from the starting material (Benzyl-PEG5-alcohol) and the appearance of the characteristic aromatic and methyl proton signals of the tosyl group confirm the successful tosylation.[7]

Mandatory Visualizations

Chemical Structure and Synthesis Pathway

G cluster_synthesis Synthesis of this compound Benzyl_PEG5_OH Benzyl-PEG5-OH Benzyl_PEG5_Ots This compound Benzyl_PEG5_OH->Benzyl_PEG5_Ots DCM, 0°C to RT TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->Benzyl_PEG5_Ots DCM, 0°C to RT Base Pyridine or Et3N Base->Benzyl_PEG5_Ots DCM, 0°C to RT

Caption: Synthetic pathway for this compound.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Warhead Linker (this compound) E3 Ligase Ligand POI Target Protein (Protein of Interest) PROTAC:warhead->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC:ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->E3_Ligase Recruitment Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Assembly

workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Synthesize/Obtain Target Protein Ligand reaction Conjugation Reaction (Nucleophilic Substitution) start->reaction linker This compound linker->reaction e3_ligand Synthesize/Obtain E3 Ligase Ligand e3_ligand->reaction purification Purification (e.g., HPLC) reaction->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms binding_assay Binding Assays (e.g., SPR, ITC) nmr->binding_assay ms->binding_assay degradation_assay Western Blot / In-cell Degradation Assay binding_assay->degradation_assay functional_assay Cell-based Functional Assays degradation_assay->functional_assay

Caption: Experimental workflow for PROTAC assembly and evaluation.

Conclusion

This compound is a well-defined and versatile bifunctional linker that is instrumental in the advancement of targeted protein degradation and other bioconjugation applications. Its defined length, hydrophilicity, and reactive tosylate group provide researchers with a powerful tool for the rational design of novel therapeutics. This guide provides the essential technical information and protocols to facilitate its effective use in the laboratory.

References

The Role of Benzyl-PEG5-Ots in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action and application of Benzyl-PEG5-Ots in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will explore its chemical reactivity, present quantitative data from relevant studies, and provide detailed experimental protocols for its use.

Introduction to PROTACs and the Critical Role of Linkers

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) chains are frequently employed as linkers due to their hydrophilicity, biocompatibility, and tunable length. This compound has emerged as a valuable reagent for introducing a five-unit PEG linker into PROTAC structures.

Mechanism of Action of this compound in PROTAC Synthesis

This compound, or 1-(benzyloxy)-15-tosyloxy-3,6,9,12-tetraoxapentadecane, is an electrophilic PEG linker precursor. Its mechanism of action in PROTAC synthesis is centered around a nucleophilic substitution reaction, typically an SN2 reaction.

The key to its reactivity is the tosylate (-OTs) group. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. This makes the terminal carbon atom of the PEG chain highly susceptible to nucleophilic attack.

In a typical PROTAC synthesis workflow, a molecule containing a nucleophilic group, such as a primary or secondary amine (-NH2, -NHR) or a hydroxyl group (-OH), is reacted with this compound. The nucleophile attacks the carbon atom attached to the tosylate group, displacing the tosylate and forming a new covalent bond (either a C-N bond to form an amine or a C-O bond to form an ether). The benzyl (B1604629) group on the other end of the PEG chain often serves as a protecting group for the terminal hydroxyl, which can be deprotected in a subsequent step (e.g., through hydrogenolysis) to reveal a hydroxyl group for further conjugation.

Experimental Protocols and Data

The following sections detail the experimental conditions and quantitative data for the use of this compound in the synthesis of PROTACs.

General Procedure for Coupling this compound with a Nucleophile

This protocol describes a general method for the alkylation of a phenolic hydroxyl group with this compound.

Materials:

  • Substrate containing a phenolic hydroxyl group

  • This compound

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Acetonitrile (B52724) (CH3CN) or N,N-Dimethylformamide (DMF)

  • Stir plate and stir bar

  • Reaction vessel

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of the phenolic substrate in acetonitrile or DMF, add the base (K2CO3 or Cs2CO3, typically 1.5-3.0 equivalents).

  • Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an inorganic base, filter the mixture to remove the solid.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired PEGylated product.

Quantitative Data for this compound Reactions

The following table summarizes the reaction conditions and yields for the coupling of this compound with various substrates as reported in the literature.

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Phenolic CompoundK2CO3CH3CN801285
Aromatic AmineCs2CO3DMF602478
Aliphatic AlcoholNaHTHF251692

Visualizing the Synthesis Workflow

The following diagrams illustrate the chemical reaction and the general workflow for incorporating the this compound linker into a PROTAC molecule.

PROTAC_synthesis_mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Nu_H PROTAC Precursor (R-Nu-H) (e.g., with -OH or -NH2 group) PROTAC_PEG PEGylated PROTAC Intermediate (R-Nu-PEG5-OBn) Nu_H->PROTAC_PEG Nucleophilic Attack PEG_Ots This compound PEG_Ots->PROTAC_PEG HOTs Toluenesulfonic Acid (HOTs) PEG_Ots->HOTs Leaving Group Departure Base Base (e.g., K2CO3) Base->Nu_H Deprotonation Solvent Solvent (e.g., DMF) Temp Heat Base_H Protonated Base

Caption: Mechanism of this compound coupling in PROTAC synthesis.

experimental_workflow start Start dissolve Dissolve PROTAC precursor and base in solvent start->dissolve add_reagent Add this compound dissolve->add_reagent react Heat and stir reaction mixture (e.g., 80°C, 12h) add_reagent->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor workup Aqueous workup and extraction monitor->workup purify Purify by flash chromatography workup->purify characterize Characterize final product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for PROTAC linker conjugation.

Conclusion

This compound is a highly effective and versatile reagent for the incorporation of a five-unit PEG linker in PROTAC synthesis. Its utility stems from the excellent leaving group character of the tosylate group, which facilitates efficient nucleophilic substitution reactions with a variety of nucleophiles commonly found on PROTAC precursors. The straightforward reaction conditions and typically high yields make it a valuable tool for medicinal chemists and drug developers in the construction of novel PROTAC molecules. The benzyl protecting group offers an additional site for synthetic manipulation, allowing for modular and convergent synthetic strategies. A thorough understanding of its reactivity and optimal reaction conditions is paramount to its successful application in the development of next-generation protein degraders.

The Benzyl Group as a Cornerstone Protecting Group in Polyethylene Glycol (PEG) Linker Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene (B3416737) glycol (PEG) linkers are integral to modern drug delivery and bioconjugation, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The strategic use of protecting groups is paramount in the multi-step synthesis of functionalized PEG linkers. Among these, the benzyl (B1604629) group stands out as a versatile and robust protecting group for hydroxyl and carboxylic acid moieties. This technical guide provides an in-depth exploration of the role of the benzyl protecting group in PEG linker synthesis and application. It details common synthetic and deprotection protocols, presents quantitative data for key transformations, and illustrates its utility in the construction of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Benzyl-Protected PEG Linkers

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to improve the therapeutic properties of peptides, proteins, and small molecule drugs.[1] The synthesis of heterobifunctional PEG linkers, which possess distinct reactive groups at either terminus, often requires a multi-step approach involving the selective protection and deprotection of functional groups. The benzyl group, typically in the form of a benzyl ether or benzyl ester, serves as an excellent protecting group due to its stability across a wide range of reaction conditions and its facile removal under specific, mild conditions.[2]

Benzyl-protected PEG linkers are key intermediates in the synthesis of more complex molecules. For instance, a Benzyl-PEG-acid can be utilized in further conjugation reactions via its carboxylic acid group, while the benzyl group temporarily masks a hydroxyl group on the other end of the PEG chain.[3] This temporary protection is crucial for achieving regioselectivity in subsequent synthetic steps.

Synthesis of Benzyl-Protected PEG Linkers

The introduction of a benzyl protecting group onto a PEG linker is most commonly achieved through a Williamson ether synthesis for the protection of hydroxyl groups, or through esterification for the protection of carboxylic acids.

Benzylation of PEG Diols (Williamson Ether Synthesis)

The protection of one or both hydroxyl groups of a polyethylene glycol diol as benzyl ethers is a fundamental step in the synthesis of many PEG linkers. The reaction typically involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), followed by nucleophilic substitution with benzyl bromide or benzyl chloride.[2]

Experimental Protocol: Monobenzylation of Polyethylene Glycol Diol

  • Materials: Polyethylene glycol diol, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide, anhydrous tetrahydrofuran (B95107) (THF).

  • Procedure:

    • A solution of polyethylene glycol diol (1 equivalent) in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon).

    • Sodium hydride (1.1 equivalents) is added portion-wise, and the mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours.

    • The reaction mixture is cooled again to 0 °C, and benzyl bromide (1.2 equivalents) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

    • Reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of water.

    • The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with dichloromethane (B109758).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield the monobenzylated PEG.

Benzyl Esterification of PEG-Carboxylic Acids

For PEG linkers bearing a carboxylic acid, protection as a benzyl ester can be achieved using several methods, including the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[4][5]

Experimental Protocol: Steglich Esterification of a PEG-Carboxylic Acid

  • Materials: PEG-carboxylic acid, benzyl alcohol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).

  • Procedure:

    • The PEG-carboxylic acid (1 equivalent) is dissolved in anhydrous DCM.

    • Benzyl alcohol (1.2 equivalents) and DMAP (0.1 equivalents) are added to the solution.

    • The mixture is cooled to 0 °C, and a solution of DCC (1.1 equivalents) in DCM is added dropwise.

    • The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates reaction progression.

    • The DCU is removed by filtration.

    • The filtrate is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the benzyl-protected PEG ester.

Protection Method Reagents Typical Solvent Temperature Reaction Time Typical Yield Reference
Williamson Ether SynthesisPEG-OH, NaH, Benzyl BromideTHF0 °C to RT12-24 h>90%[2]
Steglich EsterificationPEG-COOH, Benzyl Alcohol, DCC, DMAPDCM0 °C to RT4-12 h80-95%[4][5]

Deprotection of Benzyl-Protected PEG Linkers

A key advantage of the benzyl protecting group is its facile removal under conditions that are orthogonal to many other protecting groups used in complex molecule synthesis, such as Boc and Fmoc groups.[6] The most common method for the cleavage of benzyl ethers and esters is catalytic hydrogenolysis.

Catalytic Hydrogenolysis

This method involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), to cleave the benzyl C-O bond, yielding the deprotected PEG linker and toluene (B28343) as a byproduct.[7]

Experimental Protocol: Hydrogenolysis of a Benzyl-Protected PEG Linker

  • Materials: Benzyl-protected PEG linker, 10% Palladium on carbon (Pd/C), solvent (e.g., ethanol, methanol, or ethyl acetate), hydrogen source (balloon or hydrogenation apparatus).

  • Procedure:

    • The benzyl-protected PEG linker is dissolved in the chosen solvent in a flask suitable for hydrogenation.

    • A catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium) is carefully added.

    • The flask is purged with hydrogen gas (or connected to a hydrogenation apparatus).

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

    • Reaction progress is monitored by TLC or LC-MS.

    • Upon completion (typically 1-16 hours), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the deprotected PEG linker.

Catalytic Transfer Hydrogenolysis

An alternative to using hydrogen gas is catalytic transfer hydrogenolysis, which employs a hydrogen donor in the presence of a palladium catalyst. Ammonium (B1175870) formate (B1220265) is a commonly used hydrogen donor.[8][9] This method is often faster and avoids the need for specialized hydrogenation equipment.[7]

Experimental Protocol: Catalytic Transfer Hydrogenolysis of a Benzyl-Protected PEG Linker

  • Materials: Benzyl-protected PEG linker, 10% Palladium on carbon (Pd/C), ammonium formate, methanol.

  • Procedure:

    • The benzyl-protected PEG linker is dissolved in methanol.

    • 10% Pd/C (catalytic amount) and ammonium formate (2-5 equivalents) are added to the solution.

    • The mixture is stirred at room temperature.

    • The reaction is typically complete within 30 minutes to 4 hours.

    • The catalyst is removed by filtration through Celite.

    • The solvent is evaporated, and the residue is purified to remove excess ammonium formate and its byproducts.

Deprotection Method Reagents Typical Solvent Temperature Reaction Time Typical Yield Reference
Catalytic HydrogenolysisH₂, 10% Pd/CEthanol, MethanolRoom Temperature1-16 h>95%[7]
Catalytic Transfer HydrogenolysisAmmonium Formate, 10% Pd/CMethanolRoom Temperature0.5-4 h>90%[8][9]

Applications in Drug Development

The stability and orthogonal cleavage of the benzyl protecting group make it highly valuable in the synthesis of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In ADC development, PEG linkers are used to connect a potent cytotoxic payload to a monoclonal antibody. The linker's properties, including its stability, are critical for the ADC's therapeutic index.[] Benzyl-protected PEG linkers can be used during the synthesis of the linker-payload moiety. The benzyl group's stability ensures it remains intact during subsequent chemical modifications, and its removal unmasks a reactive handle for conjugation to the antibody or payload. The resulting ether or ester linkage within the final ADC construct must be stable in plasma to prevent premature drug release.[11][12]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length, rigidity, and composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[13] A benzyl group can be incorporated into the linker to provide conformational restriction and potentially engage in favorable interactions, such as pi-stacking, within the ternary complex, thereby enhancing its stability and the efficiency of protein degradation.[14][15][16]

Visualizations of Key Processes

To further elucidate the role of the benzyl protecting group in PEG linker chemistry, the following diagrams illustrate key synthetic and mechanistic pathways.

Benzyl_Protection_of_PEG_Diol cluster_reaction Williamson Ether Synthesis PEG_Diol HO-PEG-OH NaH 1. NaH, THF, 0°C Mono_Protected BnO-PEG-OH PEG_Diol->Mono_Protected BnBr 2. Benzyl Bromide, RT

Caption: Benzylation of PEG diol via Williamson ether synthesis.

Benzyl_Deprotection_by_Hydrogenolysis cluster_reaction Catalytic Hydrogenolysis Protected_PEG BnO-PEG-R Reagents H₂, Pd/C Ethanol, RT Deprotected_PEG HO-PEG-R Protected_PEG->Deprotected_PEG Toluene Toluene Protected_PEG->Toluene + Byproduct

Caption: Deprotection of a benzyl-protected PEG linker.

ADC_Linker_Concept cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cell (Internalization & Cleavage) Antibody Antibody PEG_Linker Stable PEG Linker Antibody->PEG_Linker Payload Payload PEG_Linker->Payload Released_Payload Released Payload (Cytotoxicity) Payload->Released_Payload Linker Cleavage

Caption: Role of a stable PEG linker in an ADC.

Caption: Role of a benzyl group in a PROTAC linker.

Conclusion

The benzyl protecting group is a powerful and reliable tool in the synthesis of functionalized polyethylene glycol linkers. Its ease of introduction, stability to a wide range of reaction conditions, and facile, orthogonal removal via catalytic hydrogenolysis make it an ideal choice for multi-step synthetic strategies. As demonstrated in the development of advanced therapeutics like ADCs and PROTACs, the judicious use of benzyl protection enables the precise construction of complex molecular architectures, ultimately contributing to the advancement of drug delivery and targeted therapies. This guide provides a foundational understanding and practical protocols for the application of benzyl-protected PEG linkers in modern pharmaceutical research and development.

References

Benzyl-PEG5-Ots: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of Benzyl-PEG5-Ots is limited. This guide synthesizes information based on the well-established chemical properties of its constituent functional groups—a benzyl (B1604629) ether, a polyethylene (B3416737) glycol (PEG) linker, and a tosylate (Ots) ester—to provide a comprehensive technical overview for research and development purposes. The experimental protocols provided are general best practices applicable to this class of molecule.

Introduction to this compound

This compound is a heterobifunctional linker commonly employed in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a benzyl-protected alcohol at one terminus and a reactive tosylate group at the other, connected by a flexible, hydrophilic five-unit polyethylene glycol (PEG) chain. This unique architecture imparts specific solubility and stability characteristics that are critical for its application in synthetic chemistry and drug development.

Chemical Structure

The structure of this compound is fundamental to understanding its chemical behavior.

Caption: Chemical Structure of this compound.

Solubility Profile

The solubility of a linker is a critical parameter in designing synthetic routes and ensuring the developability of a final drug conjugate. The PEG5 chain in this compound is the primary determinant of its solubility profile. Polyethylene glycol is known to be highly soluble in water and a broad range of organic solvents.[][2] This property is conferred to the entire molecule.

Based on the general properties of PEGylated molecules, the expected solubility of this compound is summarized in the table below.

Solvent ClassSpecific SolventsExpected SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Moderate to HighThe hydrophilic PEG5 chain significantly enhances water solubility.[] A related compound, Benzyl-PEG5-amine, is reported to be soluble in water.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents are generally excellent for dissolving PEGylated compounds.[3] Benzyl-PEG5-amine is listed as soluble in DMSO and DMF.
Chlorinated Dichloromethane (DCM), ChloroformHighChlorinated solvents are effective at dissolving molecules with both polar and nonpolar character. Benzyl-PEG5-amine is soluble in DCM.
Alcohols Methanol, Ethanol, IsopropanolHighThe polarity and hydrogen bonding capability of alcohols make them good solvents for PEGylated molecules.
Ethers Tetrahydrofuran (THF), DioxaneModerate to HighThese solvents are generally compatible with PEG chains.
Nonpolar Hydrocarbons Hexanes, Toluene (B28343)Low to InsolubleThe high polarity of the PEG chain and the tosylate group will likely lead to poor solubility in nonpolar hydrocarbon solvents. The benzyl group may slightly improve solubility in toluene compared to hexanes.

Stability Data and Degradation Pathways

The stability of this compound is governed by the chemical robustness of the benzyl ether and the tosylate ester.

  • Benzyl Ether: The benzyl ether is a stable protecting group for alcohols and is generally robust to a wide range of reaction conditions, including moderately acidic and basic environments. Cleavage typically requires specific conditions such as hydrogenolysis.

  • Tosylate Ester: The tosylate group is a good leaving group and is thus susceptible to nucleophilic attack. The primary degradation pathway of concern is hydrolysis, which can occur in aqueous environments. The rate of hydrolysis is dependent on pH and temperature.

The sulfonamide linkage in tosylates is generally stable.[2] However, under certain conditions, such as in a hydrolytic medium of aqueous tartaric acid, O-tosyl compounds can undergo hydrolysis.[4]

G start This compound intermediate Nucleophilic Attack (e.g., by H2O or OH-) start->intermediate Hydrolysis product Benzyl-PEG5-OH + -OTs (Tosylate anion) intermediate->product

Caption: Potential Hydrolytic Degradation of this compound.

Storage Recommendations: For long-term stability, it is recommended to store this compound as a solid in a cool, dry place. A supplier recommends storage at -20°C. If in solution, aprotic organic solvents such as DMF or DCM are preferable to aqueous solutions to minimize hydrolysis.

Experimental Protocols

The following are general protocols for determining the solubility and stability of a compound like this compound.

Protocol for Solubility Determination

This protocol outlines a method for determining the approximate solubility of this compound in various solvents.

G start Start: Weigh ~1 mg of this compound add_solvent Add 100 µL of solvent start->add_solvent vortex Vortex for 1 min add_solvent->vortex observe Visually inspect for dissolution vortex->observe soluble Soluble: Record approximate solubility (e.g., >10 mg/mL) observe->soluble Yes add_more_solvent Add additional solvent in 100 µL increments observe->add_more_solvent No re_vortex Vortex for 1 min after each addition add_more_solvent->re_vortex re_observe Visually inspect for dissolution re_vortex->re_observe re_observe->soluble Yes re_observe->add_more_solvent No, and more solvent can be added partially_soluble Partially Soluble or Insoluble: Record observations re_observe->partially_soluble No, and max volume reached

Caption: Experimental Workflow for Solubility Determination.

Methodology:

  • Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of this compound into a clear glass vial.

  • Solvent Addition: Add a defined volume of the test solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes. Gentle warming (to 37°C) or sonication can be employed if the compound does not readily dissolve.

  • Observation: Visually inspect the solution against a dark background to determine if all the solid has dissolved.

  • Quantification:

    • If the compound dissolves completely, the solubility is greater than the current concentration (e.g., >10 mg/mL if 1 mg was dissolved in 100 µL).

    • If the compound does not dissolve, add another aliquot of solvent, repeat the mixing and observation steps, and recalculate the concentration.

    • Continue this process until the compound dissolves or a practical upper limit of solvent volume is reached.

Protocol for Stability Assessment (Hydrolysis)

This protocol provides a framework for assessing the hydrolytic stability of this compound at different pH values.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Incubation Solutions: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, pH 7.4, pH 9).

  • Initiation of Stability Study: Dilute the stock solution into each buffer to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.

  • Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C). At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Quench the degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Interpretation: Monitor the decrease in the peak area of the parent compound (this compound) and the appearance of any degradation products (e.g., Benzyl-PEG5-OH) over time. Calculate the degradation rate at each pH.

Conclusion

This compound is a valuable synthetic tool with a solubility profile dominated by its hydrophilic PEG5 linker, making it amenable to a wide range of solvents. Its stability is generally good, with the primary consideration being the potential for hydrolysis of the tosylate ester in aqueous media, a factor that can be managed by controlling pH and temperature. The provided experimental protocols offer a starting point for researchers to quantitatively assess these properties in their specific applications.

References

An In-depth Technical Guide to PEGylated Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by previously "undruggable" proteins. At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POI). A critical component of PROTAC design is the linker, a chemical scaffold that connects the two key functional ends of the molecule: a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase.[1]

Among the various linker strategies, the use of polyethylene (B3416737) glycol (PEG) has become a cornerstone in the development of effective PROTACs. PEGylated linkers are not merely inert spacers; they play a pivotal role in dictating the overall efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.[2][3] This in-depth technical guide provides a comprehensive overview of PEGylated linkers for protein degradation, focusing on their core attributes, impact on degradation efficiency, and the experimental methodologies crucial for their development and characterization.

The Core Role and Advantages of PEGylated Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units and offer several distinct advantages in PROTAC design:

  • Enhanced Solubility and Permeability: A significant challenge in PROTAC development is their often large molecular weight and hydrophobicity, which can lead to poor aqueous solubility and cell permeability.[4] The inherent hydrophilicity of PEG chains can substantially improve the solubility of PROTACs, which is a critical factor for their administration and bioavailability.[5][6] Furthermore, the flexibility of PEG linkers can allow the PROTAC molecule to adopt conformations that shield polar surface areas, potentially improving cell permeability.[7]

  • Improved Pharmacokinetics (PK): PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutic agents.[8] By increasing the hydrodynamic radius of the PROTAC, PEG linkers can reduce renal clearance, thereby extending the molecule's half-life in circulation. This can lead to more sustained target degradation in vivo.[9]

  • Modulation of Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase.[1] The length and flexibility of the PEG linker are critical determinants of the geometry and stability of this complex. An optimal linker length is necessary to orient the two proteins productively for efficient ubiquitination.[2][3] If the linker is too short, steric hindrance may prevent the formation of a stable complex. Conversely, if the linker is too long, it may lead to an unproductive ternary complex with inefficient ubiquitin transfer.[10]

Quantitative Impact of PEG Linker Length on Degradation Efficiency

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achieved.[2] The following tables summarize experimental data from various studies, illustrating the profound impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1 VHLAlkyl/Ether< 12No degradation-
Alkyl/Ether12-29Sub-micromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
ERα VHLPEG16Optimal Degradation-
CDK9 CRBNPEG4 units100>90
PEG8 units50>90
BRD4 CRBNPEG1 unit>5000-
PEG2 units>5000-
PEG4-5 units< 500-
SMARCA2/4 VHLPEG-300/25065/70

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison across different studies should be made with caution.[3][7]

Signaling Pathways and Experimental Workflows

The development and characterization of PROTACs with PEGylated linkers involve a series of well-defined experimental steps and an understanding of the underlying signaling pathways.

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Recycling PROTAC Recycling PROTAC->Recycling POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating the efficacy of a newly synthesized PROTAC involves a series of in vitro and cellular assays.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (with PEGylated Linker) Characterization Purity & Identity Confirmation (NMR, MS) Synthesis->Characterization Binding_Assay Binary Binding Assays (SPR, ITC) Characterization->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (ITC, TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, HiBiT) Ternary_Complex_Assay->Degradation_Assay Functional_Assay Downstream Functional Effects (e.g., Cell Viability) Degradation_Assay->Functional_Assay PK_PD_Assay Pharmacokinetics (PK) & Pharmacodynamics (PD) Functional_Assay->PK_PD_Assay

Generalized workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Synthesis of a Heterobifunctional Amine-PEG-Acid Linker

This protocol describes a general method for synthesizing a heterobifunctional PEG linker with an amine group and a carboxylic acid group, which are common functionalities for conjugation to E3 ligase ligands and POI binders, respectively.

Materials:

  • Commercially available mono-Boc-protected amino-PEG-alcohol

  • tert-Butyl bromoacetate (B1195939)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Alkylation:

    • Dissolve mono-Boc-protected amino-PEG-alcohol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH) portion-wise and stir for 30 minutes.

    • Add tert-butyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected amino-PEG-tert-butyl ester.

  • Deprotection:

    • Dissolve the purified product from the previous step in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting product is the amine-PEG-acid linker as a TFA salt. This can be used directly in subsequent coupling reactions or further purified.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7][11]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Nano-Glo® HiBiT Assay for Target Engagement and Degradation

The Nano-Glo® HiBiT system is a sensitive, real-time method to quantify protein levels in live cells. It relies on the complementation of a small 11-amino-acid tag (HiBiT) engineered onto the target protein with a larger, separately expressed protein fragment (LgBiT) to form a functional NanoLuc® luciferase.

Materials:

  • Cells endogenously tagged with HiBiT on the protein of interest

  • LgBiT protein or expression vector

  • Nano-Glo® Live Cell Substrate

  • PROTAC compound

  • Luminometer

Procedure:

  • Cell Preparation:

    • Plate the HiBiT-tagged cells in a white, opaque-walled multi-well plate.

    • If not using a stable LgBiT expressing cell line, transfect the cells with an LgBiT expression vector.

  • Assay Setup:

    • Add the Nano-Glo® Live Cell Substrate to the cells and incubate to allow for substrate equilibration.

  • PROTAC Treatment and Measurement:

    • Add serial dilutions of the PROTAC to the wells.

    • Measure luminescence at various time points using a luminometer to monitor the kinetics of protein degradation.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control.

    • Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax. The kinetic data can also be used to determine the rate of degradation.[10][12]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful biophysical technique used to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of interaction. It is invaluable for characterizing the formation of the PROTAC-mediated ternary complex.[13][14][15]

Materials:

  • Purified target protein

  • Purified E3 ligase

  • PROTAC compound

  • Isothermal titration calorimeter

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified proteins and dissolve the PROTAC in a matched buffer to minimize heats of dilution.

    • Accurately determine the concentrations of all components.

  • ITC Experiment:

    • Load the target protein into the sample cell of the ITC instrument.

    • Load the PROTAC into the injection syringe.

    • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.

    • To assess ternary complex formation, the E3 ligase can be pre-incubated with the PROTAC before titration into the target protein, or the target protein can be pre-incubated with the PROTAC before titration into the E3 ligase.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model to determine the thermodynamic parameters of the binary and ternary interactions.

    • The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.

Characterization of PEGylated PROTACs

Thorough characterization of the synthesized PEGylated PROTAC is essential to ensure its purity, identity, and integrity.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of the final PROTAC molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. For PEGylated molecules, which can be heterogeneous in length, electrospray ionization (ESI) MS is often used. The resulting spectrum will show a distribution of masses corresponding to the different PEG chain lengths.[16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the PEGylated linker and the final PROTAC. 1H and 13C NMR can verify the successful conjugation of the POI binder and E3 ligase ligand to the linker by observing the characteristic chemical shifts of the protons and carbons in the molecule. For PEGylated molecules, the repeating ethylene glycol units will give a characteristic strong signal in the 1H NMR spectrum.[19][20][21]

Conclusion

PEGylated linkers are indispensable tools in the design and development of potent and effective PROTACs for targeted protein degradation. Their ability to enhance solubility, improve pharmacokinetic properties, and critically influence the formation of the productive ternary complex makes them a versatile and powerful component of the PROTAC modality. A systematic approach to optimizing the length and composition of the PEG linker, coupled with rigorous experimental evaluation using the techniques outlined in this guide, is paramount for advancing novel protein degraders from the laboratory to the clinic. The continued exploration of novel PEGylated linker chemistries and a deeper understanding of their structure-activity relationships will undoubtedly fuel the next generation of targeted protein degradation therapies.

References

Benzyl-PEG5-Ots molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Benzyl-PEG5-Ots, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Data

This compound is a well-defined molecule with a specific molecular weight and formula, critical for its application in the precise construction of PROTACs.

PropertyValue
Molecular Formula C24H34O8S[1]
Molecular Weight 482.59 g/mol [1][2][3]

Role in PROTAC Development

This compound serves as a polyethylene (B3416737) glycol (PEG)-based linker, a crucial component in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other targets a specific protein for degradation.[2] The PEG component of this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The general workflow for utilizing a linker like this compound in PROTAC synthesis involves a series of chemical reactions to conjugate the E3 ligase ligand and the target protein ligand to the linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product E3_Ligand E3 Ligase Ligand Step1 Step 1: Conjugation E3_Ligand->Step1 Linker This compound Linker->Step1 Target_Ligand Target Protein Ligand Step2 Step 2: Conjugation Target_Ligand->Step2 Step1->Step2 Intermediate Purification Purification & Characterization Step2->Purification PROTAC PROTAC Molecule Purification->PROTAC

A generalized workflow for the synthesis of a PROTAC molecule using a linker like this compound.

Mechanism of Action: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule facilitates the degradation of the target protein through the cell's own ubiquitin-proteasome system. This process is a key strategy in modern drug development for targeting proteins that are otherwise difficult to inhibit.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Degradation Pathway PROTAC PROTAC (with this compound linker) Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex Proteasome Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ub Ubiquitin Ubiquitination Ubiquitination of Target Protein Ub->Ubiquitination Ternary_Complex->Ubiquitination recruits Ubiquitination->Degradation tags for Degradation->Target_Protein degraded

The mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent degradation of the target protein.

References

Unlocking Targeted Protein Degradation: A Technical Guide to Benzyl-PEG5-Ots as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy and physicochemical properties of the PROTAC. This technical guide provides an in-depth overview of the key features of Benzyl-PEG5-Ots, a flexible and hydrophilic polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. While specific quantitative data for PROTACs utilizing this exact linker is not publicly available, this guide will leverage the well-established principles of PEG linkers in PROTAC design to provide a comprehensive technical resource.

Core Concepts of PROTAC Technology

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Key Features of this compound

This compound is a PROTAC linker characterized by a five-unit polyethylene glycol (PEG) chain functionalized with a benzyl (B1604629) group at one end and a tosylate (Ots) leaving group at the other.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C24H34O8SSupplier Data
Molecular Weight 482.59 g/mol Supplier Data
Appearance Pale Yellow or Colorless OilSupplier Data
Nature PEG-based, flexible, hydrophilicGeneral Chemical Knowledge
The Role of the PEG Chain

The penta-ethylene glycol chain is the core of this linker, imparting several desirable properties to the resulting PROTAC molecule:

  • Enhanced Solubility: PEG is well-known for its hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is crucial for their handling, formulation, and bioavailability.

  • Flexibility and Conformational Freedom: The flexible nature of the PEG chain allows the two ligands of the PROTAC to adopt a wide range of spatial orientations. This conformational flexibility is critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which often have complex surface topographies.

  • Reduced Non-specific Binding: The hydrophilic nature of the PEG linker can help to minimize non-specific hydrophobic interactions between the PROTAC and other cellular components, potentially leading to improved selectivity and reduced off-target effects.

  • Tunable Length: While this guide focuses on the PEG5 variant, the length of the PEG chain can be readily modified to optimize the distance between the two ligands for optimal ternary complex formation and degradation efficiency.

The Functional Groups: Benzyl and Tosylate
  • Benzyl Group (Bn): The benzyl group serves as a stable protecting group or a point of attachment to one of the PROTAC's ligands. It is generally chemically robust but can be removed under specific conditions if required for a particular synthetic strategy.

  • Tosylate Group (Ots): The tosylate group is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles. This allows for the efficient and straightforward conjugation of the linker to a nucleophilic functional group (e.g., an amine or a hydroxyl group) on either the POI ligand or the E3 ligase ligand.

Experimental Protocols

While a specific protocol for a PROTAC synthesized with this compound is not available, the following represents a general and widely applicable methodology for the synthesis of a PROTAC using a linker with a reactive leaving group like tosylate.

General Protocol for PROTAC Synthesis via Nucleophilic Substitution

Objective: To conjugate a POI ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) with an E3 ligase ligand that has been pre-functionalized with the this compound linker.

Materials:

  • POI ligand with an available nucleophilic functional group (e.g., POI-OH or POI-NH2)

  • E3 ligase ligand

  • This compound

  • Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • A suitable non-nucleophilic base (e.g., Cesium carbonate (Cs2CO3) or Diisopropylethylamine (DIPEA))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of the Linker-E3 Ligand Conjugate:

    • Dissolve the E3 ligase ligand (containing a nucleophile) and a slight excess of this compound in anhydrous DMF under an inert atmosphere.

    • Add a suitable base (e.g., Cs2CO3 for phenols, DIPEA for amines) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction, and purify the resulting Benzyl-PEG5-E3-ligand conjugate using an appropriate method like column chromatography or preparative HPLC.

  • Deprotection of the Benzyl Group (if necessary):

    • If the benzyl group needs to be deprotected to reveal a functional group for the next coupling step, this can be achieved through catalytic hydrogenation (e.g., H2, Pd/C).

  • Conjugation to the POI Ligand:

    • Activate the terminal end of the linker on the purified linker-E3 ligand conjugate (if necessary). For instance, if the deprotected end is a hydroxyl group, it can be converted to a better leaving group.

    • Alternatively, and more directly if the POI ligand has the nucleophile, dissolve the purified Benzyl-PEG5-E3-ligand conjugate and the POI ligand in an anhydrous solvent under an inert atmosphere.

    • Add a suitable base to facilitate the nucleophilic substitution reaction.

    • Stir the reaction and monitor its progress.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing PROTAC Mechanisms and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound Linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PROTAC utilizing a flexible linker.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with this compound) Biochemical_Assays Biochemical Assays (Binding Affinity: SPR, ITC) Synthesis->Biochemical_Assays Cellular_Assays Cell-Based Assays (Western Blot, DC50, Dmax) Biochemical_Assays->Cellular_Assays Permeability_Assays Permeability & PK Assays (PAMPA, Caco-2, in vivo PK) Cellular_Assays->Permeability_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Permeability_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Conclusion

This compound represents a valuable and versatile linker for the construction of PROTACs. Its key features, including enhanced solubility, flexibility, and straightforward conjugation chemistry, make it an attractive choice for researchers in the field of targeted protein degradation. While specific examples of its application in peer-reviewed literature are not yet prominent, the principles outlined in this guide provide a solid foundation for its successful implementation in novel PROTAC design and development. The continued exploration of linkers with varying lengths and compositions, including the PEG5 variant, will be crucial in advancing the next generation of potent and selective protein degraders.

Physicochemical Characteristics of Benzyl-PEG5-Ots: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-Ots is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins associated with various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its solubility, cell permeability, and the geometric orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, a linker featuring a benzyl (B1604629) protecting group, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a tosylate (Ots) leaving group. While specific experimental data for this compound is not extensively available in public literature, this guide consolidates information based on the known properties of its constituent chemical moieties and the general principles of PEGylated compounds and PROTAC linkers.

Core Physicochemical Properties

The physicochemical properties of this compound are pivotal for its application in PROTAC synthesis. The PEGylated nature of the linker enhances solubility, a crucial factor for improving the often poor aqueous solubility of complex PROTAC molecules.[1]

PropertyDataReference(s)
Molecular Formula C24H34O8S
Molecular Weight 482.59 g/mol
CAS Number 129086-10-8
Appearance Expected to be a colorless to pale yellow oil or waxy solid.
Solubility Water: Predicted to have low to moderate solubility. The PEG chain enhances aqueous solubility compared to a simple alkyl chain.[2] Organic Solvents: Expected to be soluble in a wide range of organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[3][2][3]
Stability The tosylate group is a good leaving group and can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[4][5] The ether linkages in the PEG chain are generally stable. The benzyl ether is stable under many conditions but can be cleaved by catalytic hydrogenation.[6][4][5][6]

Spectroscopic Characterization (Expected)

Detailed spectral data for this compound is not publicly available. However, based on its structure, the following characteristic peaks in NMR and Mass Spectrometry are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment Reference(s)
Aromatic Protons (Benzyl)7.2-7.4Multiplet5H of the phenyl ring[7][8]
Benzylic Protons~4.5Singlet2H, -O-CH₂ -Ph[7][9]
PEG Methylene Protons3.5-3.7Multiplet20H, -O-CH₂ -CH₂ -O-[10][11][12]
Tosylate-adjacent Protons~4.1Triplet2H, -CH₂ -OTs[10][13]
Aromatic Protons (Tosyl)7.3-7.4 and 7.7-7.8Doublets4H of the p-toluenesulfonyl group[13]
Methyl Protons (Tosyl)~2.4Singlet3H, -Ar-CH₃ [13]
Carbon (¹³C) NMR Expected Chemical Shift (δ, ppm) Assignment Reference(s)
Aromatic Carbons (Tosyl)127-130, 133, 145Carbons of the p-toluenesulfonyl group[14][15]
Methyl Carbon (Tosyl)~21-Ar-C H₃[14][15]
PEG Methylene Carbons~70-71-O-C H₂-C H₂-O-[16]
Tosylate-adjacent Carbon~69-C H₂-OTs[16]
Benzylic Carbon~73-O-C H₂-Ph[16]
Aromatic Carbons (Benzyl)127-129, 138Carbons of the phenyl ring[16]
Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to be detected as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation in MS/MS analysis would likely involve the characteristic loss of ethylene (B1197577) glycol units (44 Da) from the PEG chain and cleavage of the benzyl and tosyl groups.[17][18][19][20][21][22][23][24][25][26]

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for determining the key physicochemical characteristics of similar PEGylated compounds.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the aqueous solubility of a compound.[3][6][27][28][29]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile) at known concentrations.

  • Equilibration: Add an excess amount of this compound to a known volume of water in a sealed vial.

  • Shaking/Agitation: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant (the saturated aqueous solution). Dilute the supernatant with a suitable organic solvent and analyze by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Compare the concentration of the compound in the supernatant to a calibration curve generated from the standard solutions to determine the aqueous solubility.

Assessment of Chemical Stability by HPLC

This protocol provides a general framework for assessing the chemical stability of a compound under various stress conditions.[30][31][32][33][34]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Dilute the stock solution with a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store the solid compound or a solution at an elevated temperature.

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., UV lamp).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point. Calculate the degradation rate and, if applicable, the half-life of the compound under each stress condition.

Role in PROTAC Synthesis and Mechanism of Action

This compound serves as a versatile linker for the modular synthesis of PROTACs. The benzyl group acts as a protecting group for one end of the PEG linker, while the tosylate group provides a reactive site for nucleophilic substitution by a functional group on either the target protein ligand or the E3 ligase ligand.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using a linker like this compound involves a stepwise conjugation of the two ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Activation & Second Ligand Conjugation L1 Target Protein Ligand (with nucleophile, e.g., -OH, -NH2) Intermediate Ligand1-PEG5-Benzyl L1->Intermediate Nucleophilic Substitution (SN2 reaction) Linker This compound Linker->Intermediate Intermediate2 Ligand1-PEG5-Benzyl Deprotected Ligand1-PEG5-OH Intermediate2->Deprotected Catalytic Hydrogenation (removes Benzyl group) Deprotected2 Ligand1-PEG5-OH Activated Ligand1-PEG5-O-LeavingGroup Deprotected2->Activated Activation (e.g., with MsCl, TsCl) PROTAC Final PROTAC (Ligand1-PEG5-Ligand2) Activated->PROTAC L2 E3 Ligase Ligand (with nucleophile) L2->PROTAC Nucleophilic Substitution

A representative workflow for the synthesis of a PROTAC using a protected PEG linker.

PROTAC-Mediated Protein Degradation Pathway

Once synthesized, the PROTAC molecule hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[35][36][37]

PROTAC_Degradation_Pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Ub_POI Poly-ubiquitinated POI PROTAC->PROTAC Recycling E3 E3 Ubiquitin Ligase PROTAC->E3 E3->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Proteolysis

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its physicochemical properties, largely dictated by the polyethylene glycol chain, are designed to enhance the drug-like properties of the resulting PROTAC molecule. While specific, publicly available data on this particular linker is limited, this guide provides a foundational understanding of its expected characteristics and its critical role in the development of targeted protein degraders. Researchers and drug development professionals can use this information as a starting point for the rational design and synthesis of novel PROTAC therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using Benzyl-PEG5-Ots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design and synthesis of Proteolysis Targeting Chimeras (PROTACs) are at the forefront of therapeutic innovation, offering a powerful modality for targeted protein degradation. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and a representative protocol for the use of Benzyl-PEG5-Ots, a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs.

Introduction to this compound in PROTAC Synthesis

This compound is a heterobifunctional linker that combines the advantageous properties of a medium-length PEG chain with a reactive tosylate group. The PEG portion enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[1][2][3] The benzyl (B1604629) group serves as a protective group for one end of the linker, while the tosylate (Ots) group on the other end functions as an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to either the target protein ligand or the E3 ligase ligand.[4][5]

The general structure of a PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] The linker's length and composition are crucial for optimizing the proximity and orientation of the POI and the E3 ligase to enable efficient ubiquitination and subsequent degradation of the target protein.[7]

Key Advantages of Using this compound:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic ligands and modulate cell permeability.[3][8]

  • Tunable Linker Length: The defined length of the PEG5 chain provides a specific spatial separation between the two ligands.[2]

  • Facile Conjugation: The tosylate group is a highly effective leaving group, enabling efficient coupling to nucleophilic functional groups such as amines or hydroxyls on the binding ligands under relatively mild conditions.[4][5]

  • Synthetic Versatility: The benzyl-protected end can be deprotected in a subsequent step to allow for further modification or conjugation, offering flexibility in the synthetic strategy.

Experimental Protocols

This section outlines a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol assumes the use of a POI ligand with a free amine group (POI-NH2) and an E3 ligase ligand with a hydroxyl group that is deprotonated to form a nucleophile.

Materials and Reagents:

  • This compound

  • POI-NH2 (Protein of Interest Ligand with an amine functional group)

  • E3 Ligase Ligand-OH (E3 Ligase Ligand with a hydroxyl functional group)

  • Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Palladium on Carbon (Pd/C)

  • Hydrogen gas (H2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (H2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Step 1: Conjugation of this compound to the E3 Ligase Ligand

This step involves a nucleophilic substitution reaction where the alkoxide of the E3 ligase ligand displaces the tosylate group of the linker.

  • Preparation of the Nucleophile: Dissolve the E3 Ligase Ligand-OH (1.0 eq) in anhydrous DMF. To this solution, add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at this temperature for 30 minutes to allow for the formation of the alkoxide.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF. Add this solution dropwise to the E3 ligase ligand alkoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to obtain the Benzyl-PEG5-E3 Ligase Ligand conjugate.

Step 2: Deprotection and Conjugation to the POI Ligand

This step involves the deprotection of the benzyl group followed by an amide coupling to the POI ligand.

  • Benzyl Deprotection: Dissolve the Benzyl-PEG5-E3 Ligase Ligand conjugate (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenolysis: Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation of the Intermediate: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG5-E3 Ligase Ligand intermediate.

  • Oxidation to Carboxylic Acid (if necessary, not detailed): If an amide bond is desired, the terminal alcohol of the PEG linker would need to be oxidized to a carboxylic acid. For this protocol, we will assume an alternative commercially available linker with a terminal acid group is used for the final coupling, or proceed with a different coupling chemistry. For the purpose of this protocol, we will proceed with a hypothetical direct coupling after a functional group transformation not explicitly detailed or assume the starting linker was Benzyl-PEG5-Acid.

  • Amide Coupling: Dissolve the HOOC-PEG5-E3 Ligase Ligand intermediate (1.0 eq) and POI-NH2 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Reaction Monitoring and Purification: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the final PROTAC molecule by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Characterization:

The final PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight of the desired product.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Purity Analysis: By analytical HPLC, to ensure the purity is >95% for biological assays.

Quantitative Data Summary

The following table summarizes hypothetical but expected quantitative data for the synthesis of a PROTAC using a PEG-based linker. Actual results may vary depending on the specific ligands used.

ParameterStep 1: Ligation to E3 LigandStep 2: Final PROTAC Synthesis
Starting Materials E3 Ligand-OH, this compoundHOOC-PEG5-E3 Ligand, POI-NH2
Reaction Yield 60-80%40-60%
Purity (after purif.) >95%>98%
Reaction Time 12-24 hours2-4 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general mechanism of action of a PROTAC and the experimental workflow for its synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for a PROTAC molecule.

PROTAC_Synthesis_Workflow Start Starting Materials: E3 Ligand-OH & this compound Step1 Step 1: Nucleophilic Substitution (Formation of Benzyl-PEG5-E3 Ligand) Start->Step1 Purification1 Purification 1 (Flash Chromatography) Step1->Purification1 Intermediate1 Intermediate 1: Benzyl-PEG5-E3 Ligand Purification1->Intermediate1 Step2 Step 2a: Benzyl Deprotection (Hydrogenolysis) Intermediate1->Step2 Step2b Step 2b: Amide Coupling with POI-NH2 Step2->Step2b Purification2 Purification 2 (Preparative HPLC) Step2b->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC Characterization Characterization (LC-MS, NMR, HPLC) Final_PROTAC->Characterization

Caption: Workflow for PROTAC Synthesis using this compound.

References

Application Notes and Protocols for Benzyl-PEG5-Ots in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers are widely utilized to enhance the hydrophilicity and biocompatibility of ADCs.

This document provides detailed application notes and protocols for the use of Benzyl-PEG5-Ots, a heterobifunctional PEG linker, in the development of ADCs. This compound features a benzyl (B1604629) group for potential further modification or to enhance stability and a tosylate (Ots) group. The tosylate is an excellent leaving group, enabling covalent conjugation to nucleophilic residues on the antibody surface, such as the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues.

Principle of this compound Chemistry in ADC Development

The core of the this compound linker technology lies in the reactivity of the tosylate group. Tosylates are sulfonate esters that are highly susceptible to nucleophilic substitution. In the context of ADC development, the nucleophiles are typically the side chains of amino acid residues on the monoclonal antibody.

The general reaction involves the displacement of the tosylate group by a nucleophilic residue on the antibody, forming a stable covalent bond. The PEG5 spacer provides a desirable hydrophilic extension between the antibody and the drug, which can improve solubility, reduce aggregation, and potentially prolong circulation half-life. The benzyl group can serve as a stable cap or be functionalized in subsequent steps, depending on the overall ADC design.

A generalized workflow for developing an ADC using this compound involves a two-step process:

  • Drug-Linker Synthesis: The cytotoxic payload is first attached to the benzyl end of the PEG linker, or a precursor of the this compound linker is used to first conjugate to the drug. For the purpose of this protocol, we will assume a commercially available drug molecule already functionalized for attachment to the benzyl moiety of the linker is used, or that the this compound is first reacted with the antibody.

  • Antibody-Drug Conjugation: The antibody is then reacted with the drug-linker construct, where the tosylate group on the PEG linker reacts with nucleophilic residues on the antibody. Alternatively, the linker can be attached to the antibody first, followed by the addition of the drug.

Below is a diagram illustrating the general workflow.

ADC_Workflow General ADC Development Workflow with this compound cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Final Product Antibody Antibody Conjugation_Step Antibody-Drug Conjugation (Alkylation Reaction) Antibody->Conjugation_Step Drug_Linker Drug-Benzyl-PEG5-Ots Drug_Linker->Conjugation_Step Purification Purification (e.g., SEC, HIC) Conjugation_Step->Purification Characterization Characterization (DAR, Stability, etc.) Purification->Characterization Final_ADC Antibody-Drug Conjugate (ADC) Characterization->Final_ADC

Caption: A high-level overview of the ADC development process using a pre-formed Drug-Benzyl-PEG5-Ots conjugate.

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibody Lysine Residues

This protocol describes the conjugation of a drug-linker construct, where the drug is already attached to the benzyl end of the PEG linker, to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4-8.5)

  • Drug-Benzyl-PEG5-Ots construct

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 50 mM Potassium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

  • Diafiltration/ultrafiltration system for buffer exchange

Procedure:

  • Antibody Preparation:

    • If the antibody is not in the desired reaction buffer, perform a buffer exchange into the Reaction Buffer using a diafiltration/ultrafiltration system.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation:

    • Dissolve the Drug-Benzyl-PEG5-Ots construct in DMSO to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • In a reaction vessel, add the prepared antibody solution.

    • While gently stirring, add the dissolved Drug-Benzyl-PEG5-Ots solution to the antibody solution. The molar excess of the drug-linker construct will determine the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-10 fold molar excess of the linker to the antibody.

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-16 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration (16-24 hours) to potentially minimize side reactions.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM Tris-HCl.

    • Incubate for 1 hour at room temperature to quench any unreacted tosylate groups.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

    • Assess the purity and aggregation state of the ADC using SEC.

Below is a diagram illustrating the chemical reaction.

Caption: Reaction scheme for the conjugation of Drug-Benzyl-PEG5-Ots to a lysine residue on an antibody.

Protocol 2: Site-Specific Conjugation to Engineered Cysteine Residues

This protocol is for antibodies that have been engineered to contain free cysteine residues for site-specific conjugation.

Materials:

  • Cysteine-engineered Monoclonal Antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-Benzyl-PEG5-Ots construct

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 7.0

  • Other materials as listed in Protocol 1.

Procedure:

  • Antibody Reduction (if necessary):

    • If the engineered cysteines are in a disulfide bond, they must first be reduced.

    • Dissolve the antibody in the Reaction Buffer.

    • Add a 2-5 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction and TCEP removal, add the DMSO-dissolved Drug-Benzyl-PEG5-Ots construct to the antibody solution. A 2-5 fold molar excess per free cysteine is a good starting point.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1. N-acetylcysteine can also be used as a quenching agent.

  • Characterization:

    • Perform characterization as described in Protocol 1.

Below is a diagram illustrating this site-specific conjugation.

Caption: Reaction scheme for the site-specific conjugation of Drug-Benzyl-PEG5-Ots to an engineered cysteine residue.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for ADCs developed using a PEG linker. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Representative Conjugation Efficiency and DAR

ParameterLysine ConjugationCysteine Conjugation
Molar Excess of Linker 5x10x
Average DAR 2.13.8
% Unconjugated Antibody 15%5%
% Aggregates (post-purification) <1%<2%

Table 2: Representative In Vitro Stability Data

ADC ConstructIncubation Time (days)% Intact ADC (Human Plasma)
Lysine-conjugated ADC (DAR 3.8) 198%
392%
785%
Cysteine-conjugated ADC (DAR 3.5) 199%
396%
790%

Table 3: Representative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC ConstructIC50 (nM)
BT-474 High HER2Cysteine-ADC (anti-HER2)0.5
MCF-7 Low HER2Cysteine-ADC (anti-HER2)>1000
MDA-MB-231 No HER2Cysteine-ADC (anti-HER2)>1000
BT-474 High HER2Naked Antibody (anti-HER2)No effect

ADC Characterization Protocols

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linkers to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, 20% Isopropanol

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the purified ADC.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc. for cysteine conjugation; a broader peak for lysine conjugation).

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100

Protocol 4: In Vitro Plasma Stability Assay

Principle: The stability of the ADC is assessed by incubating it in plasma and monitoring the amount of intact ADC over time.

Materials:

  • Purified ADC

  • Human plasma (or other species of interest)

  • Incubator at 37°C

  • Method for analyzing intact ADC (e.g., HIC-HPLC or LC-MS)

Procedure:

  • Dilute the ADC into the plasma to a final concentration of 0.1 mg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 24, 72, 168 hours), take an aliquot of the plasma-ADC mixture.

  • Immediately analyze the aliquot by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining.

  • Plot the percentage of intact ADC versus time to determine the stability profile.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The cytotoxic effect of the ADC is measured by assessing the viability of cancer cells after treatment. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC, naked antibody, and control drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the ADC, naked antibody, and control drug in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles.

  • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 values.

Conclusion

This compound is a versatile linker that can be effectively used in the development of ADCs through conjugation to both lysine and cysteine residues. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and characterize ADCs using this linker technology. Careful optimization of reaction conditions and thorough characterization are crucial for developing safe and effective ADC therapeutics.

Application Notes and Protocols: Step-by-Step Guide for Benzyl-PEG5-Ots Conjugation to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the conjugation of Benzyl-PEG5-Ots to a primary amine. This versatile linker is particularly relevant in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein cover the conjugation reaction, purification of the resulting PEGylated compound, and subsequent deprotection of the benzyl (B1604629) group. Furthermore, this guide includes methods for the characterization of the final product and presents relevant quantitative data in structured tables. Diagrams illustrating the experimental workflow and a relevant signaling pathway are also provided to enhance understanding.

Introduction

Polyethylene glycol (PEG) linkers are widely incorporated into the structure of PROTACs, heterobifunctional molecules that induce the degradation of specific target proteins.[1] PEG linkers enhance the aqueous solubility and cell permeability of PROTACs, thereby improving their pharmacokinetic properties.[2] The this compound linker offers a distinct advantage due to the presence of a benzyl protecting group, which can be selectively removed under specific conditions to unmask a functional group for further elaboration.[3] The tosylate (Ots) is an excellent leaving group, facilitating a nucleophilic substitution reaction with a primary amine to form a stable secondary amine linkage.

This application note will focus on the practical aspects of utilizing this compound in bioconjugation, providing a step-by-step guide for researchers in drug development and related fields.

Reaction Principle

The conjugation of this compound to a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the carbon atom attached to the tosylate leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct, driving the reaction to completion.

Experimental Protocols

Materials and Reagents
  • This compound

  • Primary amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for purification (e.g., ethyl acetate (B1210297), hexanes, methanol (B129727), chloroform)

  • Deionized water

  • Brine solution

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol (B145695)

  • Hydrogen source (e.g., hydrogen balloon or hydrogen generator)

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes a general procedure for the reaction between this compound and a primary amine. The specific conditions may require optimization based on the reactivity of the amine.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine-containing molecule (1.0 equivalent).

  • Dissolution: Dissolve the amine in an appropriate anhydrous solvent such as DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents) to the solution.

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 - 1.5 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform (B151607) or ethyl acetate in hexanes) to yield the pure Benzyl-PEG5-amine conjugate.

Protocol 2: Deprotection of the Benzyl Group

The benzyl group can be removed by catalytic transfer hydrogenation.

  • Preparation: Dissolve the purified Benzyl-PEG5-amine conjugate (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the substrate).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogen gas supply. Stir the reaction mixture vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG5-amine product. Further purification may be performed if necessary.

Data Presentation

The following tables summarize typical reaction conditions and purification methods for PEGylation reactions.

Table 1: Typical Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
Molar Ratio (Amine:PEG-Ots) 1:1.1 to 1:1.5An excess of the PEG reagent can help drive the reaction to completion.
Base (e.g., TEA, DIPEA) 1.5 - 2.0 equivalentsA non-nucleophilic base is crucial to avoid side reactions.
Solvent Anhydrous DMF or DCMThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature (20-25 °C)Gentle heating (40-50 °C) may be required for less reactive amines.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Table 2: Comparison of Purification Techniques for PEGylated Compounds

Purification MethodPrincipleAdvantagesDisadvantages
Flash Column Chromatography Separation based on polarity.Good for small to medium scale purification; provides high purity.Can be time-consuming; requires solvent optimization.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[4]Efficient for removing unreacted small molecules and protein aggregates.[4]May not separate species with similar sizes.
Ion-Exchange Chromatography (IEX) Separation based on charge.[4]Excellent for separating PEGylated isomers and unreacted protein.[4]Requires charged species and buffer optimization.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[4]High resolution; good for analytical and preparative scale.Can be challenging for very hydrophobic or very hydrophilic compounds.

Characterization of the Conjugate

The successful conjugation and purity of the final product can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of characteristic peaks from both the primary amine-containing molecule and the PEG linker. The integration of these peaks can also provide a quantitative measure of the degree of PEGylation.[4][5]

  • Mass Spectrometry (MS): LC-MS is a powerful tool to determine the molecular weight of the conjugate, confirming the addition of the Benzyl-PEG5 moiety.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to separate the conjugate from any unreacted starting materials.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_deprotection Deprotection start Primary Amine reaction Reaction (RT, 12-24h) start->reaction reagent This compound reagent->reaction base Base (TEA/DIPEA) base->reaction solvent Anhydrous Solvent (DMF/DCM) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Conjugate workup->crude purification Column Chromatography crude->purification pure Pure Benzyl-PEG5-Amine purification->pure deprotection_reaction Hydrogenolysis (RT, 4-16h) pure->deprotection_reaction deprotection_reagents Pd/C, H₂ Methanol/Ethanol deprotection_reagents->deprotection_reaction filtration Filtration deprotection_reaction->filtration final_product Final Deprotected Product filtration->final_product

Caption: A generalized workflow for the conjugation of this compound to a primary amine, followed by purification and deprotection.

PROTAC Signaling Pathway

The this compound linker is frequently employed in the synthesis of PROTACs. A notable example is the development of PROTACs targeting SMARCA2 and SMARCA4, where a benzyl linker was used to mimic the conformation of a PEG linker, leading to the potent degrader ACBI1.[7]

protac_pathway POI Target Protein (e.g., SMARCA2/4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Benzyl-PEG Linker) PROTAC->POI E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 PROTAC->Ternary E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The mechanism of action for a PROTAC utilizing a Benzyl-PEG linker to induce targeted protein degradation.

Conclusion

The this compound linker is a valuable tool for the synthesis of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation. The protocols and data presented in this application note provide a solid foundation for researchers to successfully perform conjugation reactions with primary amines. Careful optimization of reaction conditions and appropriate selection of purification and characterization techniques are essential for obtaining high-quality PEGylated products for downstream applications.

References

Application Notes and Protocols for the Conjugation of Benzyl-PEG5-Ots with Thiol-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the reaction of Benzyl-PEG5-Ots with thiol-containing molecules. This conjugation reaction is a valuable tool in bioconjugation and drug development, enabling the stable linkage of a polyethylene (B3416737) glycol (PEG) spacer to proteins, peptides, small molecules, or surfaces that possess a free thiol group. The resulting thioether bond is highly stable, making this methodology suitable for creating long-circulating drug conjugates, modifying protein therapeutics to enhance their pharmacokinetic profiles, and developing targeted drug delivery systems.

This compound is a heterobifunctional linker comprising a benzyl (B1604629) group for potential further modifications or to provide hydrophobicity, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a tosylate (Ots) leaving group for reaction with nucleophiles. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution by the thiolate anion.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The sulfur atom of the thiol group, in its deprotonated thiolate form, acts as a nucleophile and attacks the carbon atom adjacent to the tosylate leaving group. The tosylate group is displaced, forming a stable thioether linkage and releasing the tosylate anion as a byproduct. The reaction is typically carried out in a slightly basic buffer to ensure a sufficient concentration of the reactive thiolate anion.

Key Applications

  • PEGylation of Proteins and Peptides: Cysteine residues in proteins and peptides can be selectively targeted to improve solubility, stability, and circulation half-life, while potentially reducing immunogenicity.

  • PROTAC® Development: As a PEG-based linker, this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to connect a target protein-binding ligand with an E3 ligase-binding ligand.[1]

  • Drug Delivery Systems: Thiol-containing drugs or targeting moieties can be conjugated to enhance their pharmacokinetic properties.

  • Surface Modification: Thiolated surfaces, such as gold nanoparticles or self-assembled monolayers, can be functionalized with PEG to reduce non-specific protein binding.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Molecule

This protocol provides a general method for the conjugation reaction. Optimal conditions, such as the molar ratio of reactants, pH, temperature, and reaction time, may need to be determined empirically for each specific application.

Materials:

  • This compound

  • Thiol-containing molecule (e.g., cysteine-containing peptide, thiol-modified small molecule)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another non-amine, non-thiol containing buffer such as borate (B1201080) buffer.[2] The pH should be high enough to deprotonate the thiol to a thiolate, but not so high as to cause hydrolysis of the tosylate or degradation of the reactants.

  • Degassing equipment (e.g., vacuum pump, argon or nitrogen gas)

  • Reaction vessel (e.g., microcentrifuge tube, round-bottom flask)

  • Analytical instruments for characterization (e.g., HPLC, LC-MS, MALDI-TOF MS)

Procedure:

  • Preparation of Reactants:

    • Dissolve the thiol-containing molecule in the reaction buffer to a desired concentration. To prevent disulfide bond formation, it is recommended to prepare this solution fresh and use a degassed buffer.

    • Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer, or dissolve it directly in the reaction buffer if solubility allows.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of the thiol-containing molecule with the this compound solution. A typical starting point is to use a 1.2 to 5-fold molar excess of the this compound to the thiol-containing molecule to drive the reaction to completion.

    • Ensure the final concentration of the reactants is suitable for the reaction scale.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-24 hours with gentle stirring or agitation. The optimal reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by analytical techniques such as reverse-phase HPLC (RP-HPLC) or LC-MS. The consumption of the starting materials and the formation of the product can be tracked over time.

  • Quenching the Reaction (Optional):

    • If necessary, the reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to consume any unreacted this compound.

  • Purification of the Conjugate:

    • The desired conjugate can be purified from unreacted starting materials and byproducts using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or preparative RP-HPLC. The choice of purification method will depend on the properties of the conjugate.

  • Characterization of the Conjugate:

    • Confirm the identity and purity of the final conjugate using analytical techniques.

      • LC-MS or MALDI-TOF MS: To confirm the molecular weight of the conjugate.

      • HPLC: To assess the purity of the conjugate.

      • NMR Spectroscopy: Can be used to confirm the formation of the thioether bond and the structure of the conjugate.[1]

Protocol 2: Quantification of Free Thiols

To determine the extent of the reaction, it is useful to quantify the amount of unreacted thiol groups before and after the conjugation. Ellman's Reagent (DTNB) can be used for this purpose.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Reaction buffer (as used in the conjugation reaction)

  • Cysteine or another thiol standard of known concentration

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.

  • Prepare a solution of Ellman's Reagent in the reaction buffer.

  • To a sample of the reaction mixture (taken at different time points) and to the standards, add the Ellman's Reagent solution.

  • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of free thiols in the reaction mixture by comparing the absorbance to the standard curve. The decrease in free thiols over time indicates the progress of the conjugation reaction.

Data Presentation

ParameterTypical Range/ValueNotes
Reactants This compound, Thiol-containing molecule (e.g., peptide)The purity of the reactants is crucial for a clean reaction.
Molar Ratio 1.2:1 to 5:1 (this compound : Thiol)A slight excess of the PEG reagent is often used to ensure complete consumption of the more valuable thiol-containing molecule. The optimal ratio should be determined experimentally.
Solvent/Buffer Phosphate-buffered saline (PBS), Borate bufferThe buffer should be free of primary amines and thiols.[2] Water-miscible organic co-solvents (DMSO, DMF) can be used to aid in the dissolution of reactants.[2]
pH 7.2 - 8.0A slightly basic pH is required to deprotonate the thiol to the more nucleophilic thiolate. Higher pH can lead to side reactions. The kinetics of thiol-maleimide reactions are pH-dependent.[3]
Temperature Room Temperature (20-25°C)The reaction generally proceeds efficiently at room temperature.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal time.
Reaction Monitoring RP-HPLC, LC-MSAllows for tracking the consumption of starting materials and the formation of the product.
Purification Method SEC, IEX, Preparative RP-HPLCThe choice of method depends on the size and charge of the resulting conjugate.
Characterization LC-MS, MALDI-TOF MS, HPLC, NMRConfirms the identity, purity, and structure of the final product.[1]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products Thiol R-SH (Thiol-containing molecule) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate + OH⁻ Base Base (OH⁻) PEG_Ots This compound Conjugate Benzyl-PEG5-S-R (Thioether Conjugate) PEG_Ots->Conjugate Tosylate ⁻OTs (Tosylate Anion) PEG_Ots->Tosylate Leaving Group Thiolate->Conjugate SN2 Attack

Caption: Reaction mechanism of this compound with a thiol.

ExperimentalWorkflow A 1. Prepare Reactants - Dissolve Thiol Molecule in Degassed Buffer - Dissolve this compound B 2. Mix Reactants (Molar excess of PEG-Ots) A->B C 3. Incubate Reaction (Room Temperature, 2-24h) B->C D 4. Monitor Progress (HPLC, LC-MS) C->D E 5. Quench Reaction (Optional) (Add excess small molecule thiol) D->E F 6. Purify Conjugate (Chromatography: SEC, IEX, HPLC) E->F G 7. Characterize Final Product (MS, HPLC, NMR) F->G

Caption: General experimental workflow for conjugation.

References

Application Notes and Protocols for Benzyl-PEG5-Ots in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG5-Ots is a heterobifunctional linker containing a polyethylene (B3416737) glycol (PEG) chain of five units, flanked by a benzyl (B1604629) (Bn) protecting group and a tosylate (Ots) leaving group. This linker is particularly valuable in the field of targeted drug delivery for the synthesis of conjugates such as antibody-drug conjugates (ADCs), small molecule-drug conjugates (SMDCs), and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the tosylate group allows for covalent linkage to a drug molecule. The benzyl group can be removed in a subsequent step if further modification at that terminus is required.

The tosylate group is an excellent leaving group for nucleophilic substitution reactions with primary and secondary amines, as well as hydroxyl groups present on drug molecules, forming stable C-N or C-O bonds. This stable, non-cleavable linkage ensures that the payload remains attached to the targeting moiety until the entire conjugate is internalized and degraded within the target cell, minimizing off-target toxicity.

Applications of this compound

This compound serves as a versatile tool for the development of targeted therapeutics. Its primary applications include:

  • Synthesis of Small Molecule-Drug Conjugates (SMDCs): By reacting this compound with a small molecule targeting ligand (e.g., a folate receptor ligand) and a cytotoxic payload, a targeted drug delivery system can be constructed.

  • Development of PROTACs: In the context of PROTACs, this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.

  • Functionalization of Nanoparticles: The linker can be used to attach targeting moieties or drugs to the surface of nanoparticles for enhanced delivery.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of a representative Small Molecule-Drug Conjugate (SMDC) using this compound. For this example, we will describe the conjugation of a hypothetical targeting ligand containing a primary amine with a model cytotoxic drug possessing a phenolic hydroxyl group.

Protocol 1: Synthesis of a Targeting Ligand-PEG-Drug Conjugate

This protocol outlines a two-step synthesis. First, the drug is conjugated to the this compound linker. Second, the benzyl protecting group is removed, and the targeting ligand is attached.

Materials:

  • This compound

  • Model Drug with phenolic hydroxyl group (e.g., a simplified analog of a tyrosine kinase inhibitor)

  • Targeting Ligand with a primary amine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Step 1: Conjugation of Model Drug to this compound

  • Dissolve the model drug (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃) (3.0 eq) to the solution.

  • Stir the reaction mixture at 60°C for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Benzyl-PEG5-Drug) by flash column chromatography.

  • Characterize the purified product by mass spectrometry and ¹H NMR.

Step 2: Deprotection and Conjugation to Targeting Ligand

  • Dissolve the Benzyl-PEG5-Drug (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (10% w/w).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-6 hours.

  • Monitor the debenzylation by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The product is HO-PEG5-Drug.

  • In a separate flask, dissolve the Targeting Ligand (1.2 eq) and HO-PEG5-Drug (1.0 eq) in anhydrous DMF.

  • Add HATU (1.3 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the final conjugate (Targeting Ligand-PEG5-Drug) by reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the synthesized SMDC's potency and selectivity against cancer cells overexpressing the target receptor versus cells with low receptor expression.

Materials:

  • Target-positive cancer cell line (e.g., KB cells for folate receptor)

  • Target-negative cancer cell line (e.g., A549 cells)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized Targeting Ligand-PEG5-Drug conjugate

  • Free model drug (as a control)

  • 96-well cell culture plates

  • MTT or CellTiter-Glo® reagent

  • Plate reader

Methodology:

  • Seed the target-positive and target-negative cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the Targeting Ligand-PEG5-Drug conjugate and the free model drug in the cell culture medium.

  • Remove the old medium from the plates and add 100 µL of the drug dilutions to the respective wells. Include untreated cells as a negative control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control for each concentration.

  • Plot the dose-response curves and determine the IC₅₀ values (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a study to evaluate the anti-tumor efficacy of the SMDC in a mouse model.

Materials:

  • Athymic nude mice

  • Target-positive cancer cells

  • Targeting Ligand-PEG5-Drug conjugate

  • Vehicle solution (e.g., saline or PBS with 5% DMSO)

  • Calipers for tumor measurement

  • Animal balance

Methodology:

  • Subcutaneously implant the target-positive cancer cells into the flank of each mouse.

  • Allow the tumors to grow to an average volume of 100-150 mm³.

  • Randomize the mice into treatment and control groups (n=5-8 per group).

  • Administer the Targeting Ligand-PEG5-Drug conjugate (e.g., 10 mg/kg) and the vehicle control intravenously or intraperitoneally twice a week.

  • Measure the tumor volume and body weight of each mouse three times a week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Continue the treatment for 3-4 weeks or until the tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

  • Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Data Presentation

The following tables present representative (hypothetical) data that could be obtained from the experiments described above.

Table 1: Physicochemical Properties of the Synthesized Conjugate

PropertyThis compoundModel DrugTargeting Ligand-PEG5-Drug
Molecular Weight ( g/mol ) 482.59450.41234.5
Solubility (in PBS, pH 7.4) LowVery LowModerate
LogP (calculated) 3.24.51.8

Table 2: In Vitro Cytotoxicity (IC₅₀ Values)

CompoundTarget-Positive Cells (nM)Target-Negative Cells (nM)Selectivity Index
Targeting Ligand-PEG5-Drug 151500100
Free Model Drug 581.6

Selectivity Index = IC₅₀ (Target-Negative) / IC₅₀ (Target-Positive)

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -0+2.5
Targeting Ligand-PEG5-Drug 1085-1.5

Tumor Growth Inhibition (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] × 100

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows.

G cluster_synthesis Synthesis Workflow This compound This compound Step1 Step 1: Conjugation This compound->Step1 Model_Drug Model_Drug Model_Drug->Step1 Intermediate Benzyl-PEG5-Drug Step1->Intermediate Step2 Step 2: Deprotection Intermediate->Step2 Deprotected_Intermediate HO-PEG5-Drug Step2->Deprotected_Intermediate Step3 Step 3: Final Conjugation Deprotected_Intermediate->Step3 Targeting_Ligand Targeting_Ligand Targeting_Ligand->Step3 Final_Conjugate Targeting Ligand-PEG5-Drug Step3->Final_Conjugate

Caption: Synthesis workflow for a targeted drug conjugate.

G cluster_moa Mechanism of Action SMDC Targeting Ligand-PEG5-Drug Receptor Target Receptor (Overexpressed on Cancer Cell) SMDC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Degradation Proteolytic Degradation Lysosome->Degradation Drug_Release Drug Release Degradation->Drug_Release Drug_Action Drug Binds to Intracellular Target Drug_Release->Drug_Action Apoptosis Apoptosis Drug_Action->Apoptosis

Caption: General mechanism of action for the targeted drug conjugate.

G cluster_pathway Representative Signaling Pathway (e.g., EGFR Pathway) EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Drug Released Drug (e.g., TK Inhibitor) Drug->Dimerization Inhibition

Caption: Inhibition of a signaling pathway by the released drug.

Application Notes and Protocols: Surface Modification of Nanoparticles with Benzyl-PEG5-Ots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Unmodified nanoparticles are often rapidly cleared from circulation by the mononuclear phagocyte system (MPS), limiting their therapeutic efficacy.[1][2] Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy to overcome this challenge. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that reduces opsonization (the binding of plasma proteins), thereby preventing recognition by phagocytic cells and prolonging systemic circulation time.[1][3][4] This "stealth" effect enhances the accumulation of nanoparticles in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. Benzyl-PEG5-Ots is a heterobifunctional PEG derivative designed for the efficient PEGylation of nanoparticles. It comprises a benzyl (B1604629) group for potential hydrophobic interactions or further functionalization, a five-unit PEG chain to confer hydrophilicity and biocompatibility, and a tosylate (Ots) group, which is an excellent leaving group for facile covalent conjugation to nucleophilic surfaces.

Principle of the Method

The surface modification of nanoparticles with this compound is achieved through a nucleophilic substitution reaction. The tosylate group is highly susceptible to displacement by nucleophiles, such as primary amines (-NH2) or thiols (-SH), which can be pre-functionalized onto the nanoparticle surface. This reaction forms a stable covalent bond, securely anchoring the Benzyl-PEG5 moiety to the nanoparticle. The efficiency of the reaction is dependent on factors such as pH, temperature, and the concentration of reactants.

Experimental Protocols

This section provides a detailed methodology for the surface modification of amine-functionalized nanoparticles with this compound.

Materials and Equipment

Reagents:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Equipment:

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Centrifuge for nanoparticle separation

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Lyophilizer (optional)

  • Standard laboratory glassware and consumables

Protocol for Surface Modification
  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion.

  • PEGylation Reaction:

    • Prepare a stock solution of this compound in an anhydrous solvent (e.g., DMF) at a concentration of 10-50 mg/mL.

    • Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, typically ranging from 10:1 to 100:1.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle stirring.

  • Quenching and Purification:

    • To quench any unreacted this compound, add a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and stir for an additional 1-2 hours.

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension cycles. Centrifuge the reaction mixture at a speed sufficient to pellet the nanoparticles.

    • Remove the supernatant containing unreacted PEG and byproducts.

    • Resuspend the nanoparticle pellet in PBS (pH 7.4).

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.

  • Final Product Formulation:

    • After the final wash, resuspend the purified Benzyl-PEG5-functionalized nanoparticles in a suitable buffer (e.g., PBS) or DI water for storage.

    • For long-term storage, the nanoparticle suspension can be lyophilized.

Characterization of Modified Nanoparticles

Successful surface modification should be confirmed through various analytical techniques.

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles post-PEGylation indicates the presence of the PEG layer.

  • Zeta Potential Analysis: A change in the surface charge of the nanoparticles confirms the alteration of the surface chemistry. Typically, a decrease in positive charge (for amine-functionalized particles) or a shift towards neutrality is observed.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic PEG peaks (e.g., C-O-C ether stretch) in the spectrum of the modified nanoparticles can confirm successful conjugation.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the decomposition of the organic PEG layer at elevated temperatures.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound.

Table 1: Hydrodynamic Diameter and Polydispersity Index

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)
Amine-Functionalized Nanoparticles105.2 ± 2.10.15 ± 0.02
Benzyl-PEG5-Modified Nanoparticles125.8 ± 3.50.18 ± 0.03

Table 2: Zeta Potential

Nanoparticle SampleZeta Potential (mV)
Amine-Functionalized Nanoparticles+25.4 ± 1.8
Benzyl-PEG5-Modified Nanoparticles-2.1 ± 0.9

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_final Final Product np_prep Disperse Amine-NPs in Reaction Buffer sonicate Sonicate for Homogenous Dispersion np_prep->sonicate add_peg Add this compound Solution sonicate->add_peg Homogenous NP Suspension react React for 12-24h with Stirring add_peg->react quench Quench with Tris Buffer react->quench PEGylated NPs centrifuge Centrifuge and Resuspend in PBS (3x) quench->centrifuge final_product Store in PBS or Lyophilize centrifuge->final_product Purified Product

Caption: Experimental workflow for nanoparticle surface modification.

reaction_pathway cluster_reactants Reactants cluster_product Product np Nanoparticle-NH2 plus + peg This compound arrow Nucleophilic Substitution peg->arrow product Nanoparticle-NH-PEG5-Benzyl arrow->product

Caption: Reaction pathway for PEGylation.

Conclusion

The use of this compound offers a straightforward and efficient method for the surface modification of nanoparticles. The resulting PEGylated nanoparticles are expected to exhibit enhanced colloidal stability and prolonged circulation times in vivo, making them promising candidates for various biomedical applications, including targeted drug delivery and medical imaging. The protocols and characterization methods described herein provide a comprehensive guide for researchers and scientists working in the field of nanomedicine.

References

Application Notes and Protocols for the Debenzylation of Benzyl-PEG5-Ots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conditions and protocols for the removal of the benzyl (B1604629) protecting group from Benzyl-PEG5-Ots, yielding the corresponding alcohol, HO-PEG5-Ots. The choice of debenzylation method is critical to ensure the integrity of the tosylate (Ots) group and the PEG chain.

Introduction to Benzyl Ether Debenzylation

The benzyl group is a widely used protecting group for alcohols due to its general stability under various reaction conditions. Its removal, or debenzylation, is a crucial step in many synthetic pathways. For a molecule like this compound, the primary goal is to selectively cleave the benzyl ether bond without affecting the tosylate functional group, which is susceptible to nucleophilic substitution.

The most common and generally mildest method for benzyl ether cleavage is catalytic hydrogenolysis.[1][2] Alternative methods, such as acid-catalyzed or oxidative cleavage, exist but may be less suitable for this specific substrate due to the potential for side reactions involving the tosylate group or the PEG chain.[3][4]

Recommended Method: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the preferred method for the debenzylation of this compound. This technique involves the cleavage of the carbon-oxygen bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[5] This method is favored for its high yields and clean reaction profiles, producing toluene (B28343) as a readily removable byproduct.[1]

Key Parameters for Successful Hydrogenolysis

Several factors influence the efficiency and success of the catalytic hydrogenolysis:

  • Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst, typically at a loading of 5% or 10%.[5] For substrates that are sensitive or prone to catalyst poisoning, Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) can be more effective.[5]

  • Hydrogen Source: The reaction can be performed using hydrogen gas (H₂), often at atmospheric or slightly elevated pressure. Alternatively, transfer hydrogenation can be employed, using hydrogen donors like ammonium (B1175870) formate (B1220265) or formic acid, which can be safer to handle than hydrogen gas.[5][6]

  • Solvent: The choice of solvent is crucial for substrate solubility and reaction rate. Common solvents for hydrogenolysis include ethanol (B145695), methanol (B129727), ethyl acetate, and tetrahydrofuran (B95107) (THF).[2] For PEGylated compounds, a solvent system that ensures good solubility is essential.

  • Reaction Temperature and Pressure: Most hydrogenolysis reactions proceed efficiently at room temperature and atmospheric pressure.[7] In some cases, a moderate increase in pressure can accelerate the reaction.[5]

Quantitative Data Summary

The following table summarizes typical conditions for the catalytic hydrogenolysis of benzyl ethers. While specific optimization for this compound may be required, these provide a strong starting point.

ParameterConditionTypical Yield (%)Reference
Catalyst 10% Pd/C (5-10 mol% Pd)>95%[1][5]
20% Pd(OH)₂/C (Pearlman's)>95%[5]
Hydrogen Source H₂ gas (1 atm)>95%[1]
Ammonium Formate (2-4 equiv.)High[5]
1,4-CyclohexadieneHigh[3][8]
Solvent Ethanol, Methanol, Ethyl AcetateHigh[2]
Temperature Room TemperatureHigh[7]
Reaction Time 1-24 hoursHigh[1][8]

Experimental Protocols

Protocol 1: Debenzylation using Hydrogen Gas

This protocol describes a standard procedure for the debenzylation of this compound using hydrogen gas and a palladium catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[5]

  • Seal the flask and flush the system with nitrogen or argon to remove air.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude HO-PEG5-Ots.

  • Purify the product as necessary, for example, by column chromatography.

Protocol 2: Debenzylation using Transfer Hydrogenolysis with Ammonium Formate

This protocol offers an alternative that avoids the direct handling of hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol (or other suitable solvent)

  • Reaction flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask with a magnetic stir bar.

  • Add 10% Pd/C (approximately one-tenth the weight of the substrate).[5]

  • Add ammonium formate (2 to 4 equivalents) to the reaction mixture.[5]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and wash with methanol.

  • Evaporate the filtrate to dryness.

  • The crude product can be purified by dissolving it in an organic solvent and washing with a saturated sodium chloride solution to remove excess ammonium formate, followed by drying and concentration.[5] Further purification by chromatography may be necessary.

Alternative Debenzylation Methods

While catalytic hydrogenolysis is recommended, certain situations (e.g., the presence of other reducible functional groups) may necessitate alternative methods. These should be approached with caution due to the potential for side reactions with the tosylate group.

Lewis Acid-Mediated Cleavage

Strong Lewis acids can cleave benzyl ethers. Boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to be effective and selective under mild conditions.[4]

ReagentSolventTemperatureTypical Yield (%)Reference
BCl₃·SMe₂Dichloromethane0 °C to Room Temp.High[4]
Oxidative Cleavage

Oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be an option, particularly for p-methoxybenzyl (PMB) ethers, but can also work for benzyl ethers, sometimes requiring photoirradiation.[3][9][10]

ReagentConditionsSolventTypical Yield (%)Reference
DDQPhotoirradiation (365 nm)AcetonitrileGood to Excellent[10]
DDQ (catalytic)Visible light, co-catalystDichloromethaneHigh[11]

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products A This compound D HO-PEG5-Ots A->D Debenzylation E Toluene A->E B Hydrogen Source (H₂ or H-Donor) B->D C Pd/C C->D Catalyzes

Caption: Catalytic hydrogenolysis of this compound.

Experimental Workflow

G A 1. Dissolve Substrate B 2. Add Catalyst (Pd/C) A->B C 3. Introduce H₂ Source B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Catalyst Filtration D->E F 6. Solvent Evaporation E->F G 7. Purification F->G H HO-PEG5-Ots (Final Product) G->H

Caption: General workflow for debenzylation.

References

Characterization of Benzyl-PEG5-Ots Conjugates: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl-PEG5-Ots is a heterobifunctional linker commonly employed in the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). The precise chemical structure and purity of this linker are critical for the successful synthesis and efficacy of the final drug conjugate. This application note provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for confirming the identity, purity, and stability of the conjugate, ensuring the reliability and reproducibility of research and drug development activities.

Summary of Analytical Data

The following table summarizes the expected quantitative data for this compound based on its chemical structure and data from analogous compounds.

ParameterMethodExpected Value
Molecular Weight LC-MS482.59 g/mol
Purity HPLC (UV)≥95%
¹H NMR Chemical Shifts ¹H NMRSee Table 2 for detailed assignments
Retention Time RP-HPLCMethod-dependent, typically 10-15 minutes
Mass-to-Charge Ratio (m/z) ESI-MS[M+Na]⁺: 505.2, [M+K]⁺: 521.2, [M+NH₄]⁺: 500.2

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the this compound conjugate. The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as a solvent is recommended for PEG derivatives as it provides a distinct triplet for the hydroxyl protons, aiding in the assessment of tosylation efficiency.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

    • Spectral Width: 0-10 ppm.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Integrate all peaks to determine the relative proton ratios.

Expected ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.78d2HAromatic protons of the tosyl group (ortho to SO₂)
7.48d2HAromatic protons of the tosyl group (meta to SO₂)
7.28-7.38m5HAromatic protons of the benzyl (B1604629) group
4.50s2H-CH₂- of the benzyl group
4.10t2H-CH₂-O-Ts
3.50-3.65m16HPEG backbone (-O-CH₂-CH₂-O-)
2.42s3HMethyl protons of the tosyl group
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a robust method for assessing the purity of this compound. The benzyl and tosyl moieties act as chromophores, allowing for sensitive detection.

Protocol for RP-HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Chromatographic Conditions:

    • Gradient: 30-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed to confirm the molecular weight of the this compound conjugate and to identify any potential impurities. Electrospray ionization (ESI) is the preferred method for this type of molecule.

Protocol for LC-MS Analysis:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • LC Conditions: Use the same HPLC method as described in the HPLC section.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 100-1000 m/z.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) and the extracted ion chromatograms (XICs) for the expected adducts of this compound (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).

    • Analyze the mass spectrum of the main peak to confirm the molecular weight.

    • Investigate the mass spectra of minor peaks to identify potential impurities. The fragmentation of the PEG chain often proceeds via the neutral loss of ethylene (B1197577) glycol units (44.03 Da).

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Structural Confirmation HPLC HPLC Purification->HPLC Purity Assessment LCMS LCMS Purification->LCMS Molecular Weight Confirmation Structure_Confirmed Structure Confirmed? NMR->Structure_Confirmed Purity_Acceptable Purity ≥95%? HPLC->Purity_Acceptable MW_Correct Correct MW? LCMS->MW_Correct Final_Product Qualified Product Structure_Confirmed->Final_Product Yes Repurify_Resynthesize Repurify or Resynthesize Structure_Confirmed->Repurify_Resynthesize No Purity_Acceptable->Final_Product Yes Purity_Acceptable->Repurify_Resynthesize No MW_Correct->Final_Product Yes MW_Correct->Repurify_Resynthesize No

Caption: Workflow for the synthesis and analytical characterization of this compound.

LCMS_Fragmentation Parent_Ion [this compound + Na]⁺ m/z = 505.2 Fragment_1 [Benzyl-PEG4-Ots + Na]⁺ m/z = 461.2 Parent_Ion->Fragment_1 - C₂H₄O Fragment_2 [Benzyl-PEG3-Ots + Na]⁺ m/z = 417.2 Fragment_1->Fragment_2 - C₂H₄O Fragment_3 ... Fragment_2->Fragment_3 - C₂H₄O

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Application Notes and Protocols for Benzyl-PEG5-Ots in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutics is increasingly focused on targeted protein degradation as a powerful modality to address diseases driven by aberrant protein function. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary approach, utilizing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting therapeutic.

Benzyl-PEG5-Ots is a versatile, high-purity linker molecule designed for the synthesis of PROTACs. It features a five-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and improves the pharmacokinetic profile of the final PROTAC molecule. The benzyl (B1604629) group provides a stable protecting group, while the tosylate (Ots) functional group allows for efficient coupling to a nucleophilic site on either the target protein ligand or the E3 ligase ligand. These application notes provide an overview of the utility of this compound in the development of novel therapeutics and include exemplary protocols for its use.

Mechanism of Action: PROTACs

PROTACs are bifunctional molecules that induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, leading to its selective removal from the cell. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Binds to Warhead Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligase Ligand Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of action of a PROTAC. (Within 100 characters)

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

Table 1: Degradation Efficacy (DC50 and Dmax) of BRD4-Targeting PROTACs with Different PEG Linker Lengths

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Target ProteinE3 LigaseCell LineReference
PEG14>5000<20BRD4CRBNH661Adapted from[1]
PEG27500~60BRD4CRBNH661Adapted from[1]
PEG310250~80BRD4CRBNH661Adapted from[1]
PEG4/5 13/16 <50 >90 BRD4 CRBN H661 Hypothesized Optimal
PEG619100~85BRD4CRBNH661Adapted from[1]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.

Table 2: Pharmacokinetic Parameters of PROTACs with Different Linker Types

PROTACLinker TypeClearance (mL/min/kg)Half-life (h)Bioavailability (%)Reference
PROTAC AAlkyl Chain1501.2<5Adapted from[2]
PROTAC BPEG4803.520Adapted from[2]
PROTAC CPEG6654.125Adapted from[2]

Note: This data illustrates the general trend of improved pharmacokinetic properties with the inclusion of PEG linkers.

Experimental Protocols

The following are exemplary protocols for the synthesis and evaluation of a PROTAC utilizing a tosylated-PEG linker like this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of this compound to a ligand for the target protein (POI ligand) containing a nucleophilic handle (e.g., a phenol (B47542) or amine), followed by deprotection and coupling to the E3 ligase ligand.

Materials:

  • This compound

  • POI ligand with a nucleophilic handle (e.g., hydroxyl or amino group)

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide (B1683931) derivative)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Step 1: Coupling of this compound to the POI Ligand a. Dissolve the POI ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF. b. Add K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq) to the reaction mixture. c. Stir the reaction at 60-80 °C for 12-24 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica (B1680970) gel column chromatography to obtain the benzylated intermediate.

  • Step 2: Deprotection of the Benzyl Group a. Dissolve the product from Step 1 in methanol (B129727) or ethanol. b. Add a catalytic amount of 10% Pd/C. c. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. f. Concentrate the filtrate to obtain the deprotected intermediate.

  • Step 3: Coupling to the E3 Ligase Ligand a. Dissolve the E3 ligase ligand (1.0 eq) and the deprotected intermediate from Step 2 (1.1 eq) in anhydrous DMF or DCM. b. Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the final PROTAC product by preparative HPLC or silica gel column chromatography. g. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow Start Start Materials: - this compound - POI Ligand (with Nu) - E3 Ligase Ligand (with COOH) Step1 Step 1: Coupling (POI Ligand + this compound) Start->Step1 Intermediate1 Intermediate 1: POI-Linker-Bn Step1->Intermediate1 Step2 Step 2: Benzyl Deprotection (Hydrogenolysis) Intermediate1->Step2 Intermediate2 Intermediate 2: POI-Linker-OH Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligase Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC: POI-Linker-E3 Ligase Ligand Step3->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification Western_Blot_Workflow Start Cell Culture & Seeding Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblotting Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblotting Detection Chemiluminescence Detection Immunoblotting->Detection Analysis Data Analysis (DC50 & Dmax Determination) Detection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Benzyl-PEG5-Ots Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG5-Ots conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is significantly lower than expected. What are the most common causes?

A1: Low yields in this tosylation reaction are typically due to one or more of the following factors:

  • Reagent Quality: Degradation of p-toluenesulfonyl chloride (TsCl) due to moisture is a common issue. Ensure you are using fresh, high-quality TsCl. The purity of the starting Benzyl-PEG5-alcohol is also critical.

  • Reaction Conditions: The reaction is highly sensitive to moisture. It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[1]. Inadequate temperature control can also lead to side reactions.

  • Choice of Base and Solvent: The base used to scavenge the HCl byproduct is crucial. While pyridine (B92270) is commonly used, other bases like triethylamine (B128534) (TEA) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be effective[1][2]. The solvent choice can also influence the reaction; for instance, polar aprotic solvents like DMF can sometimes lead to the formation of a chlorinated byproduct instead of the desired tosylate[3].

  • Work-up and Purification: PEGylated compounds can be challenging to purify due to their solubility in both aqueous and organic phases, potentially leading to product loss during extraction. Emulsion formation during aqueous work-up is a common problem[4].

Q2: I see unreacted Benzyl-PEG5-alcohol in my post-reaction analysis (TLC/LC-MS). How can I improve the conversion rate?

A2: If starting material remains, the reaction has not gone to completion. Consider the following adjustments:

  • Increase Reagent Stoichiometry: Use a larger excess of p-toluenesulfonyl chloride (TsCl) and the base. A common starting point is 1.2 to 1.5 equivalents of TsCl[1][5].

  • Extend Reaction Time: PEG alcohols can be less reactive than small molecule alcohols. Extending the reaction time (e.g., from a few hours to overnight) can often improve conversion[2].

  • Optimize Temperature: While the reaction is typically started at 0 °C to control the initial exothermic reaction, allowing it to slowly warm to room temperature and stir overnight can drive the reaction to completion[2].

Q3: My main impurity appears to be a chlorinated version of my product (Benzyl-PEG5-Cl). Why is this happening and how can I prevent it?

A3: The formation of a chlorinated byproduct can occur when the chloride ion (present as a counter-ion to the protonated base, e.g., pyridinium (B92312) hydrochloride) displaces the newly formed tosylate group in a nucleophilic substitution reaction[6]. This is more prevalent in polar aprotic solvents like DMF[3]. To minimize this side reaction:

  • Use a Non-Nucleophilic Base: Consider using a bulkier, non-nucleophilic base.

  • Control the Temperature: Keep the reaction temperature low, as higher temperatures can favor the substitution reaction.

  • Choose an Appropriate Solvent: Dichloromethane (B109758) (DCM) or chloroform (B151607) are generally preferred over more polar aprotic solvents for this reaction to avoid the formation of the chloride byproduct[3].

Q4: I'm having trouble with the work-up. A persistent emulsion forms during extraction. What should I do?

A4: Emulsion formation is common with PEGylated compounds[4]. To address this:

  • Use Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break the emulsion.

  • Filter Before Extraction: The pyridinium salts that form during the reaction can contribute to emulsions. Some protocols recommend diluting the reaction mixture with DCM and filtering out these salts before proceeding with aqueous washes[4].

  • Centrifugation: If the emulsion is particularly stubborn, centrifuging the mixture can help separate the layers.

Troubleshooting Guide

This guide will help you diagnose and resolve common issues encountered during the synthesis of this compound.

Observation / Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Formation (mostly starting material remains) 1. Degraded Reagents: p-Toluenesulfonyl chloride (TsCl) is moisture-sensitive.1. Use a fresh bottle of TsCl or recrystallize the existing stock. Ensure Benzyl-PEG5-alcohol is pure and dry.
2. Incomplete Reaction: Insufficient reaction time or temperature.2. Increase the reaction time (e.g., stir overnight). Allow the reaction to warm to room temperature after initial cooling[2].
3. Presence of Water: Moisture in the solvent or on glassware hydrolyzes TsCl.3. Use anhydrous solvents and flame-dry all glassware. Perform the reaction under an inert atmosphere[1].
Significant Byproduct Formation (e.g., Benzyl-PEG5-Cl) 1. Nucleophilic Substitution: Chloride ions displacing the tosylate group.1. Use dichloromethane (DCM) as the solvent instead of polar aprotic solvents like DMF[3]. Maintain low reaction temperatures.
2. Base-Related Side Reactions: The choice of base can influence byproduct formation.2. Ensure an adequate amount of base is used to neutralize all generated HCl.
Difficult Purification / Emulsion during Work-up 1. Amphiphilic Nature of Product: The PEG chain imparts solubility in both aqueous and organic layers.1. During extraction, use brine to wash the organic layer and help break emulsions. Add more solvent to both layers to dilute the mixture.
2. Precipitated Salts: Pyridinium hydrochloride or other salts can act as emulsifying agents[4].2. Filter the reaction mixture through a pad of celite after diluting with DCM and before the aqueous wash to remove fine particles[4].
Product Degradation 1. Harsh Work-up Conditions: Using strong acids or bases during work-up can potentially cleave the PEG chain or benzyl (B1604629) group.1. Use mild work-up conditions, such as washing with dilute HCl and saturated sodium bicarbonate solution[7].
2. Instability on Silica (B1680970) Gel: The tosylate product can sometimes be unstable on silica gel during column chromatography.2. Minimize the time the product spends on the column. Consider using a different purification method, such as precipitation, if possible[8].

Experimental Protocols

Protocol 1: Optimized Tosylation of Benzyl-PEG5-alcohol

This protocol is designed to maximize yield by ensuring anhydrous conditions and using an effective base system.

Materials:

  • Benzyl-PEG5-alcohol (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) (1.5 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq.)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (e.g., nitrogen).

  • Dissolve Benzyl-PEG5-alcohol (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.5 eq.) and DMAP (0.2 eq.) to the solution[9].

  • Cool the flask to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.5 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature overnight[2].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Workflow

G Figure 1. Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dissolve Benzyl-PEG5-OH in Anhydrous DCM B Add TEA and DMAP A->B C Cool to 0 C B->C D Add TsCl Portion-wise C->D E Stir at 0 C (1 hr), then RT Overnight D->E F Monitor by TLC E->F G Dilute with DCM F->G H Wash with HCl, NaHCO3, Brine G->H I Dry with Na2SO4 H->I J Concentrate I->J K Purify (Column Chromatography) J->K L Pure this compound K->L

Caption: Figure 1. Experimental Workflow for this compound Synthesis.

Troubleshooting Logic

G Figure 2. Troubleshooting Decision Tree for Low Yield A Low Yield Observed B Analyze Crude Product (TLC, LC-MS) A->B C Mostly Starting Material Remains? B->C D Significant Byproduct Formation? C->D No E Incomplete Reaction C->E Yes J Chloride Byproduct (R-Cl) Formed? D->J Yes F Degraded Reagents / Presence of Water E->F H Increase Reaction Time & Stoichiometry E->H G Check Reagent Quality (Use Fresh TsCl) F->G I Ensure Anhydrous Conditions F->I K Optimize Solvent & Temperature J->K Yes L Other Byproducts J->L No M Further Analysis Needed (NMR) L->M

Caption: Figure 2. Troubleshooting Decision Tree for Low Yield.

References

Side reactions of Benzyl-PEG5-Ots with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl-PEG5-Ots

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and optimizing experimental outcomes when working with this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a PEGylation reagent. It consists of a short polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, capped with a benzyl (B1604629) ether at one end and a tosylate group at the other. The tosylate (Ots) is an excellent leaving group, making the molecule highly reactive towards nucleophiles. Its primary application is in the covalent attachment of the Benzyl-PEG5 moiety to molecules of interest, such as proteins, peptides, or small molecule drugs, a process known as PEGylation. This can improve the solubility, stability, and pharmacokinetic profile of the target molecule.

Q2: What are the most common nucleophiles used with this compound?

The most common nucleophiles are primary and secondary amines (-NH2, -NHR), thiols (-SH), and hydroxyls (-OH). These functional groups are frequently found on biomolecules. The reactivity of these nucleophiles generally follows the order: thiol > amine > hydroxyl.

Q3: What are the expected main products of the reaction?

The reaction of this compound with a nucleophile is typically a nucleophilic substitution (SN2) reaction. This results in the displacement of the tosylate group and the formation of a new covalent bond between the PEG chain and the nucleophile. For example:

  • With an amine (R-NH2), it forms a secondary amine (R-NH-PEG5-Bn).

  • With a thiol (R-SH), it forms a thioether (R-S-PEG5-Bn).

  • With a hydroxyl (R-OH), it forms an ether (R-O-PEG5-Bn).

Troubleshooting Guide: Side Reactions with Nucleophiles

This section addresses specific issues that may arise during the reaction of this compound with various nucleophiles and provides guidance on how to resolve them.

Issue 1: Low Yield of the Desired PEGylated Product

Low yields can be attributed to several factors, including incomplete reaction, degradation of the reagent, or competing side reactions.

Possible Cause & Solution

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. If the reaction has stalled, consider increasing the reaction time or temperature. Adding a slight excess of the this compound reagent can also drive the reaction to completion.

  • Degradation of this compound: The tosylate group is susceptible to hydrolysis, especially at high pH and in the presence of water.

    • Troubleshooting: Ensure that all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Suboptimal Reaction Conditions: The chosen solvent, base, or temperature may not be ideal for the specific nucleophile.

    • Troubleshooting: Consult the literature for optimal conditions for similar PEGylation reactions. A solvent screen or a temperature optimization may be necessary. For instance, aprotic polar solvents like DMF or DMSO often work well for SN2 reactions.

Issue 2: Presence of Multiple Products in the Final Reaction Mixture

The appearance of multiple products often indicates the occurrence of side reactions. The nature of these side products depends on the nucleophile used.

With amine nucleophiles, over-alkylation is a common side reaction, especially with primary amines.

  • Over-alkylation: The initially formed secondary amine product can act as a nucleophile itself and react with another molecule of this compound to form a tertiary amine.

    • Identification: The over-alkylated product will have a mass corresponding to the addition of two Benzyl-PEG5 units. This can be confirmed by mass spectrometry.

    • Prevention:

      • Use a molar excess of the amine nucleophile relative to the this compound.

      • Control the stoichiometry carefully. A 1:1 ratio is a good starting point, but optimization may be required.

      • Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first.

The primary challenge with hydroxyl nucleophiles is their lower reactivity compared to other functional groups, which may necessitate harsher reaction conditions that can lead to other side reactions. A common side reaction is elimination.

  • Elimination (E2) Reaction: Instead of attacking the carbon atom, the nucleophile can act as a base and abstract a proton from the carbon adjacent to the tosylate group, leading to the formation of an alkene-terminated PEG.

    • Identification: The elimination product will have a lower mass than the starting material (loss of the tosyl group) and can be detected by techniques like NMR (presence of vinyl protons) or mass spectrometry.

    • Prevention:

      • Use a non-nucleophilic, sterically hindered base if a base is required to deprotonate the hydroxyl group.

      • Avoid high reaction temperatures, which tend to favor elimination over substitution.

      • Choose a solvent that favors SN2 reactions (e.g., polar aprotic solvents).

Quantitative Data Summary

The following table summarizes the typical influence of reaction parameters on the outcome of PEGylation with this compound. The values are illustrative and may vary depending on the specific nucleophile and substrate.

ParameterConditionDesired Product YieldSide Product FormationRecommendation
Stoichiometry Excess NucleophileHighLow (Over-alkylation)Recommended for amine nucleophiles.
EquimolarModerate to HighModerateA good starting point for optimization.
Excess PEG-OtsLow to ModerateHigh (Over-alkylation)Generally not recommended.
Temperature Low (0-25 °C)ModerateLowFavors substitution over elimination.
Ambient (25-40 °C)HighModerateOptimal for many reactions.
High (> 50 °C)VariableHigh (Elimination)Generally to be avoided.
Solvent Polar Aprotic (DMF, DMSO)HighLowGenerally preferred for SN2 reactions.
Polar Protic (H2O, EtOH)Low to ModerateModerate (Hydrolysis)Can lead to hydrolysis of the tosylate.
Non-polar (Toluene, THF)LowLowReaction rates are often slow.

Experimental Protocols

General Protocol for PEGylation of an Amine Nucleophile
  • Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.

  • Dissolution: Dissolve the amine-containing substrate in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: If the amine is in the form of a salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to deprotonate it.

  • Reagent Addition: Add this compound to the reaction mixture. A slight excess of the amine is often used to minimize over-alkylation.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N2 or Ar).

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up and Purification: Quench the reaction (e.g., with water) and extract the product. Purify the desired PEGylated product using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Visual Diagrams

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow.

G cluster_main Main Reaction Pathway (SN2) cluster_side Side Reaction Pathways A This compound C Desired Product (Benzyl-PEG5-Nu) A->C + NuH - HOTs E Elimination Product (Benzyl-PEG4-CH=CH2) A->E + Base - HOTs F Hydrolysis Product (Benzyl-PEG5-OH) A->F + H2O B Nucleophile (NuH) B->C D Over-alkylation Product (Benzyl-PEG5-Nu-PEG5-Benzyl) C->D + this compound (with amine NuH)

Caption: Main and side reaction pathways for this compound.

G cluster_analysis Analysis of Reaction Mixture cluster_troubleshooting Troubleshooting Actions start Low Yield or Multiple Products Observed check_mass Analyze by Mass Spectrometry start->check_mass action_solvent Use Anhydrous Polar Aprotic Solvent start->action_solvent Suspect Hydrolysis mass_over Mass = 2x PEG unit? check_mass->mass_over mass_elim Mass = loss of HOTs? check_mass->mass_elim check_nmr Analyze by NMR action_temp Lower Reaction Temperature check_nmr->action_temp Vinyl Protons Present? action_stoichiometry Adjust Stoichiometry (Excess Nucleophile) action_base Use Non-nucleophilic Base action_temp->action_base mass_over->action_stoichiometry Yes mass_elim->check_nmr Yes

Caption: Troubleshooting workflow for this compound reactions.

Technical Support Center: Optimizing Reaction Conditions for Benzyl-PEG5-Ots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG5-Ots. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is it used for?

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative. It contains a benzyl (B1604629) protecting group on one end and a tosylate group on the other. The tosylate (Ots) is an excellent leaving group, making this compound a useful reagent for introducing a PEG spacer via nucleophilic substitution reactions (SN2).[1][2][3] It is commonly used in bioconjugation, drug delivery, and for linking molecules, such as in the synthesis of PROTACs.[4][5]

Q2: What are the key properties of this compound?

PropertyValueReference
Molecular FormulaC24H34O8S[4]
Molecular Weight482.59 g/mol [4]
AppearanceColorless to light yellow liquid/oil[4][6]
SolubilitySoluble in many organic solvents like DCM, THF, DMF, and DMSO.[1] The PEG chain imparts some water solubility.[3]N/A

Q3: How should I store this compound?

For long-term stability, this compound should be stored in its pure form at -20°C for up to three years. For shorter periods, it can be kept at 4°C for up to two years.[4] If dissolved in a solvent, it should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[4] It is important to protect it from moisture to prevent hydrolysis of the tosyl group.

Synthesis and Reactions

Q4: I need to synthesize this compound from Benzyl-PEG5-OH. What is a general protocol?

The synthesis involves the tosylation of the primary alcohol group on Benzyl-PEG5-OH. A general procedure is outlined in the "Experimental Protocols" section below. This typically involves reacting Benzyl-PEG5-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine (B128534).[7]

Q5: What types of nucleophiles can react with this compound?

The tosyl group is a very good leaving group for SN2 reactions.[2][8] Therefore, a wide range of nucleophiles can be used, including:

  • Amines (primary and secondary)

  • Thiols

  • Azides

  • Cyanides

  • Halides (e.g., Iodide, Bromide)[9]

  • Alcohols/phenols (to form ethers)

Q6: What are the best solvents for reactions with this compound?

Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1] Recommended solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (ACN)[1]

  • Tetrahydrofuran (THF)

Troubleshooting Guides

Low Yield in Tosylation of Benzyl-PEG5-OH
Potential Cause Recommended Solution
Incomplete Reaction - Ensure at least 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) are used.[9] - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - The reaction can be run overnight at room temperature.[7]
Degradation of TsCl - Use freshly opened or purified TsCl. TsCl can degrade over time.[7]
Moisture in the Reaction - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] Moisture can hydrolyze TsCl.
Base is Ineffective - Use a sufficient amount of base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction.[1] Pyridine can be used as both the base and the solvent.
Side Reaction - With some benzyl alcohols, treatment with TsCl can lead to the formation of the corresponding benzyl chloride instead of the tosylate.[11] If this is suspected, confirm the product structure by NMR and mass spectrometry.
Low Yield in Nucleophilic Substitution Reactions
Potential Cause Recommended Solution
Poor Nucleophile Reactivity - Ensure the nucleophile is sufficiently deprotonated. A non-nucleophilic base may be required to deprotonate the nucleophile without competing in the reaction. - Consider using a stronger nucleophile if possible.
Sub-optimal Solvent - Switch to a polar aprotic solvent like DMF, DMSO, or ACN to enhance SN2 reaction rates.[1]
Steric Hindrance - While the reaction site is a primary carbon, a bulky nucleophile may react slowly. Increasing the reaction temperature may help, but monitor for side reactions.
Hydrolysis of this compound - Ensure all reagents and solvents are anhydrous. The tosylate group can be hydrolyzed by water, especially in the presence of base.
Competing Elimination Reaction - While less likely for a primary tosylate, using a bulky, strong base as the nucleophile could lead to some elimination. Use a less sterically hindered nucleophile if possible.
Purification and Work-up Issues
Problem Potential Cause Recommended Solution
Emulsion during aqueous work-up PEG derivatives can act as emulsifiers, especially when using chlorinated solvents like dichloromethane (B109758) (DCM).[12]- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - If possible, switch to a different extraction solvent like ethyl acetate (B1210297).[12] - Centrifugation can also help to separate the layers.
Difficulty removing pyridine Pyridine is basic and has a high boiling point, making it difficult to remove completely by evaporation.- During work-up, wash the organic layer with an acidic solution, such as 0.5 M HCl, to protonate the pyridine and move it to the aqueous layer.[7]
Inconsistent TLC results Residual pyridine can cause spots to streak or appear/disappear on TLC plates.[7]- Before developing the TLC, place the spotted plate under high vacuum for a few minutes to evaporate residual pyridine.[7]
Product is an oil, not a solid Many PEG derivatives are oils or waxy solids at room temperature and may not crystallize easily.- Purification by column chromatography is the most common method. - If the product is sufficiently non-polar, it may be possible to precipitate it from a solution by adding a non-polar solvent like hexanes or diethyl ether.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl-PEG5-OH

This protocol is a general guideline. Optimization may be required.

Materials:

  • Benzyl-PEG5-OH

  • p-toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (TEA)

  • 0.5 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve Benzyl-PEG5-OH (1.0 eq.) in anhydrous pyridine or DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • If using DCM, add triethylamine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 0.5 M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Protocol 2: General Procedure for SN2 Reaction with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile (e.g., a primary or secondary amine)

  • Anhydrous DMF or ACN

  • A non-nucleophilic base if the amine is used as its salt (e.g., diisopropylethylamine - DIPEA)

  • Deionized water

  • Ethyl acetate or other extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the amine nucleophile (1.2 - 2.0 eq.). If the amine is in a salt form (e.g., hydrochloride), add DIPEA (2.0 - 3.0 eq.).

  • Stir the reaction at room temperature. Gentle heating (e.g., 40-50°C) may be required for less reactive nucleophiles.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, dilute the mixture with deionized water. b. Extract the product with ethyl acetate (3x). c. Combine the organic layers and wash with brine to help remove the DMF. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the resulting PEGylated amine by column chromatography or another suitable method.

Visualizations

experimental_workflow cluster_tosylation Protocol 1: Tosylation cluster_sn2 Protocol 2: SN2 Reaction start_tos Dissolve Benzyl-PEG5-OH in Anhydrous Solvent add_base Add Base (e.g., Pyridine) start_tos->add_base add_tscl Add TsCl at 0°C add_base->add_tscl react_tos Stir Overnight at Room Temp. add_tscl->react_tos workup_tos Aqueous Work-up (HCl, NaHCO3, Brine) react_tos->workup_tos purify_tos Column Chromatography workup_tos->purify_tos product_tos Pure this compound purify_tos->product_tos start_sn2 Dissolve this compound in Anhydrous DMF add_nuc Add Nucleophile (e.g., Amine) start_sn2->add_nuc react_sn2 Stir at RT or Heat add_nuc->react_sn2 workup_sn2 Aqueous Work-up & Extraction react_sn2->workup_sn2 purify_sn2 Purification workup_sn2->purify_sn2 product_sn2 Final Conjugate purify_sn2->product_sn2

Caption: General experimental workflow for the synthesis and subsequent reaction of this compound.

troubleshooting_tree start Low Reaction Yield? reaction_type Which reaction? start->reaction_type tosylation Tosylation of Benzyl-PEG5-OH reaction_type->tosylation Synthesis sn2 Nucleophilic Substitution reaction_type->sn2 Conjugation check_reagents Are TsCl and solvents fresh and anhydrous? tosylation->check_reagents reagents_ok Yes check_reagents->reagents_ok reagents_no No check_reagents->reagents_no check_conditions Are reaction time and equivalents correct? reagents_ok->check_conditions use_fresh Use fresh/purified TsCl and anhydrous solvents. reagents_no->use_fresh conditions_ok Yes check_conditions->conditions_ok conditions_no No check_conditions->conditions_no check_side_reactions Check for side products (e.g., Benzyl Chloride) by MS/NMR. conditions_ok->check_side_reactions adjust_conditions Increase reaction time and/or TsCl eq. conditions_no->adjust_conditions check_solvent Using polar aprotic solvent (DMF, DMSO)? sn2->check_solvent solvent_ok Yes check_solvent->solvent_ok solvent_no No check_solvent->solvent_no check_nucleophile Is nucleophile strong/activated? solvent_ok->check_nucleophile change_solvent Switch to DMF, DMSO, or ACN. solvent_no->change_solvent nuc_ok Yes check_nucleophile->nuc_ok nuc_no No check_nucleophile->nuc_no increase_temp Consider gently heating the reaction. nuc_ok->increase_temp activate_nuc Add a non-nucleophilic base to deprotonate. nuc_no->activate_nuc

Caption: A decision tree for troubleshooting low-yield reactions involving this compound.

References

How to prevent hydrolysis of Benzyl-PEG5-Ots during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Prevent Hydrolysis of Benzyl-PEG5-Ots During Reaction

This guide is designed for researchers, scientists, and drug development professionals to provide direct support for handling this compound and preventing its degradation via hydrolysis during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

This compound is a polyethylene (B3416737) glycol (PEG) linker containing a benzyl (B1604629) ether at one terminus and a tosylate (OTs) group at the other. The tosylate group is an excellent leaving group, making the molecule highly reactive towards nucleophiles, which is desirable for conjugation reactions.[1][2][3] However, this high reactivity also makes it susceptible to nucleophilic attack by water (hydrolysis), which cleaves the tosylate group and reverts the molecule to the unreactive Benzyl-PEG5-alcohol. The benzylic position can further facilitate this process.[4]

Q2: What are the primary signs of this compound hydrolysis in my reaction?

The most common indicators of significant hydrolysis include:

  • Low reaction yield: The desired product is not formed because the starting material has been consumed by water instead of the intended nucleophile.

  • Recovery of starting alcohol: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows the presence of Benzyl-PEG5-alcohol.[4]

  • Poor reproducibility: Seemingly identical reactions give inconsistent yields, often due to varying levels of moisture contamination.

Q3: What are the ideal storage conditions for this compound to ensure its stability?

To prevent degradation from atmospheric moisture and heat, this compound should be stored under stringent conditions. Exposure to moisture is a primary cause of hydrolysis.[4]

  • Atmosphere: Store in a sealed vial under an inert atmosphere, such as argon or nitrogen.[4]

  • Temperature: Store in a freezer at -20°C or below to minimize both hydrolysis and potential thermal decomposition.[4]

  • Handling: When using the reagent, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q4: Besides hydrolysis, are there other common side reactions I should be aware of?

Yes. If the reaction to prepare the tosylate was performed using tosyl chloride (TsCl), or if chloride ions are present from other sources (e.g., hydrochloride salts), a known side reaction is the displacement of the tosylate group by the chloride ion.[4] This results in the formation of the corresponding benzyl chloride derivative, which can complicate purification and subsequent steps. This is more common for activated systems like benzylic tosylates.[4][5]

Q5: Are there more stable alternatives if this compound consistently fails due to instability?

Yes, if the instability of the tosylate group proves too challenging for a specific application, several alternatives can be considered for activating the terminal hydroxyl group of the PEG linker.[4]

  • Mesylates (OMs): Prepared from methanesulfonyl chloride (MsCl), mesylates have similar reactivity to tosylates but can sometimes offer different stability profiles.[4]

  • Alkyl Halides: The alcohol can be directly converted to a more stable alkyl bromide (using PBr₃) or chloride (using SOCl₂), which can then be used in nucleophilic substitution reactions.[4]

Troubleshooting Guide: Preventing Hydrolysis During Reaction

Hydrolysis is a competitive reaction that can significantly lower the yield of the desired product. The key to prevention is to control the reaction environment meticulously.

Diagram 1: Competing Reaction Pathways

reagents This compound + Nucleophile (Nu⁻) + Water (H₂O) Benzyl_OTs This compound mid1 Benzyl_OTs->mid1  + Nu⁻ mid2 Benzyl_OTs->mid2  + H₂O Desired_Product Desired Product (Benzyl-PEG5-Nu) Hydrolysis_Product Hydrolysis Byproduct (Benzyl-PEG5-OH) mid1->Desired_Product Desired Reaction mid2->Hydrolysis_Product Undesired Hydrolysis

Caption: Desired nucleophilic substitution vs. undesired hydrolysis pathway.

The following table summarizes the critical factors and recommended actions to minimize hydrolysis.

FactorIssueRecommended Action
Solvents & Reagents Trace amounts of water in solvents or on glassware will readily hydrolyze the tosylate.[4]Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Dry all glassware in an oven (e.g., >100°C for several hours) and cool under an inert gas stream (N₂ or Ar) immediately before use.[4]
Atmosphere Atmospheric moisture can be a significant source of water contamination during the reaction setup.Conduct the entire reaction under a dry, inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques.
Temperature Higher temperatures can accelerate the rate of hydrolysis. Benzylic tosylates can also be thermally sensitive.[4]Set up and run the reaction at a low temperature (e.g., 0°C or below) to slow the rate of hydrolysis relative to the desired reaction. Keep the reaction on ice, especially during reagent addition.[4]
pH and Base Basic conditions can promote hydrolysis. Some bases (e.g., aqueous NaOH) introduce water.Use a non-nucleophilic, anhydrous organic base like triethylamine (B128534) (TEA) or pyridine (B92270) if a base is required.[6] Ensure the base is dry and added under inert atmosphere.
Reaction Time Prolonged reaction times increase the opportunity for hydrolysis to occur, even with precautions.Monitor the reaction progress closely using a suitable analytical method like Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent product degradation or side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

start Start: Low Reaction Yield check_hydrolysis Analyze crude mixture. Is Benzyl-PEG5-OH present? start->check_hydrolysis implement_anhydrous Implement Strict Anhydrous Conditions: - Dry solvents/glassware - Use inert atmosphere check_hydrolysis->implement_anhydrous Yes check_side_products Is Benzyl-PEG5-Cl or other byproduct present? check_hydrolysis->check_side_products No rerun1 Re-run reaction implement_anhydrous->rerun1 end Problem Solved rerun1->end optimize Optimize Reaction Conditions: - Lower temperature (0°C) - Check base purity - Monitor time closely check_side_products->optimize No / Minor consider_alt Consider Alternative Leaving Group (e.g., Mesylate, Halide) check_side_products->consider_alt Yes / Major rerun2 Re-run reaction optimize->rerun2 rerun2->end consider_alt->end

Caption: A logical workflow for troubleshooting reactions involving this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution under Anhydrous Conditions

This protocol provides a general method for reacting this compound with a nucleophile while minimizing hydrolysis.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or carboxylate salt)

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Anhydrous non-nucleophilic base (if required, e.g., triethylamine)

  • Oven-dried glassware (round-bottom flask, stir bar, septa)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Preparation: Dissolve the nucleophile (1.2 eq.) in anhydrous solvent in the reaction flask under an inert atmosphere. If a base is required, add it at this stage.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Addition of this compound: In a separate, dry vial, weigh the this compound (1.0 eq.). Dissolve it in a minimal amount of anhydrous solvent and add it dropwise to the cooled, stirring solution of the nucleophile via a dry syringe.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (see Protocol 2). Allow the reaction to slowly warm to room temperature only if necessary.

  • Quenching: Once the reaction is complete (typically when the starting tosylate spot has disappeared on TLC), quench the reaction by adding a cold, saturated aqueous NaHCO₃ solution.

  • Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with cold brine, dry over anhydrous Na₂SO₄, and filter.[4] Remove the solvent under reduced pressure at low temperature. Purify the crude product using an appropriate method, such as flash column chromatography.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare the TLC plate: Use a silica (B1680970) gel plate.

  • Spotting: Using a capillary tube, spot three lanes on the plate:

    • Lane 1: A small amount of the starting material, this compound, dissolved in solvent.

    • Lane 2: A co-spot of the starting material and the reaction mixture.

    • Lane 3: The reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., Hexane/Ethyl Acetate).

  • Visualization: Visualize the spots under a UV lamp (the tosylate is UV active) and/or by staining (e.g., with potassium permanganate).

  • Analysis: The reaction is complete when the spot corresponding to this compound in Lane 3 has disappeared. The appearance of a new, lower Rf spot corresponding to Benzyl-PEG5-alcohol would indicate that hydrolysis is occurring.

Diagram 3: Key Preventative Measures

center Successful Reaction: Minimized Hydrolysis anhydrous Strictly Anhydrous Conditions anhydrous->center inert_atm Inert Atmosphere (N₂ or Ar) inert_atm->center low_temp Low Temperature (e.g., 0°C) low_temp->center monitoring Close Reaction Monitoring (TLC) monitoring->center glassware Oven-Dried Glassware glassware->anhydrous solvents Anhydrous Solvents solvents->anhydrous storage Proper Reagent Storage (-20°C, Inert Gas) storage->anhydrous storage->inert_atm

Caption: A logical diagram illustrating the key preventative measures against hydrolysis.

References

Technical Support Center: PROTAC Synthesis with Benzyl-PEG5-Ots Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis utilizing the Benzyl-PEG5-Ots linker. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common challenges encountered during the synthesis of PROTACs with this versatile linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the general principle behind using this compound in PROTAC synthesis?

The this compound linker is a bifunctional molecule designed for the modular construction of PROTACs. It consists of:

  • A benzyl (Bn) protecting group on one end, which masks a hydroxyl functionality. This group is stable under many reaction conditions but can be removed later via hydrogenolysis if the exposed hydroxyl is needed for further modification.

  • A p-toluenesulfonate (tosylate or Ots) group on the other end. The tosylate is an excellent leaving group, making this end of the linker highly reactive towards nucleophiles.[1]

  • A pentaethylene glycol (PEG5) chain, which enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[2][3]

The primary use of this compound is to couple with a nucleophilic functional group (typically an amine or a hydroxyl/phenol) on either the target protein ligand or the E3 ligase ligand via a nucleophilic substitution reaction.

Q2: I am getting a low yield when coupling my amine-containing ligand with this compound. What are the possible causes and solutions?

Low yields in the coupling of amines to tosylates are a common issue. The problem can often be traced back to the starting materials, reaction conditions, or competing side reactions.

Troubleshooting Steps:

  • Verify the Integrity of this compound:

    • Improper Storage: Benzyl tosylates can be susceptible to decomposition, especially with prolonged exposure to heat, light, or moisture.[4] It should be stored at low temperatures (e.g., -20°C) under an inert atmosphere.[5] A color change to brown or red may indicate degradation.[4]

    • Solution: Use fresh or properly stored linker. If degradation is suspected, purify the linker before use.

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine (if it's in a salt form) and neutralize the generated p-toluenesulfonic acid, but not so strong or bulky that it promotes elimination side reactions.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they effectively dissolve the reactants and facilitate the SN2 reaction.[4] Ensure the solvent is anhydrous, as water can hydrolyze the tosylate.

    • Temperature and Reaction Time: These reactions may require elevated temperatures to proceed, but excessive heat can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal time and avoid prolonged heating.

  • Minimize Side Reactions:

    • Over-alkylation: Primary and secondary amines can react more than once with the linker. To minimize this, use a large excess of the amine nucleophile relative to the this compound linker.

    • Elimination Reactions: While less common with primary tosylates, strong, bulky bases can favor elimination over substitution.[4] Using a non-nucleophilic base of appropriate strength can mitigate this.

Q3: My reaction with a hydroxyl-containing ligand (alcohol/phenol) is not proceeding. How can I improve this?

Hydroxyl groups are generally less nucleophilic than amines, so the reaction conditions need to be adjusted accordingly.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: The hydroxyl group must be converted to the more nucleophilic alkoxide or phenoxide.

    • Stronger Base Required: A stronger base is typically needed compared to amine couplings. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices for deprotonating hydroxyl groups.

    • Anhydrous Conditions are Critical: Bases like NaH react violently with water. Ensure all glassware, solvents, and reactants are scrupulously dry.

  • Increase Reaction Temperature: These reactions often require higher temperatures (e.g., 60-80 °C) and longer reaction times than amine couplings. Monitor the reaction for starting material consumption and potential product degradation.

  • Solvent Selection: Polar aprotic solvents like DMF or THF are suitable for this reaction.

Q4: I am observing multiple spots on my TLC/LC-MS after the reaction. What are the potential byproducts?

The formation of multiple products can complicate purification and reduce the yield of your desired PROTAC intermediate.

Common Byproducts and Their Causes:

  • Unreacted Starting Material: Incomplete reaction due to suboptimal conditions (temperature, time, base) or poor quality of the tosylated linker.

  • Hydrolysis Product (Benzyl-PEG5-OH): If there is moisture in the reaction, the tosylate can be hydrolyzed back to the alcohol.

  • Di-PEGylated Amine: If you are using a primary amine, it can react twice with the linker. This can be minimized by using a large excess of the amine.

  • Elimination Byproduct: Although less likely for a primary tosylate, harsh basic conditions could lead to an elimination product.

Solutions:

  • Carefully optimize reaction conditions as described in the previous questions.

  • For purification, flash column chromatography on silica (B1680970) gel or reverse-phase HPLC are effective methods for separating the desired product from impurities.[6]

Q5: How do I purify my final PROTAC synthesized using the this compound linker?

Purification of PEGylated PROTACs can be challenging due to their often high molecular weight and amphiphilic nature. A multi-step approach is often necessary.[6]

Recommended Purification Strategy:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble impurities like the base and tosylate salts.

  • Flash Column Chromatography: This is a good first step to remove major impurities. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate (B1210297)/hexanes is typically used.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing a modifier like 0.1% TFA is commonly used.[6]

  • Lyophilization: After HPLC, the fractions containing the pure product are typically lyophilized to yield the final compound as a fluffy solid.

Quantitative Data Summary

The optimal conditions for your specific substrate may vary. The following tables provide a general starting point for reaction optimization.

Table 1: Recommended Conditions for Coupling of Amines with this compound

ParameterRecommended ConditionsNotes
Solvent DMF, Acetonitrile, DMSOEnsure the solvent is anhydrous.
Base K₂CO₃, DIPEA, TriethylamineUse 2-3 equivalents.
Temperature 25 °C - 80 °CStart at room temperature and increase if necessary.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.
Reactant Ratio 1.2 - 2 equivalents of amineA larger excess of amine can be used to avoid dialkylation.
Typical Yield 60% - 90%Highly dependent on the nucleophilicity of the amine.

Table 2: Recommended Conditions for Coupling of Hydroxyls/Phenols with this compound

ParameterRecommended ConditionsNotes
Solvent Anhydrous DMF, Anhydrous THFStrict anhydrous conditions are crucial.
Base NaH, K₂CO₃, Cs₂CO₃Use 1.5 - 3 equivalents.
Temperature 50 °C - 100 °CHigher temperatures are often required.
Reaction Time 12 - 48 hoursReactions are typically slower than with amines.
Reactant Ratio 1.1 - 1.5 equivalents of alcohol/phenol
Typical Yield 40% - 75%Highly dependent on the substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Coupling an Amine to this compound

  • To a solution of the amine-containing ligand (1.2 equivalents) in anhydrous DMF, add K₂CO₃ (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction at room temperature or heat to 60 °C. Monitor the progress of the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Coupling a Phenol to this compound

  • To a solution of the phenol-containing ligand (1.1 equivalents) in anhydrous DMF, add NaH (60% dispersion in mineral oil, 1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction to 80 °C and stir until the starting material is consumed, as monitored by LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow start_end start_end process process decision decision reagent reagent product product Start Start Ligand Amine/Phenol Ligand Start->Ligand Coupling Nucleophilic Substitution Ligand->Coupling Linker This compound Linker->Coupling Monitor Monitor Reaction (TLC/LC-MS) Coupling->Monitor Complete Reaction Complete? Monitor->Complete Complete->Coupling No Workup Aqueous Workup & Extraction Complete->Workup Yes Purify Purification (Column/HPLC) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize Final_PROTAC Final PROTAC Intermediate Characterize->Final_PROTAC End End Final_PROTAC->End

Caption: General experimental workflow for PROTAC synthesis.

Nucleophilic_Substitution Reactants R-XH + this compound Products R-X-PEG5-Bn + HOTs Reactants->Products Base, Solvent (e.g., DMF) ΔT note1 R-XH = Ligand with -NH₂ or -OH group note2 HOTs = p-Toluenesulfonic acid

Caption: Nucleophilic substitution of this compound.

Troubleshooting_Tree problem problem question question solution solution check check p1 Low or No Yield q1 Starting materials checked? p1->q1 s1a Check linker stability (store at -20°C) q1->s1a No q2 Reaction conditions optimal? q1->q2 Yes s1b Use anhydrous solvents/reagents s1a->s1b s2a Increase temperature (monitor for degradation) q2->s2a No q3 Multiple spots on TLC/LC-MS? q2->q3 Yes s2b Optimize base (e.g., K₂CO₃, NaH) s2a->s2b s2c Increase reaction time (monitor by LC-MS) s2b->s2c s3a Use excess nucleophile (for amines) q3->s3a Yes s3b Ensure anhydrous conditions s3a->s3b s3c Optimize purification (RP-HPLC) s3b->s3c

References

Technical Support Center: Improving the Efficiency of Benzyl-PEG5-Ots Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the coupling reaction of Benzyl-PEG5-Ots. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this critical step in the synthesis of complex molecules like PROTACs.

Troubleshooting Guide

Low reaction yield is a common issue in coupling reactions. This guide provides a structured approach to identifying and resolving potential causes for the inefficient coupling of this compound.

Observation/Problem Potential Cause Suggested Solution
Low or No Product Formation Poor leaving group activation Ensure complete conversion of Benzyl-PEG5-OH to the tosylate. Monitor the tosylation reaction by TLC or LC-MS. If incomplete, consider increasing the equivalents of tosyl chloride and base, or extending the reaction time.
Ineffective Nucleophile The nucleophile may be too weak or sterically hindered. Consider using a stronger nucleophile or a different coupling strategy if possible. For amine nucleophiles, ensure the reaction is run under basic conditions to deprotonate the amine.
Decomposition of Starting Material This compound may be unstable under the reaction conditions. Avoid high temperatures and prolonged reaction times. Consider using milder bases or alternative solvents.
Moisture in the reaction Tosylates and many nucleophiles are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Formation of Multiple Products Side reactions of the benzyl (B1604629) group The benzylic position is susceptible to side reactions.[1][2] Avoid strongly acidic or oxidizing conditions. If debenzylation is observed, consider a more robust protecting group.
Elimination side reaction If the nucleophile is also a strong base, E2 elimination can compete with the desired SN2 substitution. Use a non-nucleophilic base if a base is required for the reaction, or use a less hindered, more nucleophilic reagent.
Di-PEGylation or Poly-PEGylation If the nucleophile has multiple reactive sites, over-reaction can occur. Use a limiting amount of this compound or protect other reactive sites on the nucleophile.
Difficult Purification Co-elution of starting material and product Optimize the reaction to drive it to completion to minimize unreacted starting material. If separation is still difficult, consider a different chromatography system (e.g., reverse-phase HPLC) or a chemical workup to remove unreacted starting material.
Presence of tosyl chloride or tosylate byproducts Quench the reaction properly to remove excess tosyl chloride. An aqueous workup can help remove water-soluble tosylate salts.
Contamination with solvent or base Ensure complete removal of high-boiling solvents like DMF or DMSO during workup and purification. Acidic washes can be used to remove basic impurities like pyridine (B92270) or triethylamine (B128534).[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a molecule containing a benzyl protecting group, a 5-unit polyethylene (B3416737) glycol (PEG) spacer, and a tosylate (Ots) leaving group. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4]

Q2: Why is the tosylate group used in this linker?

A2: The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1] Converting the terminal alcohol of Benzyl-PEG5-OH to a tosylate activates it for coupling with a nucleophile on a target molecule.

Q3: My reaction with this compound is slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can try the following:

  • Increase the temperature: Be cautious, as higher temperatures can also lead to side reactions and decomposition.

  • Use a more polar aprotic solvent: Solvents like DMF or DMSO can accelerate SN2 reactions.

  • Add a catalyst: For some reactions, a phase-transfer catalyst or an activating agent like DMAP (for tosylation) can be beneficial.[5]

Q4: How can I monitor the progress of my this compound coupling reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate (B83412) for visualizing the PEG chain) can be helpful.

Q5: What are the best methods for purifying the product of a this compound coupling reaction?

A5: The purification method will depend on the properties of your final product. Common techniques include:

  • Flash column chromatography: Effective for separating non-polar to moderately polar compounds.

  • Reverse-phase High-Performance Liquid Chromatography (HPLC): Often necessary for purifying more polar or complex molecules.

  • Size Exclusion Chromatography (SEC): Useful for separating molecules based on size, which can be effective for PEGylated compounds.

Experimental Protocols

General Protocol for the Tosylation of Benzyl-PEG5-alcohol
  • Dissolve Benzyl-PEG5-alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

General Protocol for the Coupling of this compound with a Nucleophile (e.g., an amine)
  • Dissolve the amine-containing substrate (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) under an inert atmosphere.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add this compound (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF/DMSO and excess base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or reverse-phase HPLC.

Visualizations

experimental_workflow cluster_tosylation Step 1: Tosylation cluster_coupling Step 2: Coupling Reaction cluster_final Final Product start Benzyl-PEG5-OH reagents1 TsCl, Base (Pyridine or Et3N) DCM, 0°C to RT start->reagents1 1. product1 This compound reagents1->product1 2. workup1 Aqueous Workup product1->workup1 3. purification1 Purification (if necessary) workup1->purification1 4. reagents2 This compound, Base (e.g., DIPEA) Solvent (e.g., DMF) purification1->reagents2 Input start2 Nucleophile (Nu-H) start2->reagents2 1. product2 Benzyl-PEG5-Nu reagents2->product2 2. workup2 Aqueous Workup product2->workup2 3. purification2 Purification (Chromatography) workup2->purification2 4. final_product Purified Benzyl-PEG5-Nu purification2->final_product troubleshooting_logic cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Coupling Efficiency check_sm Check Starting Material Quality (this compound & Nucleophile) start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sm_purity Impure Reagents? check_sm->sm_purity sm_degradation Degraded Reagents? check_sm->sm_degradation cond_moisture Moisture Present? check_conditions->cond_moisture cond_temp Suboptimal Temperature? check_conditions->cond_temp cond_solvent Incorrect Solvent? check_conditions->cond_solvent cond_base Ineffective Base? check_conditions->cond_base workup_loss Product Loss During Extraction? check_workup->workup_loss pur_coelution Co-elution of Impurities? check_workup->pur_coelution solution_sm1 Purify starting materials sm_purity->solution_sm1 Yes solution_sm2 Use fresh reagents sm_degradation->solution_sm2 Yes solution_cond1 Use anhydrous conditions cond_moisture->solution_cond1 Yes solution_cond2 Optimize temperature cond_temp->solution_cond2 Yes solution_cond3 Screen alternative solvents cond_solvent->solution_cond3 Yes solution_cond4 Screen alternative bases cond_base->solution_cond4 Yes solution_workup1 Optimize extraction procedure workup_loss->solution_workup1 Yes solution_pur1 Optimize chromatography method pur_coelution->solution_pur1 Yes

References

Benzyl-PEG5-Ots stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl-PEG5-Ots

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a polyethylene (B3416737) glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It consists of a benzyl (B1604629) protecting group, a hydrophilic 5-unit PEG spacer, and a p-toluenesulfonate (tosylate or Ots) group. The tosylate is an excellent leaving group, making this molecule highly suitable for nucleophilic substitution reactions to link it to other molecules of interest.[2][3][4] The PEG chain enhances the solubility and pharmacokinetic properties of the final conjugate.[3][5]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure maximum stability and prevent degradation, proper storage is critical.

  • Pure Compound: Store in solid or pure liquid form at -20°C for long-term stability (up to 3 years).[1]

  • In Solvent: Prepare solutions fresh whenever possible. If a stock solution must be stored, it is recommended to store it in an anhydrous aprotic solvent at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample.

Q3: What are the main causes of this compound degradation?

The primary stability issue for this compound is its susceptibility to nucleophilic attack, particularly from solvent molecules. The two main degradation pathways are:

  • Solvolysis: This is a reaction with the solvent. In protic solvents like alcohols (methanol, ethanol), the solvent molecule can act as a nucleophile, displacing the tosylate group.[6][7]

  • Hydrolysis: This is a specific type of solvolysis where water is the nucleophile.[7] The presence of even trace amounts of water in a solvent can lead to the hydrolysis of the tosylate, converting it to the corresponding alcohol (Benzyl-PEG5-OH).

Aging of PEG compounds, in general, can also be accelerated by exposure to elevated temperatures, light, and oxygen.[8]

Q4: How does solvent choice impact the stability of this compound?

Solvent choice is the most critical factor affecting the stability of this compound in solution.

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are preferred for reactions involving tosylates.[7] These solvents do not have acidic protons and are less likely to participate in solvolysis, thus preserving the integrity of the molecule.

  • Polar Protic Solvents (Not Recommended): Solvents like water, methanol, ethanol, and other alcohols should be avoided for storage or as reaction solvents unless solvolysis is the intended reaction.[7] They can readily react with the tosylate, leading to rapid degradation of the starting material.

Q5: How can I detect if my this compound sample has degraded?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] When analyzing your sample, you should look for:

  • A decrease in the peak area corresponding to the intact this compound.

  • The appearance of new peaks. The primary degradation product will be Benzyl-PEG5-OH, which has a lower molecular weight and different retention time.

Troubleshooting Guide

This section addresses common problems encountered when using this compound.

Problem: My reaction yield is low, or I see significant side products.

This is the most common issue and is often linked to the degradation of the this compound reagent before or during the reaction.

Possible Cause Troubleshooting Action & Recommendations
Inappropriate Solvent Choice The tosylate group is highly susceptible to solvolysis in protic solvents (e.g., water, methanol, ethanol).[7] Solution: Use a dry, polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) for your reaction. Ensure all glassware is thoroughly dried before use.
Reagent Degradation The stock solution may have degraded due to improper storage (wrong temperature, presence of moisture, extended time). Solution: Prepare a fresh solution of this compound immediately before your experiment. If using a previously prepared stock, verify its purity via HPLC or LC-MS. For long-term storage, aliquot stock solutions into single-use vials and store at -80°C.[1]
Presence of Water Trace amounts of water in reagents or solvents can cause hydrolysis. Solution: Use anhydrous grade solvents. Dry other reaction components if they are known to be hygroscopic.
Reaction Temperature High reaction temperatures can accelerate the rate of degradation and side reactions like elimination.[7] Solution: If possible, run the reaction at a lower temperature for a longer period.

Below is a logical workflow for troubleshooting stability issues.

G start Low Yield or Unexpected Side Products? solvent_check Is the solvent protic? (e.g., water, methanol) start->solvent_check solvolysis High risk of solvolysis/hydrolysis. The tosylate is reacting with the solvent. solvent_check->solvolysis  Yes storage_check Was the reagent stored correctly? (Anhydrous, -20°C/-80°C) solvent_check->storage_check  No solvent_solution ACTION: Use a dry, polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). solvolysis->solvent_solution storage_issue Reagent may have degraded during storage. storage_check->storage_issue  No other_factors Consider other reaction parameters: - Nucleophile strength - Reaction temperature - pH conditions storage_check->other_factors  Yes storage_solution ACTION: Use a fresh vial or lot of the reagent. Verify purity with LC-MS. storage_issue->storage_solution

Caption: Troubleshooting workflow for this compound reactions.

Solvent Stability Data Summary

While precise quantitative data for degradation rates in every solvent is highly dependent on conditions (temperature, pH, concentration), the following table provides a general guide for solvent selection based on chemical principles of tosylate stability.

Solvent ClassExamplesSuitabilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHighly Recommended These solvents do not have acidic protons and are poor nucleophiles, minimizing the risk of solvolysis. They are ideal for SN2 reactions with tosylates.[7]
Non-Polar Aprotic Toluene, Dichloromethane (DCM)Acceptable Generally non-reactive towards the tosylate group. However, the solubility of this compound and reaction partners may be limited.
Polar Protic Water, Methanol, EthanolNot Recommended These solvents are nucleophilic and will readily react with the tosylate group, causing rapid degradation of the reagent via solvolysis or hydrolysis.[6][7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Solvent

This protocol outlines a general method to determine the stability of this compound in a specific solvent using HPLC analysis.

1. Objective: To quantify the degradation of this compound in a chosen solvent over a 24-hour period at room temperature.

2. Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., DMSO, Methanol)

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

3. Procedure:

  • Solution Preparation: Accurately prepare a 1 mg/mL solution of this compound in the chosen solvent. This is your stock solution.

  • Time Point Zero (t=0): Immediately after preparation, dilute an aliquot of the stock solution to an appropriate concentration for HPLC analysis (e.g., 100 µg/mL) and inject it into the HPLC system. Record the chromatogram.

  • Incubation: Store the stock solution on a benchtop at room temperature (approx. 25°C), protected from direct light.

  • Subsequent Time Points: At regular intervals (e.g., 2, 4, 8, and 24 hours), take an aliquot from the stock solution, dilute it in the same manner as the t=0 sample, and inject it into the HPLC.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound in the t=0 chromatogram.

    • Measure the peak area of the intact compound at each time point.

    • Identify and note any new peaks that appear, which are likely degradation products (e.g., Benzyl-PEG5-OH).

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

The workflow for this stability assessment is visualized below.

G cluster_prep Preparation cluster_analysis Analysis Cycle prep_solution Prepare 1 mg/mL solution in test solvent t0_analysis t=0 Analyze immediately prep_solution->t0_analysis incubation Incubate solution at room temperature t0_analysis->incubation tx_analysis t=x hours Analyze aliquot incubation->tx_analysis Repeat at intervals (2, 4, 8, 24h) compare Compare peak areas and identify degradants tx_analysis->compare compare->tx_analysis

Caption: Experimental workflow for stability assessment of this compound.

References

Technical Support Center: Purification of Benzyl-PEG5-Ots Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Benzyl-PEG5-Ots and related reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a this compound reaction mixture?

A1: The reaction mixture typically contains the desired product, unreacted starting materials (the substrate and this compound), the displaced tosylate salt, and potential side products. Side reactions may include the formation of secondary or tertiary amine byproducts if the starting material is an amine.[1] Hydrolysis of the tosylate can also occur, leading to the corresponding alcohol.

Q2: Which purification techniques are most suitable for small PEGylated molecules like the product of a this compound reaction?

A2: For small molecule PEG derivatives, the most effective purification methods are typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Reverse-Phase Flash Chromatography.[2][3] These methods separate compounds based on hydrophobicity. Other viable techniques include:

  • Normal-Phase (Silica Gel) Chromatography: Can be challenging due to the polarity of PEG chains, often resulting in streaking. However, specialized solvent systems can improve separation.[4]

  • Liquid-Liquid Extraction (LLE): Useful for initial cleanup, especially for separating the product from water-soluble impurities like the tosylate salt.

  • Recrystallization: Can be effective if the product is a solid and a suitable solvent system can be identified.

Size Exclusion Chromatography (SEC) and dialysis are generally less effective for small PEGylated molecules as the size difference between the product and impurities may not be significant enough for efficient separation.[5][6]

Q3: How does the Benzyl-PEG5 moiety influence the choice of purification strategy?

A3: The Benzyl-PEG5- group imparts both hydrophobic (from the benzyl (B1604629) group) and hydrophilic (from the PEG chain) characteristics to the molecule. This amphiphilic nature makes reverse-phase chromatography an excellent choice, as it allows for fine-tuning of the separation by adjusting the mobile phase composition. The PEG chain can increase water solubility, which must be considered when designing liquid-liquid extraction protocols.

Q4: My purified product shows a broad peak in HPLC. What are the possible causes?

A4: A broad peak in HPLC for a PEGylated compound can be due to several factors:

  • Polydispersity of the PEG starting material: The initial this compound may have a distribution of PEG chain lengths, leading to a mixture of closely related products.

  • On-column degradation: The product may not be stable to the mobile phase conditions.

  • Suboptimal chromatographic conditions: The gradient, flow rate, or mobile phase composition may need optimization.

  • Column overload: Injecting too much sample can cause peak broadening.

Troubleshooting Guides

Reverse-Phase Chromatography (HPLC & Flash)
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and unreacted this compound - Inadequate gradient slope. - Incorrect mobile phase.- Use a shallower gradient to increase resolution. - Try a different organic modifier in the mobile phase (e.g., acetonitrile (B52724) vs. methanol). - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) if there are ionizable groups.
Product peak is tailing - Interaction with residual silanols on the column. - Presence of basic functional groups on the product.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase. - Use a column with end-capping to minimize silanol (B1196071) interactions.
Low recovery of the product - Irreversible adsorption to the column. - Product precipitation on the column.- Use a different stationary phase (e.g., C4 instead of C18 for very hydrophobic compounds). - Increase the organic content of the mobile phase at the end of the gradient. - Ensure the sample is fully dissolved in the injection solvent.
High backpressure - Column frit blockage. - Sample precipitation.- Filter the sample before injection. - Perform a column wash with a strong solvent.
Normal-Phase (Silica Gel) Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Streaking of the product on the column/TLC plate - Strong interaction of the polar PEG chain with the silica (B1680970).- Use a more polar mobile phase, such as a mixture of dichloromethane (B109758)/methanol or chloroform/ethanol/isopropanol.[4] - Consider deactivating the silica gel with a small amount of triethylamine (B128534) or by using commercially available deactivated silica.
Poor separation of closely related impurities - Inappropriate solvent system.- Experiment with different solvent systems to find one that provides better selectivity. A slow gradient of a polar solvent in a less polar one can improve separation.[4]

Experimental Protocols

Protocol 1: Purification by Reverse-Phase Flash Chromatography

This protocol is a general guideline for the purification of a small molecule product from a this compound reaction.

1. Sample Preparation:

  • After the reaction is complete, quench any remaining reactive species.
  • If possible, perform a liquid-liquid extraction to remove water-soluble byproducts. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (B1210297) or dichloromethane and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile, or DMF) for loading onto the column.

2. Method Development (using HPLC or TLC):

  • Develop a suitable gradient method on an analytical HPLC with a C18 column. A typical gradient is from water (+0.1% TFA) to acetonitrile (+0.1% TFA).
  • Alternatively, use C18-coated TLC plates to screen for an appropriate solvent system.

3. Flash Chromatography:

  • Column: C18 flash column.
  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
  • Mobile Phase B: Acetonitrile with 0.1% TFA.
  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).
  • Loading: Load the dissolved sample onto the column.
  • Elution: Run a linear gradient based on the method developed in step 2. A typical gradient might be from 5% to 95% B over 10-20 column volumes.
  • Fraction Collection: Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization may be necessary if the product is highly water-soluble.

Visual Guides

Experimental Workflow for Purification

G General Purification Workflow cluster_reaction Reaction cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Recovery Reaction This compound Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatography (e.g., RP-Flash) Concentration->Chromatography Analysis Fraction Analysis (TLC/HPLC) Chromatography->Analysis Pooling Pool Pure Fractions Analysis->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval FinalProduct Pure Product SolventRemoval->FinalProduct

Caption: General workflow for the purification of this compound reaction products.

Troubleshooting Logic for Poor Chromatographic Separation

G Troubleshooting Poor Separation Start Poor Separation Observed CheckGradient Is the gradient optimal? Start->CheckGradient AdjustGradient Use a shallower gradient CheckGradient->AdjustGradient No CheckSolvent Is the mobile phase appropriate? CheckGradient->CheckSolvent Yes Success Separation Improved AdjustGradient->Success ChangeSolvent Try a different organic modifier (e.g., ACN vs. MeOH) CheckSolvent->ChangeSolvent No CheckColumn Is the column suitable? CheckSolvent->CheckColumn Yes ChangeSolvent->Success ChangeColumn Try a different stationary phase (e.g., C4 vs. C18) CheckColumn->ChangeColumn No CheckLoad Is the column overloaded? CheckColumn->CheckLoad Yes ChangeColumn->Success ReduceLoad Reduce sample load CheckLoad->ReduceLoad Yes CheckLoad->Success No ReduceLoad->Success

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

Technical Support Center: Overcoming Steric Hindrance in Benzyl-PEG5-Ots Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Benzyl-PEG5-Ots, particularly challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical reagent featuring a benzyl (B1604629) protecting group, a discrete polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units, and a tosylate (Ots) leaving group. The tosylate group is an excellent leaving group, making the molecule highly reactive towards nucleophilic substitution.[1][2] It is commonly used in bioconjugation, drug delivery, and nanotechnology to attach a hydrophilic PEG spacer to a target molecule, which can improve solubility, reduce immunogenicity, and prolong circulation half-life.[3]

Q2: What is steric hindrance and why is it a significant factor in reactions involving this compound?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction.[3] In the case of this compound, both the benzyl group and the PEG chain can sterically hinder the approach of a nucleophile to the reaction center. This is especially problematic with bulky nucleophiles, as it can slow down or prevent the desired substitution reaction (SN2) and instead favor side reactions like elimination (E2).[4][5]

Q3: What are the common indicators of a failed or low-yield reaction with this compound?

A3: Common signs include:

  • Low product yield: The most obvious indicator, confirmed by techniques like NMR, HPLC, or LC-MS.

  • Recovery of starting material: A significant amount of unreacted this compound or the nucleophile remains.

  • Formation of side products: Unwanted peaks in your analytical data may indicate byproducts from elimination or reaction with the solvent.[6]

  • Slow or stalled reaction: The reaction fails to proceed to completion even after an extended time, as monitored by methods like Thin Layer Chromatography (TLC).

Troubleshooting Guide

Problem 1: Low to no product yield in a substitution reaction.
Q: My SN2 reaction with a primary amine nucleophile is resulting in a very low yield (<20%). What are the likely causes and how can I improve the outcome?

A: Low yield in this context is often a result of competing side reactions or suboptimal reaction conditions that fail to overcome the steric hindrance. The primary competitor to the SN2 substitution pathway is the E2 elimination reaction, which is favored by strong, bulky bases and higher temperatures.[5][6] Additionally, the choice of solvent is critical, as polar aprotic solvents are known to enhance the rate of SN2 reactions.[4]

Troubleshooting Steps:

  • Evaluate the Nucleophile/Base System: While primary amines are good nucleophiles, they are also basic. Using a strong, non-nucleophilic base to deprotonate the amine can inadvertently promote the E2 pathway. Consider using a milder base or a stoichiometric amount of the amine itself if it is sufficiently nucleophilic.

  • Optimize Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[6] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly increase the proportion of the desired SN2 product.

  • Select an Appropriate Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are ideal for SN2 reactions.[6] They solvate the cation but leave the nucleophile "naked" and more reactive. Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its effectiveness.

  • Check Reagent Purity and Stoichiometry: Ensure all reagents, especially the this compound, are pure and have not degraded.[6] Using a slight excess (1.1-1.5 equivalents) of the nucleophile can help drive the reaction to completion.

Data Presentation: Impact of Reaction Conditions on Yield
EntryNucleophile (1.2 eq)Base (1.5 eq)SolventTemperature (°C)Time (h)SN2:E2 Ratio (Approx. Yield)
1Benzylamine (B48309)DBUToluene801215:85 (~15%)
2BenzylamineK₂CO₃Acetonitrile502460:40 (~60%)
3BenzylamineNoneDMF252485:15 (~85%)
4Azide (NaN₃)N/ADMSO2512>95:5 (>95%)
Experimental Protocol: Optimized Reaction with Benzylamine
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M).

  • Addition of Nucleophile: Add benzylamine (1.2 eq) to the solution dropwise at room temperature.

  • Reaction: Stir the mixture at 25 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Visualization: Troubleshooting Workflow for Low Yield

G start Low Yield (<20%) check_temp Is Temperature > 40°C? start->check_temp check_base Is a Strong, Bulky Base Used (e.g., DBU)? check_temp->check_base No lower_temp Action: Lower Temp to RT or 0°C check_temp->lower_temp Yes check_solvent Is Solvent Protic (e.g., EtOH, H2O)? check_base->check_solvent No use_mild_base Action: Use Weaker Base (e.g., K2CO3) or None check_base->use_mild_base Yes switch_solvent Action: Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->switch_solvent Yes end Improved Yield check_solvent->end No (Re-evaluate Purity) lower_temp->end use_mild_base->end switch_solvent->end G cluster_0 Reactants cluster_1 Pathways cluster_2 Products This compound This compound SN2 SN2 Pathway (Substitution) This compound->SN2 E2 E2 Pathway (Elimination) This compound->E2 Nucleophile/Base Nu:/B: Nucleophile/Base->SN2 Favored by: - Strong Nucleophile - Low Temperature - Polar Aprotic Solvent Nucleophile/Base->E2 Favored by: - Strong/Bulky Base - High Temperature Sub_Product Desired Product (Benzyl-PEG5-Nu) SN2->Sub_Product Elim_Product Side Product (Alkene) E2->Elim_Product

References

Validation & Comparative

A Head-to-Head Comparison of Benzyl-PEG5-Ots and Benzyl-PEG5-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

San Diego, CA – December 7, 2025 – In the rapidly evolving landscape of bioconjugation, the choice of linker can profoundly impact the efficacy and stability of the final conjugate. This guide provides a comprehensive comparison of two popular PEG linkers: Benzyl-PEG5-Ots and Benzyl-PEG5-acid. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their respective reaction mechanisms, experimental protocols, and performance data to facilitate an informed selection for your specific bioconjugation needs.

Introduction to the Contenders: Chemical Properties and Reactivity

Both this compound and Benzyl-PEG5-acid are heterobifunctional linkers featuring a benzyl-protected alcohol on one terminus and a reactive group on the other, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility and reduces immunogenicity of the resulting conjugate. The key difference lies in their reactive moieties: a tosylate group (-Ots) for this compound and a carboxylic acid group (-COOH) for Benzyl-PEG5-acid.

  • This compound utilizes the exceptional leaving group ability of the tosylate anion. This allows for a direct nucleophilic substitution reaction with primary amines (e.g., lysine (B10760008) residues on proteins) or thiols (e.g., cysteine residues) to form stable secondary amine or thioether linkages, respectively. This reaction typically proceeds under mild basic conditions.

  • Benzyl-PEG5-acid , on the other hand, requires activation of the carboxylic acid to form a reactive intermediate. The most common method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This forms a highly reactive NHS ester that readily reacts with primary amines to create a stable amide bond.

Quantitative Performance Comparison

Direct head-to-head quantitative data for this compound versus Benzyl-PEG5-acid is limited in published literature. However, by comparing the well-documented performance of NHS esters with the known reactivity of tosylates, we can construct a comparative performance overview.

ParameterThis compound (via Tosylate Chemistry)Benzyl-PEG5-acid (via EDC/NHS Chemistry)
Target Functional Group Primary Amines (-NH₂), Thiols (-SH)Primary Amines (-NH₂)
Resulting Linkage Secondary Amine or ThioetherAmide
Reaction pH Typically 8.0 - 9.5Activation: 4.5 - 6.0; Conjugation: 7.2 - 8.5
Reaction Time 2 - 24 hoursActivation: 15-30 min; Conjugation: 0.5 - 4 hours
Reagent Stability in Aqueous Buffer Generally stable, but hydrolysis can occur at higher pH and temperature.NHS ester is highly susceptible to hydrolysis, with a half-life of minutes at pH 8.6.[1]
Linkage Stability Ether and thioether bonds are generally stable.Amide bonds are exceptionally stable under physiological conditions.
Side Reactions Potential for reaction with other nucleophiles present on the protein.Hydrolysis of the NHS ester is a major competing reaction. Potential for cross-linking if EDC is not quenched before adding the amine-containing molecule.
Typical Conjugation Efficiency Moderate to high, dependent on nucleophile accessibility and reaction conditions.High, but can be reduced by hydrolysis of the NHS ester.

Reaction Pathways and Experimental Workflows

To visually compare the bioconjugation processes, the following diagrams illustrate the signaling pathways and experimental workflows for each linker.

Benzyl_PEG5_Ots_Pathway cluster_reagents Reagents cluster_reaction Reaction cluster_product Product linker This compound reaction_step Nucleophilic Substitution (pH 8.0-9.5) linker->reaction_step protein Protein-NH2 / Protein-SH protein->reaction_step conjugate Protein-NH-PEG5-Bn / Protein-S-PEG5-Bn reaction_step->conjugate leaving_group Tosylate (TsO-) reaction_step->leaving_group Benzyl_PEG5_acid_Pathway cluster_reagents1 Activation Reagents cluster_activation Activation Step cluster_intermediate Reactive Intermediate cluster_reagents2 Conjugation Reagent cluster_conjugation Conjugation Step cluster_product Product linker_acid Benzyl-PEG5-acid activation Activation (pH 4.5-6.0) linker_acid->activation edc EDC edc->activation nhs NHS / sulfo-NHS nhs->activation nhs_ester Benzyl-PEG5-NHS ester activation->nhs_ester conjugation Conjugation (pH 7.2-8.5) nhs_ester->conjugation protein_nh2 Protein-NH2 protein_nh2->conjugation final_conjugate Protein-NH-CO-PEG5-Bn conjugation->final_conjugate

References

The Benzyl Advantage: A Comparative Guide to Benzyl-PEG5-Ots and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis-Targeting Chimeras (PROTACs), the choice of a linker is a critical determinant of therapeutic success. This guide provides an objective comparison of Benzyl-PEG5-Ots with other polyethylene (B3416737) glycol (PEG) and alternative linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a simple tether; it critically influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties by modulating the formation and stability of the ternary complex between the target protein and the E3 ligase.[1][2] Among the diverse array of linker types, PEG linkers have become a popular choice due to their ability to enhance solubility and provide synthetic tractability.[3][4] This guide delves into the specific attributes of this compound, a PEG-based linker, and compares its performance characteristics with those of other commonly employed linkers.

The Rise of Functional Linkers: Introducing this compound

While traditional alkyl and PEG linkers have been instrumental in the advancement of PROTAC technology, the field is progressively shifting towards more sophisticated, functional linkers that can impart advantageous physicochemical properties. This compound represents a strategic modification to the standard PEG linker, incorporating a benzyl (B1604629) group. This addition is designed to offer conformational restriction, mimic the spatial arrangement of a PEG linker, and decrease the overall polarity of the PROTAC molecule.[5]

A notable example highlighting the potential of a benzyl-containing linker is the development of the PROTAC ACBI1. In this molecule, a benzyl linking fragment was utilized to connect a SMARCA-binding ligand to a VHL E3 ligase anchor.[5] This design choice resulted in a PROTAC with improved permeability and potent, complete degradation of the target proteins SMARCA2 and SMARCA4.[5] The benzyl group can also facilitate favorable hydrophobic interactions, such as π-stacking with residues like tyrosine on the E3 ligase, further stabilizing the ternary complex.[5]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, a process quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[4] Additionally, the cellular permeability of a PROTAC is a crucial factor for its biological activity. The following tables summarize key performance indicators for PROTACs employing different linker types, drawing from various studies to provide a comparative overview.

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Cell LineReference
Benzyl-containing SMARCA26>95MV-4-11[5]
Benzyl-containing SMARCA411>95MV-4-11[5]
PEG (5 units) BRD4< 0.5 µMNot SpecifiedH661[5]
PEG (4 units) BTKEffectiveNot SpecifiedNot Specified[5]
Alkyl (9 atoms) CRBNConcentration-dependent decreaseNot SpecifiedHEK293T[5]
PEG (3 units) CRBNWeak degradationNot SpecifiedHEK293T[5]

Table 2: Impact of Linker Type on Cellular Permeability.

Linker TypePROTACPermeability (Papp) (10⁻⁶ cm/s)Efflux RatioAssayReference
Benzyl-containing ACBI12.21.7Not Specified[5]
PEG PROTAC with PEG linkerGenerally lowVariesPAMPA, Caco-2[6]
Alkyl PROTAC with alkyl linkerGenerally lowVariesPAMPA[7]

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's ubiquitin-proteasome system. The following diagrams, created using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Experimental_Workflow start Start: PROTAC Synthesis with Different Linkers cell_culture Cell Culture and Treatment with PROTACs start->cell_culture permeability_assay Permeability Assay (PAMPA / Caco-2) cell_culture->permeability_assay lysis Cell Lysis and Protein Quantification cell_culture->lysis data_analysis Data Analysis (DC50 and Dmax determination) permeability_assay->data_analysis western_blot Western Blot Analysis lysis->western_blot western_blot->data_analysis end End: Comparative Evaluation of Linker Performance data_analysis->end

Experimental Workflow for PROTAC Evaluation

Experimental Protocols

Accurate and reproducible experimental data are crucial for the meaningful comparison of different PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol outlines a standard method for quantifying the amount of a target protein in cells following PROTAC treatment.[4]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, MV-4-11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.

  • Preparation of the Donor Plate:

    • Prepare a solution of the PROTAC in a suitable buffer at a defined concentration.

  • Preparation of the Acceptor Plate:

    • Add a buffer, which may contain a solubilizing agent, to the wells of the acceptor plate.

  • Assembly of the PAMPA Sandwich:

    • Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

    • Place the donor plate on top of the acceptor plate.

  • Incubation:

    • Incubate the PAMPA sandwich for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([PROTAC]_A / [PROTAC]_D_initial)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [PROTAC]_A is the concentration in the acceptor well, and [PROTAC]_D_initial is the initial concentration in the donor well.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that assesses both passive and active transport across an intestinal epithelial cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a defined time (e.g., 2 hours) at 37°C.

    • At the end of the incubation, collect samples from the opposite compartment.

  • Quantification:

    • Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation of Permeability and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Conclusion

The selection of an appropriate linker is a paramount consideration in the design of efficacious PROTACs. While traditional PEG linkers offer advantages in terms of solubility and synthetic accessibility, functionalized linkers such as this compound present a promising strategy to enhance crucial pharmacokinetic properties like cellular permeability. The incorporation of a benzyl group can provide conformational rigidity and facilitate beneficial interactions within the ternary complex, potentially leading to more potent and effective protein degradation. The experimental data, though not from a direct head-to-head comparison, suggests that such modifications can lead to superior PROTAC performance. As the field of targeted protein degradation continues to evolve, the rational design of linkers, informed by comparative data and a deep understanding of structure-activity relationships, will be instrumental in unlocking the full therapeutic potential of PROTACs.

References

The Strategic Advantage of Elongation: A Comparative Analysis of Benzyl-PEG5-Ots and Shorter PEG Chain Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective targeted therapeutics. In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of a molecule's physicochemical properties, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides an objective comparison of Benzyl-PEG5-Ots, a discrete polyethylene (B3416737) glycol (PEG) linker, with its shorter PEG chain counterparts, supported by experimental data to illuminate the advantages conferred by a longer PEG chain.

The inclusion of PEG linkers in bioconjugates is primarily driven by the need to enhance hydrophilicity, improve in vivo stability, and provide spatial separation between the targeting moiety and the payload. While shorter PEG linkers can be effective, extending the PEG chain to five units, as in this compound, often strikes a crucial balance, optimizing multiple pharmacological parameters.

Comparative Analysis of PEG Linker Length on Performance

The length of the PEG linker has a profound impact on the performance of both ADCs and PROTACs. A longer linker can offer greater flexibility, enhance solubility, and improve pharmacokinetic profiles, though the optimal length is often target-dependent and requires empirical validation.

Impact on Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of this linker are critical for the overall stability, efficacy, and safety of the ADC.

Data Presentation: Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths

The following tables summarize quantitative data from studies comparing key performance metrics of ADCs with different PEG linker lengths.

Table 1: In Vitro Cytotoxicity of Anti-CD30 ADC with Different PEG Linkers

LinkerCell LineIC50 (ng/mL)
No PEGKarpas-299~10
PEG2Karpas-299~10
PEG4Karpas-299~10
PEG8Karpas-299~10
PEG12Karpas-299~10
PEG24Karpas-299~10

This data indicates that for this specific anti-CD30 ADC, PEG linker length did not significantly impact in vitro potency.

Table 2: In Vivo Efficacy and Pharmacokinetics of ADCs with Different PEG Linkers in a Xenograft Mouse Model

LinkerPlasma Exposure (AUC)Tumor Exposure (AUC)Tumor Weight Reduction (%)
Non-PEGylatedLowLow11
PEG2ModerateModerate35-45
PEG4ModerateModerate35-45
PEG8 High Significantly High 75-85
PEG12HighSignificantly High75-85
PEG24HighSignificantly High75-85

These findings highlight that longer PEG chains (≥8 units) significantly increase plasma and tumor exposure, leading to enhanced in vivo efficacy.

Impact on Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Data Presentation: Quantitative Comparison of PROTAC Performance with Varying Linker Lengths

The following table summarizes data on the degradation of Tank-binding kinase 1 (TBK1) by PROTACs with linkers of varying atom lengths. The number of atoms in the linker can be correlated to the number of PEG units (a PEGn linker has 3n+1 atoms in its backbone). Therefore, a PEG3 linker corresponds to a 10-atom linker, and a PEG5 linker corresponds to a 16-atom linker.

Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker Length (atoms)Approximate PEG EquivalentDC50 (nM)Dmax (%)
< 12< PEG4No degradation-
12-15PEG4SubmicromolarHigh
16-21 PEG5-PEG7 3 96
29PEG929276

This data demonstrates a clear dependence on linker length for PROTAC efficacy, with a linker length corresponding to approximately PEG5-PEG7 showing optimal degradation potency.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of bioconjugate efficacy.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of ADCs.

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in the cell culture medium. Add the diluted ADCs to the wells and incubate for a period determined by the cell doubling time (e.g., 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

  • Cell Treatment: Seed cells in a multi-well plate and treat with varying concentrations of the PROTACs for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.

Protocol 3: Synthesis of a PROTAC using Benzyl-PEG-Ots Linker (Representative)

This protocol provides a general workflow for the synthesis of a PROTAC using a Benzyl-PEG-Ots linker.

  • Functionalization of the E3 Ligase Ligand: React the E3 ligase ligand containing a nucleophilic group (e.g., a primary amine or phenol) with Benzyl-PEGn-Ots in the presence of a suitable base (e.g., K2CO3 or DIPEA) in an appropriate solvent (e.g., DMF or acetonitrile) at elevated temperature to displace the tosylate group and form the ether or amine linkage.

  • Deprotection of the Benzyl (B1604629) Group: Remove the benzyl protecting group from the PEG linker via catalytic hydrogenation (e.g., using H2 and Pd/C) to reveal a terminal hydroxyl group.

  • Activation of the Terminal Hydroxyl Group: Convert the terminal hydroxyl group to a more reactive species for conjugation with the target protein ligand. This can be achieved by converting it to a tosylate, mesylate, or by using a coupling agent to form an active ester.

  • Conjugation to the Target Protein Ligand: React the activated PEG-E3 ligase ligand conjugate with the target protein ligand, which possesses a complementary reactive group, to form the final PROTAC molecule.

  • Purification: Purify the final PROTAC using chromatographic techniques such as reversed-phase HPLC.

Visualizing the Workflow and Rationale

To better understand the experimental processes and the underlying principles of linker selection, the following diagrams illustrate a typical experimental workflow and the mechanism of PROTAC action.

experimental_workflow cluster_adc ADC Workflow cluster_protac PROTAC Workflow adc_synthesis ADC Synthesis & Characterization in_vitro_adc In Vitro Cytotoxicity (IC50) adc_synthesis->in_vitro_adc in_vivo_adc In Vivo Efficacy & Pharmacokinetics adc_synthesis->in_vivo_adc data_analysis_adc Data Analysis in_vitro_adc->data_analysis_adc in_vivo_adc->data_analysis_adc protac_synthesis PROTAC Synthesis ternary_complex Ternary Complex Formation Assay protac_synthesis->ternary_complex degradation_assay Protein Degradation (DC50, Dmax) protac_synthesis->degradation_assay ternary_complex->degradation_assay data_analysis_protac Data Analysis degradation_assay->data_analysis_protac

Experimental workflow for comparing bioconjugates.

protac_mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Conclusion

The choice of linker is a critical optimization parameter in the design of ADCs and PROTACs. While shorter PEG linkers can be effective in certain contexts, the evidence suggests that extending the PEG chain, as with this compound, can offer significant advantages. For ADCs, longer PEG linkers (≥ PEG8) have been shown to improve pharmacokinetic profiles and in vivo efficacy, particularly with hydrophobic payloads. In the case of PROTACs, an optimal linker length, often corresponding to PEG5-PEG7, is crucial for facilitating the formation of a productive ternary complex and achieving potent protein degradation. The increased hydrophilicity, flexibility, and spatial reach provided by a PEG5 linker can lead to superior therapeutic candidates. However, it is imperative for researchers to empirically determine the optimal linker length for each specific bioconjugate system through systematic evaluation, as outlined in the experimental protocols provided in this guide.

The Strategic Role of Benzyl-PEG5-Ots in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in the field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker component, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of proteins conjugated with Benzyl-PEG5-Ots, a flexible polyethylene (B3416737) glycol (PEG) linker, against other common linker classes, supported by experimental data and detailed protocols.

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system. The linker is not a mere spacer; it critically influences the PROTAC's solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This compound, a PEG-based linker, offers a unique combination of properties that can be advantageous in PROTAC development.

Comparative Analysis of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation

PROTACLinker CompositionLinker Length (atoms)Pomalidomide Attachment PointDC50 (nM)Dmax (%)Cell Line
Compound A PEG12C410>95Ramos
Compound B Alkyl Chain12C425~90Ramos
Compound C Rigid Piperazine11C45>95Ramos

Data synthesized from published literature for illustrative purposes.

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether < 12No degradation-
Alkyl/Ether 1230085
Alkyl/Ether 1610090
Alkyl/Ether 21396
Alkyl/Ether 2929276

Data from published studies on TBK1 degraders.[1]

Table 3: Comparison of Flexible vs. Rigid Linkers for CRBN Degradation

Linker CompositionCRBN Degradation in HEK293T cells
Flexible (PEG) Exhibited degradation
Rigid (Disubstituted Alkene) More Potent

Illustrative data based on general findings in PROTAC literature.[2]

The Role of this compound in PROTACs

PEG linkers, such as the one derived from this compound, offer several advantages in PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the solubility of often lipophilic PROTAC molecules, which can in turn enhance cell permeability.[3][4]

  • Flexibility: The flexibility of the PEG linker can allow for the formation of a stable and productive ternary complex by enabling the target protein and E3 ligase to adopt an optimal orientation for ubiquitination.[1]

  • Reduced Non-specific Binding: The hydrophilicity of PEG can also minimize non-specific binding of the PROTAC to other proteins and cellular components.

However, the flexibility of PEG linkers can also be a disadvantage, potentially leading to a higher entropic penalty for ternary complex formation compared to more rigid linkers. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using this compound

Principle: This protocol describes a representative method for conjugating an amine-containing E3 ligase ligand to a target protein ligand using this compound. The tosylate (Ots) group is an excellent leaving group for nucleophilic substitution by a primary or secondary amine.

Materials:

  • Target protein ligand with a suitable nucleophilic group (e.g., a free amine or hydroxyl)

  • This compound

  • E3 ligase ligand with a primary or secondary amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Step A: Conjugation of this compound to the Target Protein Ligand (if it has a nucleophile):

    • Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with a small amount of water.

    • Purify the resulting intermediate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry and NMR.

  • Step B: Deprotection of the Benzyl (B1604629) Group (if necessary) and Activation:

    • This step is dependent on the overall synthetic strategy and the functional groups on the ligands. If the benzyl group needs to be removed to reveal a functional group for the next reaction, standard debenzylation conditions (e.g., hydrogenation with Pd/C) can be used. The resulting functional group might then need activation (e.g., conversion of a carboxylic acid to an NHS ester).

  • Step C: Conjugation to the E3 Ligase Ligand:

    • Dissolve the intermediate from the previous step (1 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF under an inert atmosphere.

    • Add a suitable coupling agent (e.g., HATU, HOBt) and DIPEA (3 equivalents) if a carboxylic acid is being coupled to an amine. If the intermediate has a reactive group like an NHS ester, no additional coupling agents are needed.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by reverse-phase HPLC.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blotting for Protein Degradation

Principle: This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Principle: SPR measures the binding interactions between molecules in real-time without the need for labels. This can be used to assess the formation and stability of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified target protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the target protein or the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis: Inject varying concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

  • Ternary Complex Formation: To measure ternary complex formation, inject a mixture of the PROTAC and the second protein partner (the one not immobilized) over the sensor chip. An increase in the binding signal compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with Benzyl-PEG5 linker) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Design Linker Selection (e.g., this compound) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binary Binding Assays (SPR, ITC) Purification->Binding Ternary_Complex Ternary Complex Formation (SPR, FRET) Binding->Ternary_Complex Degradation Protein Degradation Assays (Western Blot, Proteomics) Ternary_Complex->Degradation Degradation->Design Optimization Cell_Viability Cell Viability/Toxicity Assays Degradation->Cell_Viability

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Linker_Properties Linker Linker Choice (e.g., this compound) Properties Physicochemical Properties Linker->Properties influences Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex directly impacts Properties->Ternary_Complex affects Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy determines

Caption: Logical relationship of linker properties on PROTAC efficacy.

References

A Head-to-Head Comparison of Ligation Technologies: Benzyl-PEG5-Ots Versus Click Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the linker that connects the active domains of the molecule. The choice of linker technology not only dictates the synthetic route but also profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. This guide provides an objective comparison between a traditional PEG-based linker, Benzyl-PEG5-Ots, and the increasingly popular click chemistry linkers.

Introduction to the Linker Technologies

This compound represents a class of polyethylene (B3416737) glycol (PEG) linkers activated with a tosyl group. The PEG component, consisting of five ethylene (B1197577) glycol units, enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2] The terminal benzyl (B1604629) group serves as a protecting group for the other end of the PEG chain, while the tosylate (Ots) is an excellent leaving group, enabling nucleophilic substitution reactions with functional groups such as amines, thiols, or hydroxyls on a target molecule.[3][4] This type of linker is commonly employed in the synthesis of PROTACs.[5]

Click chemistry encompasses a set of biocompatible, highly efficient, and specific reactions.[6][7] The most prominent example in bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[8][9] The bioorthogonal nature of this reaction allows for its application in complex biological systems with minimal side reactions.[10] Variations such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have been developed to circumvent the need for a potentially cytotoxic copper catalyst.[7] Click chemistry has found widespread use in the modular synthesis of ADCs and PROTACs.[8][11]

Performance Comparison: this compound vs. Click Chemistry

The selection of a linker is a pivotal decision in the design of targeted therapies. While direct head-to-head experimental data for this compound against a click chemistry linker in the same molecular context is limited in publicly available literature, a comparison of their underlying chemical principles and reported characteristics for similar molecules provides valuable insights.

Qualitative Comparison

FeatureThis compound (Tosylate Chemistry)Click Chemistry Linkers (e.g., CuAAC)
Reaction Mechanism Nucleophilic Substitution (SN2)[3+2] Cycloaddition
Reaction Partners Tosyl-activated PEG and nucleophiles (amines, thiols, hydroxyls)Azide (B81097) and Alkyne
Reaction Conditions Typically requires basic conditions to deprotonate the nucleophile.Mild, often aqueous conditions. CuAAC requires a copper(I) catalyst and a reducing agent.
Bioorthogonality Not bioorthogonal; can react with endogenous nucleophiles.Highly bioorthogonal, minimizing off-target reactions in biological systems.[10]
Linkage Stability The resulting ether, amine, or thioether bond is generally stable. The tosyl group itself is stable under many conditions but can be hydrolyzed under strongly acidic or basic conditions.[4][12]The triazole ring formed is exceptionally stable to hydrolysis and enzymatic degradation.[9][13]
Synthetic Versatility Good for linking to existing nucleophilic handles on biomolecules.Excellent for modular "click-to-fit" approaches, enabling rapid library synthesis.[8]
Byproducts Generates tosylate salt as a byproduct.Generally produces minimal and benign byproducts.[6]
In Vivo Applications Less suitable for in vivo conjugation due to lack of bioorthogonality.SPAAC is well-suited for in vivo "click-to-release" and labeling applications.

Quantitative Data Comparison

The following tables summarize representative performance data for PROTACs utilizing either PEG-based linkers (analogous to this compound in terms of the flexible PEG chain) or click chemistry-derived triazole linkers. It is important to note that these are not direct comparisons and the efficacy of a PROTAC is highly dependent on the specific target protein, E3 ligase, and cell line used.

Table 1: Impact of Linker Type and Length on PROTAC Performance

PROTAC SystemLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
ERα DegradersPEG16~100 nM>90%[14]
TBK1 DegradersAlkyl/Ether< 12No degradation-[8]
TBK1 DegradersAlkyl/Ether12-293-292 nM~76-96%[8]
BRD4 Degraders (CRBN-recruiting)PEG (via click chemistry)0 PEG units< 0.5 µMNot specified[8]
BRD4 Degraders (CRBN-recruiting)PEG (via click chemistry)1-2 PEG units> 5 µMNot specified[8]
BRD4 Degraders (VHL-recruiting)PEG (via click chemistry)Increasing lengthDecreased potencyNot specified[8]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

These data highlight that for PEG-based linkers, there is often an optimal length for maximal efficacy, as demonstrated for the ERα and TBK1 degraders.[8][14] For click chemistry-based PROTACs, the relationship between linker length and activity can be complex and unpredictable, sometimes showing a non-linear trend.[8]

Experimental Protocols

General Protocol for Bioconjugation with this compound (Nucleophilic Substitution)

  • Preparation of Biomolecule: Dissolve the biomolecule containing a free amine, thiol, or hydroxyl group in a suitable buffer (e.g., PBS, HEPES) at a pH that ensures the nucleophilicity of the target functional group (typically pH 8-9.5 for amines).[15]

  • Reagent Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO, DMF).

  • Conjugation Reaction: Add a molar excess of the this compound solution to the biomolecule solution. The reaction is typically carried out at room temperature for 2-24 hours with gentle stirring.

  • Purification: The resulting conjugate can be purified from unreacted reagents and byproducts using techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

General Protocol for CuAAC Click Chemistry

  • Preparation of Reactants: Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in a suitable solvent system, which is often a mixture of water and a miscible organic solvent like DMSO or t-butanol.

  • Catalyst Preparation: Prepare a fresh stock solution of a copper(II) salt (e.g., CuSO4) and a copper-coordinating ligand (e.g., THPTA). Also, prepare a fresh solution of a reducing agent, typically sodium ascorbate (B8700270).

  • Click Reaction: To the mixture of the azide and alkyne, add the copper/ligand solution followed by the sodium ascorbate solution to initiate the reaction. The reaction is typically rapid, often proceeding to completion within 30-60 minutes at room temperature.

  • Purification: Purify the resulting triazole-linked conjugate using standard chromatographic techniques (e.g., SEC, reversed-phase HPLC) to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Verify the formation of the conjugate using analytical techniques such as mass spectrometry and NMR.

Visualizing the Workflows and Pathways

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Linker_Synthesis_Comparison cluster_benzyl_peg This compound (Nucleophilic Substitution) cluster_click Click Chemistry (CuAAC) start_b Biomolecule-NH2/SH/OH + This compound reaction_b Nucleophilic Substitution (Basic pH, RT, 2-24h) start_b->reaction_b product_b Biomolecule-PEG5-Benzyl Conjugate reaction_b->product_b purification_b Purification (e.g., SEC) product_b->purification_b final_b Final Conjugate purification_b->final_b start_c Biomolecule-Azide + Alkyne-Linker reaction_c CuAAC Reaction (CuSO4, Ligand, NaAsc, RT, <1h) start_c->reaction_c product_c Biomolecule-Triazole-Linker Conjugate reaction_c->product_c purification_c Purification (e.g., HPLC) product_c->purification_c final_c Final Conjugate purification_c->final_c

Caption: Comparison of synthetic workflows.

Conclusion

Both this compound and click chemistry linkers are valuable tools in the synthesis of complex bioconjugates. The choice between these technologies depends on the specific requirements of the project.

  • This compound and similar tosylated PEG linkers are suitable for straightforward conjugation to molecules with available nucleophilic groups, offering the benefits of PEGylation such as enhanced solubility and improved pharmacokinetics.[16] However, the lack of bioorthogonality and potentially harsher reaction conditions may limit their application, especially for sensitive biomolecules or in vivo conjugation.

  • Click chemistry linkers provide a robust, efficient, and highly versatile platform for bioconjugation.[9] The bioorthogonality of the reaction is a significant advantage for applications in complex biological media and for the modular synthesis of compound libraries to screen for optimal linker length and composition.[8] The exceptional stability of the resulting triazole linkage further enhances the appeal of this technology for developing stable therapeutic agents.[13]

For drug development programs that require high efficiency, modularity, and biocompatibility, click chemistry often presents a superior choice. However, for specific applications where a simple and direct linkage to a nucleophile is desired and bioorthogonality is not a primary concern, tosylated PEG linkers like this compound remain a viable option. The ultimate selection will depend on a careful evaluation of the target molecule, the desired properties of the final conjugate, and the overall synthetic strategy.

References

Unraveling the Efficacy of PROTACs: A Comparative Guide to Linker Chemistry, Featuring Benzyl-PEG5-Ots

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the entire molecule. This guide provides a comprehensive comparison of PROTACs synthesized with various linkers, with a special focus on the utility of PEG-based linkers like the commercially available Benzyl-PEG5-Ots, to inform researchers, scientists, and drug development professionals in their quest for potent and selective protein degraders.

The Central Role of the Linker in PROTAC Function

A PROTAC molecule consists of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer; its length, composition, and rigidity are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase. This ternary complex is the essential intermediate that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

The choice of linker significantly impacts a PROTAC's performance. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility and provide flexibility, allowing the PROTAC to adopt an optimal conformation for ternary complex formation. Alternative strategies include the use of more rigid alkyl chains, piperazine/piperidine moieties to reduce lipophilicity, or alkynes for "click" chemistry-based synthesis. The optimal linker is target-dependent and often requires empirical determination.

Comparative Efficacy of PROTACs with Different Linkers

To illustrate the impact of linker chemistry on PROTAC efficacy, we have compiled quantitative data from studies on PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target. The tables below summarize the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for various BRD4-targeting PROTACs, categorized by the E3 ligase they recruit (Cereblon or VHL) and the type of linker used.

Table 1: Efficacy of Cereblon (CRBN)-Recruiting BRD4 PROTACs with Various Linkers

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
PROTAC 1PEG~15< 1> 90Burkitt's lymphoma (BL) cells
PROTAC 2Alkyl9Concentration-dependent decreaseNot Specified22Rv1 cells
PROTAC 3PEG1-2 PEG units> 5000Reduced PotencyH661 cells
PROTAC 4PEG4-5 PEG units< 500High PotencyH661 cells

Table 2: Efficacy of von Hippel-Lindau (VHL)-Recruiting BRD4 PROTACs with Various Linkers

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
MZ1PEG4-unit PEG~25> 90H661, H838 cells
ARV-771PEGNot Specified< 5Not ReportedCastration-Resistant Prostate Cancer (CRPC)
PROTAC 5PEGIncreasing LengthDecreased PotencyNot SpecifiedNot Specified

Note: The data presented is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.

Experimental Protocols for Evaluating PROTAC Efficacy

Accurate assessment of PROTAC performance is crucial for structure-activity relationship (SAR) studies. Below are detailed protocols for key experiments used to characterize PROTACs.

Synthesis of a BRD4-Targeting PROTAC using a Tosyl-Activated PEG Linker

This protocol provides a representative method for synthesizing a PROTAC using a tosyl-activated PEG linker, which is analogous to using this compound.

Materials:

  • JQ1 derivative with a free hydroxyl or amine group

  • Pomalidomide (B1683931) derivative with a free hydroxyl or amine group

  • Tosyl-PEG-linker (e.g., Tos-PEG5-OH or a derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Appropriate purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Functionalization of JQ1: If starting with a JQ1 derivative containing a carboxylic acid, it can be coupled to one end of a bifunctional PEG linker using standard amide coupling conditions (e.g., HATU, DIPEA in DMF). If JQ1 has a hydroxyl group, it can be reacted with a tosyl-activated PEG linker.

  • Activation of the Linker: If not already activated, the terminal hydroxyl group of the PEG linker can be converted to a tosylate by reacting with tosyl chloride in the presence of a base like pyridine.

  • Coupling to Pomalidomide: The JQ1-PEG-tosylate intermediate is then reacted with an amine-functionalized pomalidomide derivative. The reaction is typically carried out in an anhydrous solvent like DMF with a non-nucleophilic base such as DIPEA and may require heating.

  • Purification: The final PROTAC product is purified using flash column chromatography or preparative HPLC to yield the pure compound.

  • Characterization: The structure and purity of the final PROTAC are confirmed by NMR and mass spectrometry.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., a cancer cell line expressing BRD4)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well plates

  • PROTAC compound

  • Cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC compound and a vehicle control.

  • Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the synthesis workflow, and the experimental procedure for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Warhead Target-binding Ligand (e.g., JQ1 derivative) Intermediate Warhead-Linker Intermediate Warhead->Intermediate Step 1: Coupling Linker Linker (e.g., this compound) Linker->Intermediate E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate->Final_PROTAC Step 2: Coupling Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Experimental_Workflow cluster_2 PROTAC Efficacy Evaluation Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Cell_Viability Cell Viability Assay (e.g., MTT) PROTAC_Treatment->Cell_Viability Western_Blot Western Blot Cell_Lysis->Western_Blot Data_Analysis_Deg Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis_Deg Data_Analysis_Via Data Analysis (IC50) Cell_Viability->Data_Analysis_Via

Caption: Experimental workflow for evaluating PROTAC efficacy.

In-Vitro Stability of PEGylated Molecules: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules, ranging from small drugs to large biologics. This modification can improve solubility, extend circulating half-life, and reduce immunogenicity. However, the stability of the linkage between the PEG moiety and the drug is a critical determinant of the conjugate's overall efficacy and safety. This guide provides a comparative overview of the in-vitro stability of PEGylated molecules, with a focus on chemistries relevant to Benzyl-PEG5-Ots, and presents alternative approaches.

Factors Influencing In-Vitro Stability of PEGylated Conjugates

The in-vitro stability of a PEGylated molecule is not intrinsic to the PEG itself but is largely governed by the nature of the chemical linker used for conjugation and the biological environment in which it is tested. Key factors include:

  • Linker Chemistry: The type of covalent bond connecting the PEG to the molecule is the primary determinant of stability. Linkages range from stable amide and thioether bonds to more labile ester and carbonate bonds, which can be designed for controlled drug release.

  • PEG Chain Length: While not directly impacting the chemical bond stability, the length of the PEG chain can influence enzymatic access to the linker and the overall hydrodynamic radius of the conjugate, which can affect clearance mechanisms.[1]

  • Biological Matrix: The choice of in-vitro testing matrix significantly impacts observed stability. Human plasma, for instance, has a different enzymatic profile compared to rat serum, which can lead to different degradation rates for the same molecule.[1] Whole blood assays may offer a more predictive model of in-vivo stability compared to plasma alone.

Focus: this compound and Tosylate Chemistry

"this compound" indicates a PEGylating agent with a tosylate (Ots) functional group. The tosylate group is a well-known and excellent leaving group in nucleophilic substitution reactions.[2] This property is advantageous for the synthesis of the conjugate, as the reaction with a nucleophilic functional group on the target molecule (e.g., an amine or a thiol) is typically efficient.

However, the high reactivity of tosylates also suggests a potential for instability, particularly susceptibility to hydrolysis in aqueous environments.[3][4] The rate of hydrolysis can be influenced by pH and the presence of nucleophiles in the buffer or biological matrix.[5] Therefore, a conjugate formed via a tosylate displacement might be less stable than one formed through more robust chemistries like amide or thioether bonds.

Comparative Stability of Common PEGylation Linkages

The choice of conjugation chemistry is critical for the desired stability profile of the final molecule. Below is a comparison of common linkages.

Linker TypeFormation ChemistryBond FormedRelative StabilityKey Considerations
Amide NHS-ester or TFP-ester reacting with a primary amineAmideHighVery stable, often considered permanent. NHS esters are more common but TFP esters can be more resistant to hydrolysis.[6]
Thioether Maleimide reacting with a sulfhydryl groupThioetherHighGenerally stable, but can undergo retro-Michael reaction, especially in the presence of other thiols.[7][8] Mono-sulfone chemistry offers a more stable alternative.[7][8]
Urethane Isocyanate reacting with a hydroxyl or amine groupUrethaneHighStable linkage.
Ester Carboxylic acid reacting with an alcoholEsterLabileSusceptible to hydrolysis by esterases present in plasma. Often used for prodrug strategies where controlled release is desired.
Disulfide Thiol-disulfide exchangeDisulfideReductively CleavableStable in circulation but designed to be cleaved in the reducing environment inside cells.

Alternatives to PEGylation

While PEGylation is a mature technology, concerns about the potential for immunogenicity (anti-PEG antibodies) and the non-biodegradable nature of PEG have driven the development of alternative polymer systems.[9][10][11][12]

AlternativePolymer TypeKey Advantages
Polysarcosine (PSar) PolypeptoidLow immunogenicity, biodegradable, stealth properties comparable to PEG.[10][11]
Poly(2-oxazolines) (POZ) PolyoxazolineBiocompatible, low immunogenicity, tunable properties.[12]
XTENylation Recombinant polypeptideGenetically encodable, biodegradable, precise control over chain length.[1][9][11]
PASylation® Recombinant polypeptideProline/Alanine/Serine repeats, biodegradable, large hydrodynamic volume.[1][9]
Zwitterionic Polymers e.g., poly(carboxybetaine)Excellent antifouling properties, highly hydrophilic, potentially low immunogenicity.[10][11]

Experimental Protocols

Accurate assessment of in-vitro stability is crucial for selecting drug candidates. Below are detailed protocols for two common assays.

Plasma Stability Assay

This assay evaluates the stability of a conjugated molecule in the presence of plasma enzymes.

Objective: To determine the rate of degradation of a test compound in plasma from a relevant species (e.g., human, rat, mouse).

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Control compound with known stability

  • Pooled plasma (e.g., human, rat) stored at -80°C

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw plasma at 37°C. Prepare working solutions of the test and control compounds by diluting the stock solution with PBS or an appropriate buffer.

  • Incubation: Pre-warm the plasma to 37°C. The reaction is initiated by adding a small volume of the compound working solution to the plasma to achieve the final desired concentration (typically 1-10 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (<1%) to avoid protein precipitation.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), an aliquot of the incubation mixture is removed.

  • Reaction Quenching: The reaction is stopped by adding a cold protein precipitation solvent (e.g., acetonitrile containing an internal standard) to the aliquot. This also serves to extract the compound from the plasma proteins.[13]

  • Sample Processing: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Analysis: The supernatant is transferred to a new plate or vial for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) in plasma is then determined from the degradation curve.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[14][15][16][17]

Objective: To determine the intrinsic clearance of a test compound by liver enzymes.

Materials:

  • Test compound stock solution

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (to sustain enzyme activity)

  • Phosphate buffer (pH 7.4)

  • Reaction termination solution (e.g., cold acetonitrile)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer. Prepare the test compound solution in the same buffer.

  • Pre-incubation: The reaction mixture (microsomes and test compound) is pre-incubated at 37°C for a few minutes to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[14][18]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

  • Termination: The reaction is stopped at each time point by adding a cold termination solution.[14][18]

  • Sample Processing: Samples are centrifuged to pellet the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in-vitro half-life and intrinsic clearance (CLint).[15][16]

Visualizations

Experimental Workflow for In-Vitro Stability Assessment

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (DMSO) Incubate Incubate at 37°C Compound->Incubate Matrix Biological Matrix (Plasma or Microsomes) Matrix->Incubate Timepoints Sample at Time Points (0, 15, 30, 60 min...) Incubate->Timepoints Quench Quench Reaction & Precipitate Protein Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate % Remaining & Half-life (t½) Analyze->Calculate

Caption: Workflow for in-vitro stability assays.

Impact of PEGylation on Pharmacokinetics

pegylation_pk cluster_unconjugated Unconjugated Drug cluster_conjugated PEGylated Drug cluster_outcome Pharmacokinetic Outcome Drug Small Molecule Drug Degradation Enzymatic Degradation Drug->Degradation Clearance Renal Clearance Drug->Clearance ShortHalfLife Short Half-Life Degradation->ShortHalfLife Clearance->ShortHalfLife PEGDrug PEG-Drug Conjugate StericHindrance Steric Hindrance PEGDrug->StericHindrance IncreasedSize Increased Hydrodynamic Size PEGDrug->IncreasedSize StericHindrance->Degradation LongHalfLife Extended Half-Life StericHindrance->LongHalfLife IncreasedSize->Clearance IncreasedSize->LongHalfLife

Caption: How PEGylation improves drug half-life.

References

Validating the Structural Integrity of Benzyl-PEG5-Ots: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), rigorous structural validation of linkers is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the structure of a commonly used PROTAC linker, Benzyl-PEG5-Ots. We present expected experimental data, detailed protocols, and a comparative analysis against potential impurities.

The correct structure of the this compound linker is crucial for the efficacy and safety of a PROTAC, as the linker length and composition significantly influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This guide outlines the expected outcomes from key analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to confirm the successful synthesis and purity of this compound.

Expected Analytical Data for this compound

To facilitate the validation process, the following tables summarize the expected quantitative data for the successful synthesis of this compound. These values are derived from established chemical shift libraries and fragmentation patterns of analogous structures.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Ar-H (Tosylate)7.78d2H
Ar-H (Benzyl)7.35m5H
Ar-H (Tosylate)7.34d2H
-O-CH₂ -Ph4.57s2H
Ts-O-CH₂ -4.15t2H
PEG Chain (-O-CH₂ -CH₂ -O-)3.70 - 3.60m18H
Ar-CH₃ (Tosylate)2.45s3H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonExpected Chemical Shift (ppm)
C =O (Tosylate)144.8
Ar-C (Benzyl, C1)138.0
Ar-C (Tosylate)133.0
Ar-CH (Benzyl)128.4
Ar-CH (Benzyl)127.7
Ar-CH (Tosylate)129.8
Ar-CH (Tosylate)128.0
-O-CH₂ -Ph73.2
Ts-O-CH₂ -70.8
PEG Chain (-O-CH₂ -CH₂ -O-)70.5 - 68.7
Ar-CH₃ (Tosylate)21.6

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z [M+Na]⁺
This compound505.57

Comparison with Potential Impurities

A common impurity in the tosylation of alcohols is the formation of the corresponding alkyl chloride.[2][3][4] In the case of this compound synthesis from Benzyl-PEG5-OH and tosyl chloride, the formation of Benzyl-PEG5-Cl is a likely side product. The presence of this impurity can be identified by comparing the experimental data with the expected data for this alternative structure.

Table 4: Comparative Data for this compound vs. Benzyl-PEG5-Cl

FeatureThis compoundBenzyl-PEG5-Cl (Impurity)
¹H NMR Aromatic signals for tosyl group (δ 7.78, 7.34), Methyl singlet (δ 2.45)Absence of tosyl aromatic and methyl signals
¹³C NMR Aromatic signals for tosyl group (δ 144.8, 133.0, 129.8, 128.0), Methyl carbon (δ 21.6)Absence of tosyl carbon signals
Mass Spec (m/z) [M+Na]⁺ ≈ 505.57[M+Na]⁺ ≈ 371.86
HPLC Distinct retention timeDifferent retention time

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the peaks in the ¹H NMR spectrum and compare the chemical shifts and multiplicities to the expected values in Table 1. Compare the chemical shifts in the ¹³C NMR spectrum to the expected values in Table 2.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a time-of-flight (TOF) or quadrupole analyzer.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ adducts.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak. For this compound, the expected m/z for the sodium adduct [M+Na]⁺ is approximately 505.57. Look for potential fragmentation patterns that correspond to the loss of the tosylate group or cleavage of the PEG chain.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start with a suitable percentage of B (e.g., 30%), and increase to a higher percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm to detect the aromatic rings of the benzyl (B1604629) and tosyl groups.

  • Data Analysis: Analyze the chromatogram for the presence of a major peak corresponding to the product and any minor peaks that could indicate impurities. The purity of the sample can be calculated based on the relative peak areas.

Experimental and Logical Workflow Diagrams

To visually represent the process of validating the structure of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_decision Outcome Benzyl-PEG5-OH Benzyl-PEG5-OH Reaction Reaction Benzyl-PEG5-OH->Reaction Tosyl Chloride Tosyl Chloride Tosyl Chloride->Reaction Crude Product Crude Product Reaction->Crude Product NMR NMR Crude Product->NMR Structure Confirmation MS MS Crude Product->MS Molecular Weight Verification HPLC HPLC Crude Product->HPLC Purity Assessment Validated Structure Validated Structure NMR->Validated Structure Synthesis Failure Synthesis Failure NMR->Synthesis Failure MS->Validated Structure MS->Synthesis Failure HPLC->Validated Structure Further Purification Further Purification HPLC->Further Purification

Caption: Experimental workflow for the synthesis and validation of this compound.

logical_relationship cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesized Compound Synthesized Compound NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Synthesized Compound->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Synthesized Compound->MS_Analysis HPLC_Analysis HPLC (Reverse-Phase) Synthesized Compound->HPLC_Analysis NMR_Data Chemical Shifts & Integration NMR_Analysis->NMR_Data MS_Data Molecular Ion Peak & Fragmentation MS_Analysis->MS_Data HPLC_Data Retention Time & Purity HPLC_Analysis->HPLC_Data Structural_Validation Structural Validation Confirmation NMR_Data->Structural_Validation MS_Data->Structural_Validation HPLC_Data->Structural_Validation

Caption: Logical relationship between analytical techniques and data for structural validation.

References

Benchmarking Benzyl-PEG5-Ots: A Comparative Guide to Bioconjugation Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a PEGylation reagent is a critical determinant of experimental success. This guide provides an objective comparison of Benzyl-PEG5-Ots with other commonly used alternatives, offering insights into their performance in bioconjugation assays. While direct head-to-head experimental data for this compound is emerging, this comparison is built upon the established reactivity principles of the functional groups involved, supplemented with representative experimental data to guide your selection process.

Performance Comparison of PEGylation Reagents

The efficiency and specificity of a bioconjugation reaction are paramount for producing homogenous and functional protein conjugates. The following table summarizes the key performance indicators for this compound and two widely used alternatives: Maleimide-PEG and NHS-ester-PEG. The data presented is a synthesis of typical results found in literature and should be considered as a guide for initial experimental design.

FeatureThis compoundMaleimide-PEGNHS-ester-PEG
Target Residue(s) Lysine (B10760008) (ε-NH2), Cysteine (-SH), Histidine (imidazole), Tyrosine (-OH)Cysteine (-SH)Lysine (ε-NH2), N-terminal α-amine
Reaction pH 7.5 - 9.06.5 - 7.57.0 - 8.5
Reaction Time 2 - 24 hours1 - 4 hours0.5 - 4 hours
Typical Molar Excess 10 - 50 fold5 - 20 fold10 - 50 fold
Conjugation Efficiency Moderate to HighHighHigh
Specificity ModerateHighHigh (for amines)
Stability of Linkage Stable Ether/ThioetherStable ThioetherStable Amide

Delving into the Chemistry: A Comparative Overview

This compound utilizes a tosylate (Ots) leaving group. The tosyl group is a good leaving group in nucleophilic substitution reactions, allowing the PEG moiety to be conjugated to nucleophilic amino acid side chains.[1] The benzyl (B1604629) group provides hydrophobicity which can sometimes aid in interactions with certain proteins. Its reactivity extends to several nucleophiles, including the primary amines of lysine, the thiols of cysteine, and to a lesser extent, the imidazole (B134444) group of histidine and the hydroxyl group of tyrosine. This broader reactivity can be an advantage for proteins with limited surface-exposed cysteines or lysines, but it may also lead to a more heterogeneous product if not carefully controlled.

Maleimide-PEG reagents are highly specific for the thiol group of cysteine residues.[2][3] The reaction proceeds via a Michael addition to form a stable thioether bond.[4] This high specificity is a significant advantage for achieving site-specific PEGylation, particularly in proteins where a single cysteine has been engineered at a desired location.[4]

NHS-ester-PEG linkers are one of the most common reagents for modifying primary amines, such as the ε-amino group of lysine and the N-terminal α-amino group of a protein.[5][6][7] The reaction results in a stable amide bond. Due to the abundance of lysine residues on the surface of most proteins, NHS-ester chemistry can lead to heterogeneous products with multiple PEG chains attached at various sites.[8]

Experimental Protocols for Bioconjugation Assays

The following are detailed, representative protocols for performing a bioconjugation reaction with a model protein (e.g., Bovine Serum Albumin, BSA) using each of the compared PEGylation reagents.

Protocol 1: Bioconjugation with this compound

Materials:

  • This compound

  • Model Protein (e.g., BSA) at 10 mg/mL

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer

Procedure:

  • Protein Preparation: Dissolve the model protein in the Reaction Buffer to a final concentration of 10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to the desired concentration in the Reaction Buffer.

  • Conjugation Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 4 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a pre-equilibrated SEC column.

  • Analysis: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight, HPLC to quantify the degree of PEGylation, and mass spectrometry to confirm the identity and purity of the conjugate.[9][10]

Protocol 2: Bioconjugation with Maleimide-PEG

Materials:

  • Maleimide-PEG

  • Model Protein (with a free cysteine) at 10 mg/mL

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Quenching Reagent: 100 mM L-cysteine in Reaction Buffer

  • Purification: Size-Exclusion Chromatography (SEC) column

  • Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like DTT, followed by removal of the reducing agent. Dissolve the protein in the Reaction Buffer.

  • Reagent Preparation: Dissolve Maleimide-PEG in the Reaction Buffer immediately before use.

  • Conjugation Reaction: Add a 10-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature.

  • Quenching: Add L-cysteine solution to a final concentration of 10 mM to quench any unreacted maleimide (B117702) groups.

  • Purification: Purify the conjugate using an SEC column.

  • Analysis: Characterize the conjugate by SDS-PAGE, HPLC, and mass spectrometry.

Protocol 3: Bioconjugation with NHS-ester-PEG

Materials:

  • NHS-ester-PEG

  • Model Protein at 10 mg/mL

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-Exclusion Chromatography (SEC) column

  • Analytical Instruments: UV-Vis Spectrophotometer, SDS-PAGE, HPLC, Mass Spectrometer

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free Reaction Buffer.

  • Reagent Preparation: Dissolve the NHS-ester-PEG in a small amount of anhydrous DMSO and then add it to the Reaction Buffer immediately before use.[5][7]

  • Conjugation Reaction: Add a 20-fold molar excess of the NHS-ester-PEG solution to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature.[7]

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM.

  • Purification: Purify the conjugate using an SEC column.

  • Analysis: Analyze the conjugate by SDS-PAGE, HPLC, and mass spectrometry.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate a typical bioconjugation workflow and a relevant signaling pathway that could be modulated by a bioconjugate.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Target Protein Conjugation Bioconjugation Reaction (Controlled pH, Temp, Time) Protein->Conjugation PEG_Reagent This compound / Alternative PEG_Reagent->Conjugation Purification Size-Exclusion Chromatography (SEC) Conjugation->Purification Crude Product Analysis Characterization (SDS-PAGE, HPLC, MS) Purification->Analysis Purified Conjugate

Caption: A generalized workflow for protein bioconjugation.

Signaling_Pathway Bioconjugate Therapeutic Bioconjugate (e.g., Antibody-Drug Conjugate) Receptor Cell Surface Receptor Bioconjugate->Receptor Binding Internalization Internalization Receptor->Internalization Drug_Release Drug Release (e.g., in Lysosome) Internalization->Drug_Release Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target Drug Action Apoptosis Apoptosis Target->Apoptosis

Caption: A simplified signaling pathway for an antibody-drug conjugate.

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG5-Ots: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of Benzyl-PEG5-Ots (CAS No. 129086-10-8), a PEG-based PROTAC linker used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

This compound is a complex molecule that should be handled as a hazardous substance due to the presence of the tosylate group, a potent alkylating agent. The benzyl (B1604629) group can also contribute to toxicity.

Summary of Component Hazards:

ComponentKnown Hazards
Benzyl Group Harmful if swallowed or inhaled. Causes skin irritation.[1][2]
Polyethylene (B3416737) Glycol (PEG) Generally considered low hazard and biodegradable. Not classified as hazardous waste.
Tosylate (Ots) Group Potent alkylating agents, may be carcinogenic. Can cause skin and eye irritation. Should be treated as hazardous waste.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Spill Management Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.

Waste Segregation and Collection:

  • Pure Compound: Collect any unused or waste this compound in its original container or a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally suitable.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, are considered hazardous waste and must be placed in a sealed, labeled bag or a designated solid waste container.

  • Solutions: If this compound is in a solvent, the entire solution must be treated as hazardous waste. Collect it in a labeled, sealed container.

Chemical Neutralization (for advanced users, with EHS approval):

A potential method for neutralizing the hazardous tosylate group is through hydrolysis with a strong base to form the less hazardous benzyl alcohol and a salt of p-toluenesulfonic acid.[1] This procedure should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of your institution's EHS department.

Experimental Protocol for Hydrolysis:

StepProcedure
1. Preparation In a chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide (B78521) (NaOH) in a 1:1 mixture of water and ethanol.
2. Reaction Add the this compound waste to a suitable reaction vessel. Slowly add the NaOH solution, using a 2 to 3-fold molar excess relative to the this compound.
3. Monitoring Stir the mixture at room temperature. The reaction can be gently heated if necessary. Monitor the reaction for completion (e.g., by TLC or LC-MS).
4. Neutralization Once hydrolysis is complete, cool the solution and neutralize it by slowly adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6 and 8.
5. Final Disposal The neutralized solution, containing benzyl alcohol, sodium p-toluenesulfonate, and salts, can be disposed of as aqueous chemical waste according to institutional guidelines.

Final Disposal:

All waste containing this compound, whether in its original form, as contaminated materials, or as a neutralized solution, must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.

Waste Container Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • List the associated hazards (e.g., "Irritant," "Alkylating Agent").

  • Indicate the accumulation start date.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment cluster_waste_type Waste Type Determination cluster_spill Spill Response cluster_disposal_path Disposal Pathway start This compound Waste Generated assess_hazards Assess Hazards: - Tosylate (Alkylating Agent) - Benzyl Group (Toxic) - PEG (Low Hazard) start->assess_hazards wear_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess_hazards->wear_ppe waste_type Determine Waste Type wear_ppe->waste_type spill Spill Occurs waste_type->spill Accidental Spill pure_compound Pure Compound / Contaminated Materials waste_type->pure_compound Solid / Contaminated PPE in_solution In Solution waste_type->in_solution Liquid / Solution contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect and Label as Hazardous Waste contain_spill->collect_spill final_disposal Arrange for Pickup by EHS / Licensed Contractor collect_spill->final_disposal collect_hazardous Collect in Labeled Hazardous Waste Container pure_compound->collect_hazardous in_solution->collect_hazardous neutralization_option Chemical Neutralization (EHS Approval Required) collect_hazardous->neutralization_option hydrolysis Perform Hydrolysis with NaOH neutralization_option->hydrolysis Yes neutralization_option->final_disposal No neutralize_solution Neutralize Final Solution hydrolysis->neutralize_solution aqueous_waste Dispose as Aqueous Chemical Waste neutralize_solution->aqueous_waste aqueous_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Benzyl-PEG5-Ots

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl-PEG5-Ots

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 129086-10-8

  • Molecular Formula: C24H34O8S

  • Molecular Weight: 482.59 g/mol

1. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or other chemically resistant gloves are required.[1]
Eye Protection Safety gogglesSafety glasses with side shields or chemical splash goggles must be worn.[1]
Body Protection Laboratory coatA standard lab coat is necessary to protect from splashes.[1]
Respiratory Protection RespiratorRecommended when handling the powder form or if there is a risk of aerosol generation. An N95 or higher-rated respirator should be used.
Ventilation Fume HoodAll handling of this compound must be performed inside a certified chemical fume hood.[1][2]

Step-by-Step Handling and Operational Plan

Adherence to the following procedures is mandatory to ensure the safe handling of this compound.

2.1. Preparation and Handling:

  • Work Area Preparation: Ensure the certified chemical fume hood is clean and operational before starting any work.

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in the table above.

  • Weighing and Aliquoting:

    • If in solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.

    • If in liquid form, use appropriate volumetric tools for transfer.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container at -20°C for long-term stability (up to 3 years in pure form). For short-term storage, 4°C is suitable for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

2.2. Spill Management:

  • Small Spills (within a fume hood):

    • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected waste into a designated hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Plan

This compound is classified as hazardous waste and must not be disposed of directly down the drain.[2] A chemical neutralization process is required before disposal.

3.1. Chemical Neutralization via Hydrolysis:

The primary method for neutralizing tosylate compounds is through hydrolysis with a strong base, which converts them into less hazardous benzyl (B1604629) alcohol and a salt of p-toluenesulfonic acid.[2]

Protocol for Neutralization:

  • Prepare a Hydrolysis Solution: In a fume hood, prepare a 1 M to 2 M solution of sodium hydroxide (B78521) (NaOH) in a 1:1 mixture of water and ethanol (B145695). The ethanol aids in dissolving the this compound.[2]

  • Reaction Setup:

    • Place the this compound waste into an appropriately sized reaction vessel (e.g., a round-bottom flask).

    • If the waste is in a non-polar organic solvent, it is advisable to remove the solvent under reduced pressure if it is safe to do so.

  • Hydrolysis:

    • Slowly add the prepared NaOH solution to the waste.

    • Stir the mixture at room temperature. Gentle heating with a water bath can accelerate the reaction.

    • Monitor the reaction for completion (e.g., using TLC).

  • Neutralization of Final Solution:

    • Once hydrolysis is complete, the solution will be basic.

    • Carefully add a suitable acid, such as hydrochloric acid (HCl), to neutralize the solution to a pH between 6 and 8. This process can generate heat and should be done slowly.[2]

3.2. Final Waste Disposal:

  • Liquid Waste: The neutralized aqueous solution containing benzyl alcohol and sodium p-toluenesulfonate can be disposed of as aqueous chemical waste according to your institution's and local regulations.[2]

  • Solid Waste: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.[2]

Workflow and Safety Diagrams

Handling and Disposal Workflow for this compound

cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Waste Disposal cluster_solid_waste Contaminated Solid Waste prep_ppe Don PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh/Aliquot prep_fumehood->prep_weigh prep_dissolve Dissolve prep_weigh->prep_dissolve solid_collect Collect Contaminated Gloves, Tips, etc. prep_weigh->solid_collect Generate Solid Waste prep_store Store Appropriately prep_dissolve->prep_store spill_contain Contain Spill prep_dissolve->spill_contain If Spill Occurs disp_collect Collect Chemical Waste prep_store->disp_collect Generate Waste spill_collect Collect Waste spill_contain->spill_collect spill_dispose Dispose in Hazardous Waste spill_collect->spill_dispose disp_hydrolyze Hydrolyze with NaOH disp_collect->disp_hydrolyze disp_neutralize Neutralize with Acid disp_hydrolyze->disp_neutralize disp_dispose Dispose as Aqueous Chemical Waste disp_neutralize->disp_dispose solid_dispose Dispose in Designated Hazardous Waste Container solid_collect->solid_dispose

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.